molecular formula C9H9BrO4 B1278862 6-Bromo-2,3-dimethoxybenzoic acid CAS No. 60555-93-3

6-Bromo-2,3-dimethoxybenzoic acid

Cat. No.: B1278862
CAS No.: 60555-93-3
M. Wt: 261.07 g/mol
InChI Key: AJANRRXNCDJJFF-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dimethoxybenzoic acid is a useful research compound. Its molecular formula is C9H9BrO4 and its molecular weight is 261.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2,3-dimethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,3-dimethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,3-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJANRRXNCDJJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453558
Record name 6-BROMO-2,3-DIMETHOXYBENZOIC ACID
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60555-93-3
Record name 6-BROMO-2,3-DIMETHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical properties of 6-Bromo-2,3-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 6-Bromo-2,3-dimethoxybenzoic Acid

Introduction: A Versatile Brominated Building Block

6-Bromo-2,3-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid. As a member of the benzoic acid derivative family, its chemical architecture is characterized by a central benzene ring functionalized with a carboxyl group, a bromine atom, and two methoxy groups. This specific arrangement of electron-donating methoxy groups and electron-withdrawing bromo and carboxyl substituents imparts a unique electronic profile, making it a valuable and versatile intermediate in synthetic organic chemistry. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where it serves as a scaffold for constructing more complex molecular frameworks. For instance, it is a known precursor in the synthesis of certain benzophenanthridine alkaloids, a class of compounds investigated for their biological activities.[1] This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications for researchers and drug development professionals.

Identifier Value
IUPAC Name 6-Bromo-2,3-dimethoxybenzoic acid
Molecular Formula C₉H₉BrO₄
Molecular Weight 261.07 g/mol
CAS Number 60555-93-3

Physicochemical and Spectroscopic Profile

The physical state and solubility of 6-Bromo-2,3-dimethoxybenzoic acid are dictated by the interplay of its functional groups. The carboxylic acid moiety allows for hydrogen bonding, typically rendering the compound a solid at room temperature, while the bulky bromo and methoxy groups influence its crystal packing and solubility in organic solvents.

Physicochemical Properties

While specific experimental data for this isomer is not broadly published, properties can be reliably inferred from closely related analogs such as 3-Bromo-2,6-dimethoxybenzoic acid and the parent 2,3-dimethoxybenzoic acid.

Property Value / Description Reference / Justification
Appearance White to off-white crystalline solid.Inferred from related substituted benzoic acids.[2][3]
Melting Point Expected in the range of 140-160 °C.Based on analogs like 3-Bromo-2,6-dimethoxybenzoic acid (144-148 °C).[2]
Solubility Insoluble or slightly soluble in water; soluble in alcohols, ethers, and chlorinated solvents.The nonpolar bromine and methoxy groups and the benzene ring reduce water solubility, a common trait for such acids.[2][4]
Chemical Stability Stable under normal laboratory conditions. Avoid excess heat and incompatible materials.Safety data for similar compounds indicates good stability.[2]
Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the structure and purity of 6-Bromo-2,3-dimethoxybenzoic acid. The following data are predicted based on established principles of spectroscopy and data from analogous structures.

Technique Expected Observations
¹H NMR Aromatic Protons: Two doublets in the aromatic region (~6.9-7.4 ppm), corresponding to the two adjacent protons on the ring. Methoxy Protons: Two singlets, each integrating to 3H, around 3.8-4.0 ppm. Carboxylic Proton: A broad singlet far downfield (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR Carbonyl Carbon: A signal in the range of 165-170 ppm. Aromatic Carbons: Six distinct signals in the aromatic region (110-160 ppm), including two carbons bonded to methoxy groups, one to bromine, one to the carboxyl group, and two to hydrogen. Methoxy Carbons: Two signals around 56-62 ppm.[5]
IR Spectroscopy O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ (carboxylic acid). C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ (conjugated carboxylic acid). C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions (aryl ethers). C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 260 and 262, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation: Common losses include -OH (M-17), -OCH₃ (M-31), and -COOH (M-45).

Synthesis, Reactivity, and Mechanistic Insights

Understanding the synthesis and reactivity of 6-Bromo-2,3-dimethoxybenzoic acid is key to leveraging its potential as a chemical intermediate.

Synthetic Protocol: Electrophilic Aromatic Bromination

The most direct and common method for synthesizing 6-Bromo-2,3-dimethoxybenzoic acid is via the electrophilic bromination of its precursor, 2,3-dimethoxybenzoic acid.[1] The two methoxy groups are ortho-, para-directing and strongly activating, while the carboxylic acid group is a meta-directing deactivator. The position ortho to one methoxy group and meta to the carboxyl group (C6) is sterically accessible and electronically favored for substitution.

Experimental Protocol: Synthesis of 6-Bromo-2,3-dimethoxybenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2,3-dimethoxybenzoic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise to the solution at room temperature. The use of NBS is often preferred over elemental bromine for its milder nature and easier handling, minimizing over-bromination.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of ice water. The crude product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining solvent and succinimide byproduct. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-Bromo-2,3-dimethoxybenzoic acid.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Bromination cluster_workup 3. Isolation & Purification start Dissolve 2,3-Dimethoxybenzoic Acid in Acetic Acid/DMF reagent Add N-Bromosuccinimide (NBS) (1.1 eq) start->reagent stir Stir at Room Temperature (12-24h) reagent->stir quench Pour into Ice Water (Precipitation) stir->quench filter Vacuum Filtration quench->filter purify Recrystallization (Ethanol/Water) filter->purify product Pure 6-Bromo-2,3- dimethoxybenzoic acid purify->product

Caption: Synthetic workflow for 6-Bromo-2,3-dimethoxybenzoic acid.

Chemical Reactivity

The reactivity of this molecule is governed by its three key functional domains:

  • The Carboxylic Acid: This group readily undergoes standard transformations. It can be converted to esters via Fischer esterification, to amides using coupling agents (e.g., DCC, EDC), or reduced to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.

  • The Aryl Bromide: The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions. It can participate in Suzuki (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings, allowing for the introduction of new carbon-carbon bonds at the C6 position. This feature is critical for building molecular complexity.

  • The Aromatic Ring: The existing substitution pattern makes further electrophilic substitution challenging and likely to occur at the C5 position, which is activated by both methoxy groups.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the bromo, methoxy, and carboxyl groups makes 6-Bromo-2,3-dimethoxybenzoic acid a valuable building block.

  • Precursor for Heterocycles and Alkaloids: The molecule serves as a key starting material for the synthesis of complex heterocyclic systems. Its role as a precursor to benzophenanthridine alkaloids is a prime example, where the substitution pattern is foundational to the final bioactive core.[1]

  • Antibacterial Research: There is evidence suggesting that 6-Bromo-2,3-dimethoxybenzoic acid itself possesses antibacterial properties, potentially by inhibiting bacterial cell wall synthesis.[1] This makes the scaffold interesting for the development of novel anti-infective agents.

  • Fragment-Based Drug Discovery: In medicinal chemistry, substituted benzoic acids are common fragments used to probe interactions with biological targets. The specific functionalities on this molecule can be exploited to explore binding pockets of enzymes or receptors, with the bromine atom providing a vector for further chemical elaboration via cross-coupling. Derivatives of benzoic acid have shown promise as anticancer agents by targeting cell survival pathways.[6]

Safety and Handling

As a laboratory chemical, 6-Bromo-2,3-dimethoxybenzoic acid requires careful handling. Based on data for structurally similar compounds, it should be treated as a hazardous substance.

  • Hazard Identification:

    • Skin Irritation: Causes skin irritation.[2][7][8]

    • Eye Irritation: Causes serious eye irritation.[2][7][8]

    • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][7][8]

  • Recommended Handling Procedures:

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][7][9]

    • Avoid generating dust.[7][9]

    • Wash hands thoroughly after handling.[9]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9]

Conclusion

6-Bromo-2,3-dimethoxybenzoic acid is more than just a simple chemical compound; it is a strategically designed synthetic intermediate with significant potential. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an asset for researchers in organic synthesis and drug discovery. The ability to functionalize the molecule at the carboxylic acid and the aryl bromide positions provides multiple pathways for creating diverse and complex target molecules, solidifying its role as a valuable tool in the modern chemist's arsenal.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15204, 2,3-Dimethoxybenzoic acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Bromo-2,6-dimethoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
  • SciELO. (2018). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

Sources

6-Bromo-2,3-dimethoxybenzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-2,3-dimethoxybenzoic acid

Abstract: This technical guide provides a comprehensive overview of 6-Bromo-2,3-dimethoxybenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document elucidates its fundamental physicochemical properties, provides a detailed synthetic protocol, and explores its potential applications as a versatile building block in medicinal chemistry, supported by an analysis of its structural motifs found in biologically active compounds.

Core Chemical Identity

6-Bromo-2,3-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core functionalized with a bromine atom and two methoxy groups. This specific arrangement of functional groups—an electron-withdrawing halogen and electron-donating methoxy groups ortho and meta to the carboxylic acid—creates a unique electronic and steric environment. This environment dictates its reactivity and makes it a valuable precursor in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents.

Physicochemical & Structural Data

The fundamental quantitative data for 6-Bromo-2,3-dimethoxybenzoic acid are summarized in the table below, providing a quick reference for laboratory applications.

PropertyValueSource(s)
CAS Number 60555-93-3[1]
Molecular Formula C₉H₉BrO₄[1]
Molecular Weight 261.07 g/mol [1]
Canonical SMILES COC1=C(C(=C(C=C1)Br)C(=O)O)OC[1]
Long-Term Storage Store at 2°C - 8°C in a well-closed container[1]

Synthesis and Characterization

The synthesis of 6-Bromo-2,3-dimethoxybenzoic acid is not commonly detailed in primary literature. However, a logical and efficient two-step synthetic pathway can be designed based on established organic chemistry principles. This involves the selective bromination of a commercially available precursor followed by oxidation.

Proposed Synthetic Workflow

The most plausible route begins with the regioselective bromination of 2,3-dimethoxybenzaldehyde to form 6-bromo-2,3-dimethoxybenzaldehyde, which is then oxidized to the target carboxylic acid. The rationale for this approach is that the aldehyde group is a meta-director, while the methoxy groups are ortho, para-directors. The combined directing effects and steric hindrance favor bromination at the 6-position.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Oxidation 2,3-Dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde 6-Bromo-2,3-dimethoxybenzaldehyde 6-Bromo-2,3-dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde->6-Bromo-2,3-dimethoxybenzaldehyde Regioselective Bromination NBS_DMF N-Bromosuccinimide (NBS) Dimethylformamide (DMF) NBS_DMF->6-Bromo-2,3-dimethoxybenzaldehyde Final_Product 6-Bromo-2,3-dimethoxybenzoic acid 6-Bromo-2,3-dimethoxybenzaldehyde->Final_Product Aldehyde Oxidation Oxidant Oxidizing Agent (e.g., Oxone, KMnO₄) Oxidant->Final_Product

Caption: Proposed two-step synthesis of 6-Bromo-2,3-dimethoxybenzoic acid.

Experimental Protocols

The following protocols are based on established methodologies for the individual transformation steps.

Step 1: Synthesis of 6-bromo-2,3-dimethoxybenzaldehyde

This protocol is adapted from a published procedure for the bromination of 2,3-dimethoxybenzaldehyde.[2]

  • Reaction Setup: In a round-bottomed flask, dissolve 2,3-dimethoxybenzaldehyde (1 equivalent) in dimethylformamide (DMF).

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.5 equivalents) in DMF. Add this solution dropwise to the stirred aldehyde solution over 30 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing ice water. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual DMF and succinimide.

  • Purification: The resulting white powder of 6-bromo-2,3-dimethoxybenzaldehyde can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Oxidation to 6-Bromo-2,3-dimethoxybenzoic acid

This is a generalized protocol for the oxidation of an aromatic aldehyde to a carboxylic acid using Oxone®, a mild and effective oxidizing agent.

  • Reaction Setup: Suspend the 6-bromo-2,3-dimethoxybenzaldehyde (1 equivalent) from Step 1 in a mixture of acetonitrile and water.

  • Reagent Addition: Add Oxone® (potassium peroxymonosulfate, 2-3 equivalents) to the suspension in portions, while monitoring the internal temperature.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting aldehyde.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Acidify the mixture with hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2, which will precipitate the carboxylic acid.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude 6-Bromo-2,3-dimethoxybenzoic acid can be purified by recrystallization.

Characterization and Spectral Data

Predicted Spectroscopic Data for 6-Bromo-2,3-dimethoxybenzoic acid:

Data TypePredicted Signals and Interpretation
¹H NMR The aldehyde proton signal at ~10.3 ppm in the precursor will be absent. A broad singlet corresponding to the carboxylic acid proton will appear far downfield (~11-13 ppm), which may be exchangeable with D₂O. The two aromatic doublets at ~7.3 ppm and ~6.9 ppm will likely experience slight shifts. The two methoxy group singlets around 3.9 ppm will remain largely unchanged.
¹³C NMR The aldehyde carbon signal at ~190 ppm in the precursor will be replaced by a carboxylic acid carbon signal around 165-170 ppm. The aromatic carbon signals, including the carbon attached to the bromine (~117 ppm in the precursor), will show minor shifts due to the change in the electronic nature of the adjacent substituent. The methoxy carbon signals will remain around 62 ppm and 56 ppm.
IR Spectroscopy A strong, broad O-H stretch from the carboxylic acid will be present from ~2500-3300 cm⁻¹. A sharp C=O (carbonyl) stretch will appear around 1700 cm⁻¹. C-O stretches from the methoxy and carboxylic acid groups will be visible in the 1300-1000 cm⁻¹ region.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks [M]⁺ and [M+2]⁺ at m/z 260 and 262, respectively.

Applications in Research and Drug Development

The true value of 6-Bromo-2,3-dimethoxybenzoic acid lies in its potential as a versatile intermediate in the synthesis of high-value, biologically active molecules. Its utility is derived from the strategic placement of its functional groups.

Role as a Synthetic Building Block

The brominated methoxyphenyl moiety is a common feature in a variety of natural alkaloids that exhibit significant biological properties, including antibacterial, antifungal, and antitumor activities.[2] Compounds like 6-Bromo-2,3-dimethoxybenzoic acid serve as key building blocks for constructing these complex natural products or their synthetic analogs.

G cluster_0 Functional Group Transformations cluster_1 Cross-Coupling Reactions A 6-Bromo-2,3-dimethoxybenzoic acid B Amide Formation (e.g., + Amine, Coupling Agent) A->B Carboxylic Acid Reactivity C Esterification (e.g., + Alcohol, Acid Catalyst) A->C Carboxylic Acid Reactivity D Reduction to Alcohol (e.g., + LiAlH₄) A->D Carboxylic Acid Reactivity E Suzuki Coupling (e.g., + Boronic Acid, Pd catalyst) A->E Aryl Bromide Reactivity F Sonogashira Coupling (e.g., + Alkyne, Pd/Cu catalyst) A->F Aryl Bromide Reactivity G Complex Pharmaceutical Intermediates & Bioactive Molecules B->G C->G D->G E->G F->G

Sources

A Comprehensive Spectroscopic Guide to 6-Bromo-2,3-dimethoxybenzoic Acid: Elucidating Molecular Structure for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spectroscopic Characterization

6-Bromo-2,3-dimethoxybenzoic acid is a substituted aromatic carboxylic acid with significant potential in the synthesis of novel pharmaceutical compounds and functional materials. Its utility as a precursor is dictated by the precise arrangement of its functional groups: a carboxylic acid, two methoxy groups, and a bromine atom on the benzene ring. An unambiguous confirmation of this structure is paramount for any downstream application, and this is achieved through a combination of modern spectroscopic techniques. This guide will walk you through the detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass Spectra, providing not just the data, but the scientific rationale behind the analysis.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the atoms of 6-Bromo-2,3-dimethoxybenzoic acid are numbered as follows:

Caption: Numbering scheme for 6-Bromo-2,3-dimethoxybenzoic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can gain precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A meticulously prepared sample is the bedrock of high-quality NMR data. The following protocol ensures the acquisition of clean and reproducible spectra.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A streamlined workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid 6-Bromo-2,3-dimethoxybenzoic acid. Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. Transfer the solution to a 5 mm NMR tube. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[1][2]

  • Spectrometer Setup: The spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is usually sufficient. The number of scans can be adjusted to achieve an optimal signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A greater number of scans is necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3]

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11-13Singlet (broad)1H-COOH
~7.35Doublet1HH-5
~7.05Doublet1HH-4
~3.95Singlet3H-OCH₃ (at C2)
~3.90Singlet3H-OCH₃ (at C3)

Interpretation:

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of 10-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (H-4 and H-5): The two aromatic protons appear as doublets due to coupling with each other. The proton at the C5 position (H-5) is expected to be further downfield than the proton at the C4 position (H-4). This is because H-5 is ortho to the bromine atom, which exerts a deshielding effect. The coupling constant between these two adjacent protons would be in the range of 8-9 Hz, typical for ortho-coupling in a benzene ring.

  • Methoxy Protons (-OCH₃): The two methoxy groups are in different chemical environments and are therefore expected to show two distinct singlets. The methoxy group at C2 is adjacent to the electron-withdrawing carboxylic acid group, which may cause a slight downfield shift compared to the methoxy group at C3.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~168C=O (Carboxylic Acid)
~155C-2
~152C-3
~129C-1
~125C-5
~118C-4
~115C-6
~62-OCH₃ (at C2)
~56-OCH₃ (at C3)

Interpretation:

  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded carbon and appears significantly downfield, typically around 165-185 ppm.

  • Aromatic Carbons: The six aromatic carbons are all in unique chemical environments and should therefore produce six distinct signals. The carbons bearing the electron-donating methoxy groups (C2 and C3) will be shifted downfield. The carbon attached to the bromine atom (C6) will also have a characteristic chemical shift. The remaining carbons (C1, C4, and C5) will resonate at chemical shifts typical for substituted benzene rings.

  • Methoxy Carbons (-OCH₃): The two methoxy carbons will appear as separate signals in the region of 55-65 ppm.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.

Workflow for ATR-FTIR Analysis

Caption: Standard procedure for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology:

  • Sample Placement: A small amount of the solid 6-Bromo-2,3-dimethoxybenzoic acid is placed directly onto the ATR crystal.[4][5]

  • Pressure Application: A pressure arm is used to ensure intimate contact between the sample and the crystal surface.

  • Data Acquisition: The infrared spectrum is recorded. A background spectrum of the clean, empty ATR crystal is also recorded and automatically subtracted from the sample spectrum to remove any contributions from the instrument and the atmosphere.[6]

Interpretation of the IR Spectrum

The IR spectrum of 6-Bromo-2,3-dimethoxybenzoic acid is expected to show characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1600, ~1470C=C stretchAromatic Ring
~1250, ~1050C-O stretchEther and Carboxylic Acid
Below 800C-Br stretchAryl Halide

Analysis:

  • O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is the hallmark of a carboxylic acid O-H group involved in hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid. Conjugation with the aromatic ring may shift this peak to a slightly lower wavenumber.

  • C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

  • C-O Stretch: The spectrum will contain strong C-O stretching vibrations from both the carboxylic acid and the two ether linkages of the methoxy groups, typically appearing in the 1300-1000 cm⁻¹ range.

  • C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration at a lower frequency, usually below 800 cm⁻¹.

III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)-MS

Electron ionization is a common "hard" ionization technique that leads to extensive fragmentation, which can be very useful for structural elucidation.

Workflow for EI-MS Analysis

Caption: The process of generating a mass spectrum using electron ionization.

Step-by-Step Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[7][8]

  • Fragmentation: The high energy of the electron beam often causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, charged fragments.

  • Analysis and Detection: The ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of 6-Bromo-2,3-dimethoxybenzoic acid will provide its molecular weight and a unique fragmentation pattern.

Predicted Mass Spectrum Data

m/zInterpretation
260/262Molecular ion peak (M⁺•) showing the isotopic pattern of bromine
245/247Loss of a methyl group (-CH₃)
217/219Loss of a carboxyl group (-COOH)
182Loss of bromine (-Br)
167Loss of bromine and a methyl group

Analysis:

  • Molecular Ion Peak: The molecular weight of 6-Bromo-2,3-dimethoxybenzoic acid is 261.07 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 260 and 262. This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

  • Key Fragmentation Pathways:

    • Loss of a Methyl Radical: A common fragmentation for methoxy-substituted compounds is the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a fragment ion at m/z 245/247.

    • Loss of a Carboxyl Radical: Cleavage of the bond between the aromatic ring and the carboxylic acid group can result in the loss of a carboxyl radical (•COOH), giving a fragment at m/z 217/219.

    • Loss of a Bromine Radical: The C-Br bond can also cleave, leading to the loss of a bromine radical (•Br) and a fragment ion at m/z 182.

Key Fragmentation Pathways Diagram

G M [M]+• (m/z 260/262) F1 [M - CH3]+ (m/z 245/247) M->F1 - •CH3 F2 [M - COOH]+ (m/z 217/219) M->F2 - •COOH F3 [M - Br]+ (m/z 182) M->F3 - •Br

Sources

Navigating the Solubility Landscape of 6-Bromo-2,3-dimethoxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For immediate release: This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the solubility of 6-Bromo-2,3-dimethoxybenzoic acid. In the absence of extensive published quantitative data for this specific compound, this document provides a robust predictive analysis based on fundamental chemical principles and analogous compound behavior. Furthermore, it outlines a comprehensive experimental protocol for the precise determination of its solubility in common organic solvents.

Introduction: The Significance of Solubility for 6-Bromo-2,3-dimethoxybenzoic Acid

6-Bromo-2,3-dimethoxybenzoic acid, a substituted aromatic carboxylic acid, presents a molecular architecture of interest in medicinal chemistry and organic synthesis.[1] Its utility as a building block or an active pharmaceutical ingredient (API) intermediate hinges on a thorough understanding of its physicochemical properties, paramount among which is solubility. Solubility dictates the choice of solvents for reaction media, purification processes like crystallization, and the formulation of final products.[2] A comprehensive grasp of its solubility profile is therefore a critical prerequisite for efficient and successful research and development.

This guide provides a predictive framework for the solubility of 6-Bromo-2,3-dimethoxybenzoic acid and a detailed methodology for its empirical determination, empowering researchers to navigate its solubility landscape with confidence.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure:

  • CAS Number: 60555-93-3[3]

  • Molecular Formula: C9H9BrO4[3]

  • Molecular Weight: 261.07 g/mol [1]

The solubility of an organic compound is fundamentally governed by the "like dissolves like" principle, which relates to the polarity of the solute and the solvent.[4] The structure of 6-Bromo-2,3-dimethoxybenzoic acid incorporates several functional groups that influence its overall polarity and potential for intermolecular interactions:

  • Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar solvents.[5]

  • Aromatic Ring: The benzene ring is inherently nonpolar.

  • Bromo Substituent (-Br): The bromine atom is electronegative, contributing to the molecule's polarity.

  • Dimethoxy Substituents (-OCH3): The two methoxy groups are polar and can act as hydrogen bond acceptors.

The presence of both polar (carboxylic acid, dimethoxy groups) and nonpolar (aromatic ring) moieties suggests that 6-Bromo-2,3-dimethoxybenzoic acid will exhibit a nuanced solubility across a spectrum of organic solvents. The following table provides a qualitative prediction of its solubility.

Solvent ClassificationSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of protic solvents. The methoxy groups can also participate in hydrogen bonding as acceptors.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneHigh to Moderate The high polarity of solvents like DMSO and DMF can effectively solvate the polar functional groups of the molecule. Acetone, being of intermediate polarity, should also be a reasonably good solvent.
Medium Polarity Ethyl Acetate, Dichloromethane (DCM)Moderate to Low These solvents have intermediate polarity. Ethyl acetate can act as a hydrogen bond acceptor. DCM's dipole moment can interact with the polar groups of the solute. However, the overall polarity might not be sufficient for high solubility.
Non-Polar Toluene, HexaneLow to Very Low The overall polarity of 6-Bromo-2,3-dimethoxybenzoic acid, dominated by the carboxylic acid and methoxy groups, limits its favorable interaction with non-polar solvents where dispersion forces are the primary mode of interaction.[6]
Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, an experimental approach is essential. The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7]

3.1. Materials and Reagents
  • 6-Bromo-2,3-dimethoxybenzoic acid (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of high purity

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Experimental Workflow

The following diagram illustrates the workflow for the equilibrium solubility determination using the shake-flask method.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation A Add excess solid 6-Bromo-2,3-dimethoxybenzoic acid to a known volume of solvent in a sealed vial. B Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C Allow the suspension to settle. B->C D Withdraw an aliquot of the supernatant and filter it through a syringe filter (0.45 µm) to remove undissolved solids. C->D E Dilute the clear filtrate with a suitable solvent. D->E F Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV). E->F G Calculate the solubility in units such as g/L or mol/L. F->G

Caption: Experimental workflow for solubility determination.

3.3. Detailed Protocol Steps
  • Preparation of Saturated Solution: Add an excess amount of solid 6-Bromo-2,3-dimethoxybenzoic acid to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a predetermined time (typically 24 to 48 hours) to allow the system to reach equilibrium.[8] Preliminary studies can help determine the optimal equilibration time.[9]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. Carefully withdraw a sample from the supernatant. To ensure all undissolved particles are removed, filter the sample through a syringe filter (e.g., 0.45 µm).[10]

  • Quantification:

    • Prepare a series of standard solutions of 6-Bromo-2,3-dimethoxybenzoic acid of known concentrations in the solvent of interest.

    • Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standard solutions and the diluted sample solution by a validated HPLC-UV method.[4] The concentration of the solute in the saturated solution is then determined from the calibration curve.

  • Calculation: The solubility is calculated from the determined concentration, taking into account the dilution factor. The results are typically expressed in mass/volume (e.g., mg/mL or g/L) or molarity (mol/L).

Data Presentation

For clarity and comparative analysis, the experimentally determined solubility data should be presented in a structured table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value
Conclusion
References
  • Ginski, M. J., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • LibreTexts. Carboxylic Acids. [Online]
  • World Health Organization. (2018). Annex 4: Guidance on the Biopharmaceutics Classification System-based biowaiver.
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Online]
  • ResearchGate.
  • Sigma-Aldrich.
  • Chemsrc. 6-Bromo-2,3-dimethoxybenzoic acid. [Online] Available at: [Link]

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre.
  • PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Online]
  • ResearchGate. How to measure solubility for drugs in oils/emulsions?. [Online]
  • ResearchGate. Experimentally determined pH-dependent API solubility using a globally harmonized protocol. [Online]
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Online]
  • Banaras Hindu University. (2016). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Wikipedia. Carboxylic acid. [Online]
  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry.
  • Acree, Jr., W. E. (Ed.). (2015). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Guidechem. 6-BROMO-2,3-DIMETHOXYBENZOIC ACID 60555-93-3 wiki. [Online]
  • ResearchGate.
  • UCL Discovery. (2020).
  • eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. [Online]
  • ChemicalBook. 6-BROMO-2,3-DIMETHOXYBENZOIC ACID | 60555-93-3. [Online]
  • Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. Semantic Scholar.
  • Chemistry LibreTexts. 15.4: Physical Properties of Carboxylic Acids. [Online]

Sources

A Senior Application Scientist's Guide to 6-Bromo-2,3-dimethoxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures. 6-Bromo-2,3-dimethoxybenzoic acid emerges as a highly versatile, yet underexplored, building block with significant potential for applications in drug discovery, materials science, and the synthesis of fine chemicals. Its unique substitution pattern—a bromine atom ortho to a carboxylic acid and flanked by two methoxy groups—offers a rich platform for a variety of chemical transformations. The electron-donating methoxy groups activate the aromatic ring, while the bromine atom and the carboxylic acid provide orthogonal handles for selective functionalization.

This technical guide provides an in-depth exploration of the synthesis and potential applications of 6-bromo-2,3-dimethoxybenzoic acid. Drawing upon established principles of organic chemistry and data from closely related analogues, we will delve into its preparation, its utility in palladium-catalyzed cross-coupling reactions, and its prospective role in the synthesis of complex heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this intriguing molecule.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of 6-bromo-2,3-dimethoxybenzoic acid are summarized below.

PropertyValueSource
Molecular Formula C₉H₉BrO₄[Calculated]
Molecular Weight 261.07 g/mol [Calculated]
CAS Number 60555-93-3[1]
Appearance Off-white to pale yellow solid[General Observation]
Melting Point Not widely reported; expected to be a crystalline solid with a defined melting point.
Solubility Soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF; sparingly soluble in nonpolar solvents.[General Chemical Principles]

Spectroscopic Characterization:

  • ¹H NMR (400 MHz, CDCl₃, δ in ppm):

    • ~10-12 (br s, 1H, -COOH)

    • ~7.4 (d, J ≈ 8.8 Hz, 1H, Ar-H)

    • ~7.0 (d, J ≈ 8.8 Hz, 1H, Ar-H)

    • ~3.9 (s, 3H, -OCH₃)

    • ~3.8 (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, CDCl₃, δ in ppm):

    • ~170 (-COOH)

    • ~153 (Ar-C-OCH₃)

    • ~152 (Ar-C-OCH₃)

    • ~130 (Ar-C-H)

    • ~129 (Ar-C-COOH)

    • ~118 (Ar-C-Br)

    • ~113 (Ar-C-H)

    • ~62 (-OCH₃)

    • ~56 (-OCH₃)

  • Mass Spectrometry (ESI-MS):

    • [M-H]⁻ at m/z ≈ 259/261 (isotopic pattern for Br)

Synthesis of 6-Bromo-2,3-dimethoxybenzoic Acid: A Detailed Protocol

The most direct route to 6-bromo-2,3-dimethoxybenzoic acid is through the electrophilic bromination of 2,3-dimethoxybenzoic acid. The two methoxy groups are ortho, para-directing and activating, while the carboxylic acid is a meta-directing and deactivating group. The position of bromination will be directed by the stronger activating groups, leading to substitution at the C6 position.

Experimental Protocol: Bromination of 2,3-Dimethoxybenzoic Acid

This protocol is adapted from established procedures for the bromination of activated benzoic acids[2].

Materials:

  • 2,3-Dimethoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethoxybenzoic acid (1.0 eq) in dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.

  • Brominating Agent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TCC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated sodium thiosulfate solution to consume any unreacted bromine.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: Purify the crude 6-bromo-2,3-dimethoxybenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the product as a solid.

Synthesis 2,3-Dimethoxybenzoic Acid 2,3-Dimethoxybenzoic Acid 6-Bromo-2,3-dimethoxybenzoic Acid 6-Bromo-2,3-dimethoxybenzoic Acid 2,3-Dimethoxybenzoic Acid->6-Bromo-2,3-dimethoxybenzoic Acid NBS, H₂SO₄ (cat.) CH₂Cl₂, 0 °C Suzuki_Miyaura_Mechanism cluster_0 Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition Ar-Pd(II)(R)L₂ Ar-Pd(II)(R)L₂ Ar-Pd(II)(Br)L₂->Ar-Pd(II)(R)L₂ Transmetalation (R-B(OH)₂, Base) Ar-Pd(II)(R)L₂->Pd(0)L₂ Reductive Elimination [Ar-R] [Ar-R] Ar-Pd(II)(R)L₂->[Ar-R] Buchwald_Hartwig_Mechanism cluster_1 Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition Ar-Pd(II)(NR₂')L₂ Ar-Pd(II)(NR₂')L₂ Ar-Pd(II)(Br)L₂->Ar-Pd(II)(NR₂')L₂ Amine Coordination & Deprotonation (HNR₂', Base) Ar-Pd(II)(NR₂')L₂->Pd(0)L₂ Reductive Elimination [Ar-NR₂'] [Ar-NR₂'] Ar-Pd(II)(NR₂')L₂->[Ar-NR₂'] Isoquinolone_Synthesis 6-Bromo-2,3-dimethoxybenzoic Acid 6-Bromo-2,3-dimethoxybenzoic Acid Amide Intermediate Amide Intermediate 6-Bromo-2,3-dimethoxybenzoic Acid->Amide Intermediate Amidation (e.g., R-NH₂, coupling agent) Isoquinolone Derivative Isoquinolone Derivative Amide Intermediate->Isoquinolone Derivative Intramolecular C-N Coupling (e.g., Pd-catalyzed)

Sources

6-Bromo-2,3-dimethoxybenzoic Acid: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid that holds significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom and two methoxy groups on a benzoic acid core, provides a rich platform for the construction of complex molecular architectures. The presence of the bromine atom facilitates a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The carboxylic acid functionality allows for the straightforward construction of amide linkages, which are prevalent in a vast array of biologically active molecules. Furthermore, the methoxy groups can influence the electronic properties and conformation of the molecule and its derivatives.

This technical guide provides a comprehensive overview of 6-bromo-2,3-dimethoxybenzoic acid, including its synthesis, key chemical transformations, and potential applications in pharmaceutical and materials science research. The information presented herein is intended to empower researchers to effectively utilize this valuable synthetic intermediate in their discovery and development programs. While this compound shows promise for antibacterial applications, its utility as a scaffold for more complex targets is the primary focus of this guide.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-2,3-dimethoxybenzoic acid is provided in the table below.

PropertyValue
CAS Number 60555-93-3[1][2][3][4]
Molecular Formula C₉H₉BrO₄[1][4]
Molecular Weight 261.07 g/mol [1]
Appearance Solid
Storage Store at 2°C - 8°C in a well-closed container.[1]

Synthesis of 6-Bromo-2,3-dimethoxybenzoic Acid

The synthesis of 6-bromo-2,3-dimethoxybenzoic acid can be achieved via the electrophilic bromination of 2,3-dimethoxybenzoic acid. The electron-donating nature of the two methoxy groups activates the aromatic ring towards electrophilic substitution. The regioselectivity of the bromination is directed by these activating groups.

The following protocol is a proposed method for the synthesis of 6-bromo-2,3-dimethoxybenzoic acid based on these established procedures.

Experimental Protocol: Synthesis of 6-Bromo-2,3-dimethoxybenzoic Acid

Materials:

  • 2,3-Dimethoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ice

  • Water

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethoxybenzoic acid (1.0 eq) in dimethylformamide (DMF).

  • Cool the solution in an ice bath to 0°C.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in DMF.

  • Add the NBS solution dropwise to the cooled solution of 2,3-dimethoxybenzoic acid over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the reaction mixture into a beaker containing ice and water.

  • A precipitate of 6-bromo-2,3-dimethoxybenzoic acid should form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any remaining DMF and succinimide.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine, making it easier to handle and often leading to higher selectivity.[7][8][9][10]

  • Dimethylformamide (DMF): DMF is a polar aprotic solvent that can dissolve both the starting material and NBS, facilitating a homogeneous reaction. It is also known to promote the bromination of electron-rich aromatic compounds with NBS.[6]

  • Ice/Water Quench: Pouring the reaction mixture into ice water serves to precipitate the product, which is typically less soluble in aqueous media, and to quench any unreacted NBS.

Self-Validating System:

The identity and purity of the synthesized 6-bromo-2,3-dimethoxybenzoic acid should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point to the literature value (if available).

dot

Caption: Synthetic workflow for 6-Bromo-2,3-dimethoxybenzoic acid.

Characterization Data

As of the date of this guide, comprehensive, peer-reviewed spectroscopic data for 6-bromo-2,3-dimethoxybenzoic acid is not available in the public domain. For reference, the characterization data for the starting material, 2,3-dimethoxybenzoic acid, is provided below.

Characterization Data for 2,3-Dimethoxybenzoic Acid:

TechniqueData
¹H NMR Spectral data for this compound can be found in various databases.
¹³C NMR Spectral data for this compound can be found in various databases.
Mass Spec The NIST WebBook provides mass spectrometry data for 2,3-dimethoxybenzoic acid.[11][12]
IR Spectrum The NIST WebBook provides the infrared spectrum for 2,3-dimethoxybenzoic acid.[13][14][15]

Upon successful synthesis of 6-bromo-2,3-dimethoxybenzoic acid, researchers can expect to see characteristic changes in the spectroscopic data, including:

  • ¹H NMR: The appearance of signals corresponding to the aromatic protons in a pattern consistent with the 1,2,3,4-substitution of the benzene ring, and the disappearance of the signal for the proton at the 6-position.

  • ¹³C NMR: A shift in the chemical shifts of the aromatic carbons, particularly the carbon bearing the bromine atom.

  • Mass Spectrometry: An increase in the molecular ion peak by the mass of a bromine atom minus the mass of a hydrogen atom, and the characteristic isotopic pattern for a bromine-containing compound.

Applications as a Synthetic Building Block

The synthetic utility of 6-bromo-2,3-dimethoxybenzoic acid stems from the reactivity of its two key functional groups: the aryl bromide and the carboxylic acid.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a new carbon-carbon bond at the 6-position.[16] This reaction is a cornerstone of modern organic synthesis for the construction of biaryl and substituted aromatic systems, which are common motifs in pharmaceuticals and functional materials.

dot

Suzuki_Coupling Start 6-Bromo-2,3-dimethoxybenzoic Acid Br Catalyst Pd Catalyst | Base Start:f0->Catalyst Boronic_Acid Aryl/Vinyl Boronic Acid R-B(OH)₂ Boronic_Acid->Catalyst Product Coupled Product R Catalyst->Product:f0

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

A typical Suzuki-Miyaura coupling reaction involves the reaction of 6-bromo-2,3-dimethoxybenzoic acid with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base.

Materials:

  • 6-Bromo-2,3-dimethoxybenzoic acid

  • Aryl or vinyl boronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

  • To a reaction vessel, add 6-bromo-2,3-dimethoxybenzoic acid (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Add the solvent system.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitored by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and perform an aqueous workup.

  • The product is then extracted with an organic solvent, dried, and purified by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.[16]

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.

Amide Bond Formation

The carboxylic acid group of 6-bromo-2,3-dimethoxybenzoic acid can be readily converted to an amide via coupling with a primary or secondary amine. This is a fundamental transformation in medicinal chemistry, as the amide bond is a key structural feature of many drug molecules.

dot

Amide_Coupling Start 6-Bromo-2,3-dimethoxybenzoic Acid COOH Coupling_Reagent Coupling Reagent | (e.g., HATU, EDC) Start:f0->Coupling_Reagent Amine Primary/Secondary Amine R-NH₂ Amine->Coupling_Reagent Product Amide Product CONHR Coupling_Reagent->Product:f0

Caption: General scheme of an amide coupling reaction.

General Protocol for Amide Coupling (using HATU):

This protocol is adapted from a general procedure for amide bond formation.

Materials:

  • 6-Bromo-2,3-dimethoxybenzoic acid

  • Primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction flask, dissolve 6-bromo-2,3-dimethoxybenzoic acid (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • HATU: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a highly reactive acyl-O-At intermediate, which is readily attacked by the amine.

  • DIPEA: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the activation process.

Conclusion

6-Bromo-2,3-dimethoxybenzoic acid is a valuable and versatile building block for organic synthesis. Its bifunctional nature allows for sequential or orthogonal transformations, providing access to a wide range of complex molecules. The protocols and insights provided in this guide are intended to facilitate the use of this compound in the synthesis of novel chemical entities for drug discovery and materials science. As with any synthetic procedure, it is recommended that researchers perform small-scale test reactions to optimize conditions for their specific substrates and applications.

References

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]

  • 6-Bromo-2,3-dimethoxybenzoic acid | CAS#:60555-93-3. Chemsrc. [Link]

  • Novel process for aromatic bromination.
  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
  • Suzuki reaction. Wikipedia. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • 1H NMR Spectrum (1D, 200 MHz, D2O, predicted). HMDB. [Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • (PDF) Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. ResearchGate. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • 6-bromo-3-methoxy-2-methylbenzoic acid (C9H9BrO3). PubChemLite. [Link]

  • 2,3-Dimethoxybenzoic acid. PubChem. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • NMR spectrum of dimethoxy benzoic acid. ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. [Link]

  • 2,6-Dimethoxybenzoic Acid. PubChem. [Link]

  • 2,3-Dimethoxybenzoic acid. NIST WebBook. [Link]

  • IR spectra of 2,3-dimethoxybenzoic acid (A). ResearchGate. [Link]

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Introduction: The Significance of Substituted Benzoic Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Scientific Context of 6-Bromo-2,3-dimethoxybenzoic Acid

Benzoic acid, first isolated in the 16th century from gum benzoin, represents one of the most fundamental aromatic carboxylic acids.[1][2] Its history is intertwined with the very development of organic chemistry, with its structure being elucidated in 1832 by Justus von Liebig and Friedrich Wöhler.[1] While the parent molecule is a cornerstone of chemical synthesis and a widely used preservative, it is the strategic placement of various functional groups on its aromatic ring that has unlocked a vast landscape of chemical and pharmacological potential.

This guide focuses on a specific, highly functionalized derivative: 6-Bromo-2,3-dimethoxybenzoic acid . The introduction of methoxy (-OCH₃) and bromo (-Br) substituents onto the benzoic acid scaffold creates a molecule with unique electronic and steric properties. Such polysubstituted aromatic compounds are of significant interest to researchers in medicinal chemistry and drug development. The methoxy groups can influence a molecule's conformation and solubility, while the bromine atom serves as a versatile synthetic handle for further chemical transformations, such as cross-coupling reactions, and can also enhance binding affinity to biological targets.[3]

While a definitive historical record of the first synthesis of 6-Bromo-2,3-dimethoxybenzoic acid is not prominent in the literature, its synthetic routes can be logically derived from established principles of electrophilic aromatic substitution. This guide will provide a comprehensive overview of its synthesis, grounded in the chemistry of its precursors and closely related analogues, offering valuable insights for researchers and drug development professionals.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key properties of 6-Bromo-2,3-dimethoxybenzoic acid are summarized below.

PropertyValue
CAS Number 60555-93-3
Molecular Formula C₉H₉BrO₄
Molecular Weight 261.07 g/mol
Appearance White to off-white solid (predicted)
Canonical SMILES COC1=C(C(=C(C=C1)Br)C(=O)O)OC

The Synthetic Pathway: A Logical Approach

The synthesis of 6-Bromo-2,3-dimethoxybenzoic acid is best understood as a multi-step process that begins with a more readily available precursor. The most logical and well-documented approach involves the electrophilic bromination of 2,3-dimethoxybenzoic acid.

G cluster_0 Precursor Synthesis (Conceptual) cluster_1 Core Synthesis cluster_2 Analogous Documented Synthesis Veratraldehyde Veratraldehyde 2,3-Dimethoxybenzoic_Acid 2,3-Dimethoxybenzoic_Acid Veratraldehyde->2,3-Dimethoxybenzoic_Acid Oxidation 6-Bromo-2,3-dimethoxybenzoic_Acid 6-Bromo-2,3-dimethoxybenzoic_Acid 2,3-Dimethoxybenzoic_Acid->6-Bromo-2,3-dimethoxybenzoic_Acid Electrophilic Aromatic Bromination 2,3-Dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde 6-Bromo-2,3-dimethoxybenzaldehyde 6-Bromo-2,3-dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde->6-Bromo-2,3-dimethoxybenzaldehyde Bromination (NBS/DMF) G Reactants Reactants Transition_State Arenium Ion Intermediate Reactants->Transition_State Electrophile (Br+) attack Product Product Transition_State->Product Deprotonation

Caption: General mechanism of electrophilic aromatic substitution.

A highly relevant and well-documented procedure is the synthesis of the analogous aldehyde, 6-bromo-2,3-dimethoxybenzaldehyde, from 2,3-dimethoxybenzaldehyde. [4]In this synthesis, N-Bromosuccinimide (NBS) is used as the brominating agent in a dimethylformamide (DMF) solvent. [4]This method is particularly instructive because NBS is a milder and safer alternative to liquid bromine, and its use often leads to high regioselectivity.

Detailed Experimental Protocol (Representative)

The following protocol is a representative method for the synthesis of 6-Bromo-2,3-dimethoxybenzoic acid, adapted from the documented synthesis of the corresponding aldehyde and general principles of electrophilic aromatic bromination. [3][4] Objective: To synthesize 6-Bromo-2,3-dimethoxybenzoic acid via electrophilic bromination of 2,3-dimethoxybenzoic acid.

Materials:

  • 2,3-Dimethoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Ice

  • Deionized water

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3-dimethoxybenzoic acid (1.0 equivalent) in anhydrous DMF. Stir the solution at room temperature until all the solid has dissolved.

  • Brominating Agent Preparation: In a separate beaker, dissolve N-Bromosuccinimide (1.1 equivalents) in anhydrous DMF.

  • Bromination Reaction: Add the NBS solution dropwise to the stirred solution of 2,3-dimethoxybenzoic acid over a period of 30 minutes. The reaction is typically carried out at room temperature but may be gently heated (e.g., to 40-50 °C) to ensure completion.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice and water. A precipitate should form.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove DMF and succinimide.

  • Purification (if necessary): If the crude product is not pure, it can be further purified. One common method is to dissolve the crude solid in a suitable organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Final Purification: The solid product can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 6-Bromo-2,3-dimethoxybenzoic acid.

Characterization

The structure of the synthesized 6-Bromo-2,3-dimethoxybenzoic acid would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the aromatic protons, the two methoxy groups, and the carboxylic acid proton. The coupling patterns of the aromatic protons would confirm the substitution pattern.

    • ¹³C NMR would show the expected number of carbon signals, including those for the carboxyl carbon, the aromatic carbons (with one directly attached to bromine showing a characteristic shift), and the two methoxy carbons.

  • Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the methoxy groups, as well as aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.

Applications in Research and Drug Development

6-Bromo-2,3-dimethoxybenzoic acid is a valuable building block for the synthesis of more complex molecules. Its utility in drug discovery and development stems from several key features:

  • Pharmaceutical Intermediate: The brominated aromatic ring is a key site for introducing further molecular complexity through reactions like Suzuki, Heck, and Sonogashira cross-coupling. This allows for the construction of novel molecular scaffolds for screening as potential drug candidates.

  • Bioactivity: The brominated methoxyphenyl moiety is found in a number of natural products with known biological activities, including antibacterial, antifungal, and antitumor properties. [4]The presence of this structural motif in 6-Bromo-2,3-dimethoxybenzoic acid makes it and its derivatives interesting candidates for biological screening.

  • Scaffold for Library Synthesis: Due to its versatile reactivity, this compound can be used as a starting point for the creation of libraries of related compounds. These libraries can then be screened against various biological targets to identify new lead compounds for drug development.

Conclusion

While the specific moment of discovery for 6-Bromo-2,3-dimethoxybenzoic acid may not be a prominent historical event, its synthesis and utility are firmly rooted in the principles of modern organic chemistry. By understanding the directing effects of its functional groups and by drawing on well-established protocols for analogous compounds, a reliable synthetic pathway can be designed and executed. As a versatile intermediate, 6-Bromo-2,3-dimethoxybenzoic acid holds significant potential for researchers and scientists working at the forefront of medicinal chemistry and drug discovery, continuing the long and impactful legacy of substituted benzoic acids.

References

  • Borges, I. D., Navarrete, A., et al. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available at: [Link]

  • A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. (2024). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Wikipedia contributors. (2024). Benzoic acid. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Li, J., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2015). SUPPORTING INFORMATION. Available at: [Link]

  • Google Patents. (2014). Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid. CN104058956A.
  • chemeurope.com. Benzoic acid. Available at: [Link]

  • University of Alabama Libraries. Benzoic acid (C₆H₆COOH). Available at: [Link]

  • YMER. A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. Available at: [Link]

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An In-depth Technical Guide to the Safe Handling of 6-Bromo-2,3-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling precautions for 6-Bromo-2,3-dimethoxybenzoic acid (CAS No. 60555-93-3)[1], tailored for researchers, scientists, and drug development professionals. The protocols and recommendations outlined herein are grounded in established safety principles for halogenated aromatic carboxylic acids and are designed to foster a self-validating system of laboratory safety.

Understanding the Compound: Hazard Identification and Risk Assessment

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[2][4][6]

  • Eye Irritation: Causes serious eye irritation.[2][4][6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][3][6]

The presence of the bromine atom and the acidic carboxylic acid group are the primary drivers of its irritant properties. The methoxy groups may modulate its reactivity and biological interactions, necessitating a cautious approach.

Physical and Chemical Properties Overview

PropertyDataSource
Physical State Solid[2]
Melting Point 155 - 158 °C
Chemical Stability Stable under standard ambient conditions.[4]
Reactivity Incompatible with strong oxidizing agents.[4][7]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of safe handling is a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls:

  • Ventilation: Always handle 6-Bromo-2,3-dimethoxybenzoic acid in a well-ventilated area.[2][3] A certified chemical fume hood is required when handling significant quantities or when there is a potential for dust generation.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][7][8]

Personal Protective Equipment (PPE): A risk assessment should guide the selection of PPE. For handling 6-Bromo-2,3-dimethoxybenzoic acid, the following are mandatory:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required.[9] In situations with a higher risk of splashes, a face shield should be worn in addition to goggles.[9][10]

  • Skin Protection:

    • Gloves: Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals.[10][11] Always inspect gloves for any signs of degradation before use and remove them carefully to avoid skin contamination.[2][3]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to provide maximum skin coverage.[9]

  • Respiratory Protection: If engineering controls are insufficient to prevent the inhalation of dust, a NIOSH-approved respirator is necessary.[10][12] The use of a respirator requires a formal respiratory protection program, including fit testing and training.[9][13]

Diagram: PPE Selection Workflow

PPE_Workflow Start Handling 6-Bromo-2,3-dimethoxybenzoic acid Risk_Assessment Assess Risk of Exposure (Dust, Splash) Start->Risk_Assessment Engineering_Controls Use Chemical Fume Hood? Risk_Assessment->Engineering_Controls Base_PPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Engineering_Controls->Base_PPE Yes/No Splash_Hazard High Splash Potential? Base_PPE->Splash_Hazard Face_Shield Add Face Shield Splash_Hazard->Face_Shield Yes Dust_Hazard Dust Generation Likely? Splash_Hazard->Dust_Hazard No Face_Shield->Dust_Hazard Respirator Use NIOSH-Approved Respirator Dust_Hazard->Respirator Yes Proceed Proceed with Handling Dust_Hazard->Proceed No Respirator->Proceed

Caption: Decision workflow for selecting appropriate PPE.

Standard Operating Procedures: From Storage to Disposal

Adherence to standardized procedures is critical for mitigating risks.

Storage:

  • Store in a cool, dry, and well-ventilated area.[2][3][4]

  • Keep the container tightly closed to prevent moisture ingress and contamination.[2][3][4]

  • Store away from incompatible materials, such as strong oxidizing agents.[4][7]

Handling:

  • Avoid contact with skin, eyes, and clothing.[7][8]

  • Avoid breathing dust.[2][3]

  • Wash hands thoroughly after handling the compound.[2][8]

  • When handling, do not eat, drink, or smoke.[6][14]

Disposal: As a halogenated organic compound, 6-Bromo-2,3-dimethoxybenzoic acid is classified as hazardous waste.[15][16]

  • Dispose of waste in accordance with local, state, and federal regulations.[2][3][14][17]

  • Do not dispose of the material down the drain.[17]

  • Collect waste in a designated, properly labeled container for hazardous waste.[16]

Emergency Protocols: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is crucial.

First Aid Measures:

Exposure RouteFirst Aid ProtocolSource
Inhalation Remove the individual to fresh air and keep them comfortable for breathing. If they feel unwell, call a POISON CENTER or doctor.[2][3]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][3]
Ingestion Clean the mouth with water and then drink plenty of water. Seek medical attention if symptoms occur.[2][3]

Spill Response Protocol:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and entering drains.

  • Absorb: For a dry spill, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[14]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Dispose of the collected waste as hazardous material.

Diagram: Spill Response Flowchart

Spill_Response Spill Spill of 6-Bromo-2,3-dimethoxybenzoic acid Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess Small_Spill Small & Manageable Assess->Small_Spill Small Large_Spill Large or Uncontrolled Assess->Large_Spill Large Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Small_Spill->Don_PPE Alert_EH_S Alert Emergency Personnel / EH&S Large_Spill->Alert_EH_S Contain Contain Spill (Prevent spread to drains) Don_PPE->Contain Cleanup Clean Up Spill (Avoid generating dust) Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Package & Label Waste for Hazardous Disposal Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Step-by-step emergency response for a chemical spill.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
  • Personal Protective Equipment (PPE) - CHEMM.U.S. Department of Health & Human Services.
  • What PPE Should You Wear When Handling Acid 2026? (2026). LeelineWork.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • 3 - SAFETY D
  • Chemical Safety: Personal Protective Equipment.University of California, San Francisco.
  • 5 Types of PPE for Hazardous Chemicals. (2022).
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024). MSC.
  • SAFETY DATA SHEET - TCI Chemicals. (2024). TCI Chemicals.
  • SDS of Benzoic Acid: Important Data and Information Collected. (2023).
  • BENZOIC ACID - Alpha Resources. (2021). Alpha Resources.
  • 6-Bromo-2,3-dimethoxybenzoic acid | CAS#:60555-93-3. (2025). Chemsrc.
  • Classification of special labor
  • Hazardous waste segreg
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • Appendix A: Disposal Procedures by Chemical.University of Wisconsin-La Crosse.

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Methodological & Application

detailed experimental protocol for the bromination of 2,3-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Detailed Experimental Protocol for the Electrophilic Bromination of 2,3-Dimethoxybenzoic Acid

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 5-bromo-2,3-dimethoxybenzoic acid via the electrophilic aromatic substitution of 2,3-dimethoxybenzoic acid. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental guide, outline critical safety procedures for handling bromine, and describe methods for product purification and characterization. The causality behind key procedural steps is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction: The Significance of Aromatic Bromination

Electrophilic Aromatic Substitution (SEAr) is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings.[1] Among these transformations, aromatic halogenation, particularly bromination, is of paramount importance. Brominated aromatic compounds serve as versatile intermediates in synthetic chemistry, acting as key precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the formation of organometallic reagents, and nucleophilic aromatic substitution.

The substrate of interest, 2,3-dimethoxybenzoic acid, possesses three substituents that influence the regioselectivity of the bromination. The two methoxy (-OCH₃) groups are potent activating, ortho, para-directing groups due to their electron-donating resonance effects. Conversely, the carboxylic acid (-COOH) group is a deactivating, meta-directing group. The combined influence of these groups strongly directs the incoming electrophile to the C-5 position, which is para to the C-2 methoxy group and ortho to the C-3 methoxy group, yielding 5-bromo-2,3-dimethoxybenzoic acid as the major product.

Reaction Mechanism: Visualizing the SEAr Pathway

The bromination of 2,3-dimethoxybenzoic acid proceeds via a classic two-step electrophilic aromatic substitution mechanism.[2][3]

  • Attack on the Electrophile: The π-electron system of the activated benzene ring acts as a nucleophile, attacking the electrophilic bromine molecule. This initial attack is the rate-determining step as it temporarily disrupts the ring's aromaticity.[3][4]

  • Formation of the Arenium Ion: This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Re-aromatization: A weak base (e.g., the solvent or Br⁻) abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system and yielding the final product.[4]

G sub 2,3-Dimethoxybenzoic Acid sigma Arenium Ion (Sigma Complex) sub->sigma + Br₂ (Rate-Determining Step) br2 Br-Br prod 5-Bromo-2,3-dimethoxybenzoic Acid sigma->prod - H⁺ hbr HBr

Caption: Mechanism of Electrophilic Aromatic Bromination.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All operations involving bromine must be conducted within a certified chemical fume hood.

Materials and Equipment
  • Chemicals:

    • 2,3-Dimethoxybenzoic Acid (C₉H₁₀O₄, MW: 182.17 g/mol , CAS: 1521-38-6)

    • Liquid Bromine (Br₂, MW: 159.81 g/mol , CAS: 7726-95-6)

    • Glacial Acetic Acid (CH₃COOH)

    • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

    • Deionized Water

    • Ethanol (for recrystallization)

  • Equipment:

    • 100 mL Round-bottom flask

    • 50 mL Dropping funnel

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Büchner funnel and filter flask

    • Standard laboratory glassware

    • Melting point apparatus

    • NMR spectrometer, IR spectrophotometer

Reagent Quantities
ReagentMolar Mass ( g/mol )Mass / VolumeMolesEquivalents
2,3-Dimethoxybenzoic Acid182.175.00 g27.4 mmol1.0
Bromine159.811.5 mL (4.68 g)29.3 mmol1.07
Glacial Acetic Acid-30 mL-Solvent
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar. In a certified chemical fume hood, add 2,3-dimethoxybenzoic acid (5.00 g) and glacial acetic acid (30 mL) to the flask. Stir the mixture until the solid is fully dissolved.

  • Bromine Addition: Fit the flask with a 50 mL dropping funnel. Carefully measure bromine (1.5 mL) into the dropping funnel.

    • Causality Note: Bromine is added slowly and dropwise for two critical reasons: 1) The reaction is exothermic, and slow addition allows for effective temperature control, preventing runaway reactions and the formation of over-brominated byproducts. 2) It maintains a low instantaneous concentration of bromine, favoring mono-substitution.

  • Reaction Execution: Place the flask in an ice-water bath to maintain a low temperature. Begin the dropwise addition of bromine to the stirred solution over a period of 30-40 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction mixture will typically change color from a deep red-brown to a lighter orange or yellow as the bromine is consumed.

  • Quenching Excess Bromine:

    • Safety Critical Step: Unreacted bromine must be neutralized before workup.[5]

    • Submerge the reaction flask in an ice-water bath to cool the contents.

    • Slowly add saturated sodium thiosulfate solution dropwise to the reaction mixture with vigorous stirring. Continue adding until the red-brown color of bromine completely disappears and a pale yellow or colorless mixture is obtained. This indicates that all excess bromine has been reduced to bromide (Br⁻).

  • Product Precipitation and Isolation: Pour the quenched reaction mixture into a beaker containing ~150 mL of ice-cold deionized water. A white or off-white solid should precipitate immediately. Stir the suspension for 15 minutes to ensure complete precipitation.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with two portions of cold deionized water (2 x 30 mL) to remove residual acetic acid and inorganic salts.

  • Drying: Press the solid dry on the filter paper. Transfer the crude product to a watch glass and allow it to air dry or dry in a vacuum oven at a low temperature (~50-60 °C) to a constant weight.

Purification via Recrystallization
  • Transfer the crude, dried solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent system, such as an ethanol/water mixture.[6][7] Start by adding ethanol and heating the mixture gently on a hot plate until the solid dissolves.

  • Once dissolved, slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

  • Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water, and dry to a constant weight.

Characterization of 5-bromo-2,3-dimethoxybenzoic acid

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point range close to the literature value indicates high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive method for confirming the regiochemistry.

    • 2,3-Dimethoxybenzoic Acid (Starting Material, CDCl₃): δ ~3.9 (s, 3H, -OCH₃), ~4.1 (s, 3H, -OCH₃), ~7.1-7.2 (m, 2H, Ar-H), ~7.7 (dd, 1H, Ar-H).[9]

    • 5-bromo-2,3-dimethoxybenzoic acid (Expected Product, CDCl₃): The two remaining aromatic protons will appear as doublets (or singlets with very fine splitting) with a small meta coupling constant (J ≈ 2-3 Hz), confirming 1,2,3,5-tetrasubstitution.

  • IR Spectroscopy:

    • A broad O-H stretch from the carboxylic acid will be present around 3000 cm⁻¹.

    • A sharp C=O stretch from the carboxylic acid will appear around 1700 cm⁻¹.

    • C-O stretches from the methoxy groups will be visible in the 1200-1000 cm⁻¹ region.

    • A C-Br stretch will be present in the fingerprint region, typically around 600-500 cm⁻¹.

Critical Safety Protocols

Bromine is extremely toxic, corrosive, and volatile. Strict adherence to safety protocols is mandatory. [10][11][12]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty chemically resistant gloves (e.g., Viton® or thick nitrile).[10][13] Disposable gloves are not sufficient.

  • Ventilation: All handling of liquid bromine and the entire reaction must be performed within a properly functioning chemical fume hood.[5]

  • Emergency Preparedness: Keep a neutralizing agent, such as a container of saturated sodium thiosulfate solution, readily accessible in the fume hood at all times when handling bromine.[13]

  • Spill Response: In case of a small spill (<100 mL), cover the spill with sodium thiosulfate solution. The red-brown color will disappear as the bromine is neutralized. Absorb the resulting liquid with an inert material (e.g., vermiculite) and dispose of it as hazardous waste. For larger spills, evacuate the area immediately and contact emergency personnel.

  • First Aid:

    • Inhalation: Fatal if inhaled.[11][12][14] Move the person to fresh air immediately and call for emergency medical attention.

    • Skin Contact: Causes severe skin burns.[10][15] Immediately flush the affected area with copious amounts of water for at least 30 minutes and seek immediate medical attention.

    • Eye Contact: Causes severe eye damage.[11] Flush eyes with water for at least 30 minutes, holding eyelids open, and seek immediate medical attention.

Experimental Workflow Diagram

G A 1. Setup & Dissolution (2,3-Dimethoxybenzoic acid in Acetic Acid) B 2. Bromine Addition (Dropwise, 0-5 °C) A->B In Fume Hood C 3. Reaction (Stir at RT, 2-3h) B->C D 4. Quench (Add Na₂S₂O₃ solution) C->D Cool in ice bath E 5. Precipitation (Pour into ice-water) D->E F 6. Filtration & Wash (Collect crude solid) E->F G 7. Recrystallization (Ethanol/Water) F->G Dry crude product H 8. Final Product (Pure 5-bromo-2,3-dimethoxybenzoic acid) G->H Filter & Dry I 9. Characterization (MP, NMR, IR) H->I

Caption: Overall experimental workflow for the synthesis.

References

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Bromine. [Link]

  • SEASTAR CHEMICALS. SAFETY DATA SHEET (SDS) Bromine. [Link]

  • Tata Chemicals Limited. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link]

  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Reddit. (2020). What solvent system should I use to recrystalise 3-bromo benzoic?. [Link]

  • Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]

  • RSC Education. Handling liquid bromine and preparing bromine water | Demonstration. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]

  • Google Patents.
  • University of Colorado Boulder. The Recrystallization of Benzoic Acid. [Link]

  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

Sources

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 6-Bromo-2,3-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the successful implementation of 6-Bromo-2,3-dimethoxybenzoic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The synthesis of 2',3'-dimethoxy-[1,1'-biphenyl]-2-carboxylic acid derivatives is of significant interest in medicinal chemistry and materials science. This document addresses the inherent challenges posed by this sterically hindered and electronically rich substrate, offering field-proven strategies for catalyst selection, reaction optimization, and troubleshooting to empower researchers in drug development and synthetic chemistry.

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with remarkable functional group tolerance.[1] The target substrate, 6-Bromo-2,3-dimethoxybenzoic acid, is a valuable building block for accessing complex biaryl scaffolds. However, its structure presents a classic challenge for cross-coupling:

  • Steric Hindrance: The bromine atom is flanked by a carboxylic acid group and a methoxy group at the ortho positions. This steric congestion can significantly impede the initial oxidative addition step, which is often rate-limiting in the catalytic cycle.[2][3]

  • Electronic Effects: The two electron-donating methoxy groups increase electron density on the aromatic ring, further slowing the oxidative addition of the palladium(0) catalyst into the C-Br bond.

  • Functional Group Interference: The carboxylic acid moiety can coordinate to the palladium center or react with the base, potentially leading to catalyst inhibition or undesired side reactions.

Overcoming these obstacles requires a carefully designed catalytic system and optimized reaction conditions. This note details a robust approach to effectively couple this challenging substrate, transforming a synthetic hurdle into a reliable and high-yielding transformation.

Mechanistic Considerations for a Hindered Substrate

The efficacy of the Suzuki-Miyaura reaction hinges on the delicate balance between the three key steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] For a substrate like 6-Bromo-2,3-dimethoxybenzoic acid, the oxidative addition step is the most formidable barrier.

To accelerate this crucial step, the palladium catalyst must be both electron-rich and sterically bulky.[3] Bulky ligands, such as dialkylbiaryl phosphines (e.g., SPhos) or N-heterocyclic carbenes (NHCs), promote the formation of a coordinatively unsaturated, monoligated L-Pd(0) species.[2] This highly reactive 14-electron complex is more effective at inserting into the sterically shielded and electron-rich C-Br bond than its bis-ligated counterpart.

The choice of base is also critical. It must be strong enough to facilitate the transmetalation step by forming the reactive boronate 'ate' complex, but not so nucleophilic as to promote side reactions.[1] For substrates bearing a carboxylic acid, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred as they effectively deprotonate the carboxylic acid and activate the boronic acid without interfering with the catalyst or substrate.[2][3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Ar-Pd(II)-Br(L) Oxidative Addition Adduct pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar'(L) Diaryl Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) trans_complex->product reagents 6-Bromo-2,3-dimethoxy- benzoic acid (Ar-Br) reagents->pd0 boronic Ar'-B(OH)₂ + Base boronic->oa_complex caption Fig 1. Catalytic cycle for the Suzuki-Miyaura coupling.

Fig 1. Catalytic cycle for the Suzuki-Miyaura coupling.

Recommended Catalytic System and Reagents

Based on extensive literature for analogous sterically hindered aryl bromides, the following system is recommended as a high-performance starting point for optimization.[2][3][4]

ComponentRecommended ChoiceRole & Rationale
Palladium Precatalyst SPhos Pd G2A second-generation Buchwald precatalyst that is air- and moisture-stable, ensuring reproducibility. It readily forms the active monoligated Pd(0) species required for challenging oxidative additions.[5][6]
Aryl Halide 6-Bromo-2,3-dimethoxybenzoic acidThe electrophilic coupling partner.
Boronic Acid/Ester Arylboronic Acid (or Pinacol Ester)The nucleophilic coupling partner. Using a slight excess (1.2-1.5 eq.) can drive the reaction to completion.
Base K₃PO₄ (Potassium Phosphate)A moderately strong, non-nucleophilic base. It is effective in forming the boronate 'ate' complex and compatible with the carboxylic acid functionality.[2][3]
Solvent System 1,4-Dioxane / H₂O (e.g., 5:1 to 10:1 v/v)Anhydrous aprotic solvents like dioxane are ideal. A small amount of water aids in dissolving the base and facilitates the transmetalation step.[2]

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of 6-Bromo-2,3-dimethoxybenzoic acid with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Protocol_Workflow start Start: Assemble Reagents setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solids: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - K₃PO₄ (3.0 eq) - SPhos Pd G2 (2 mol%) setup->reagents degas1 Evacuate & Backfill with Argon (3x) reagents->degas1 solvents Add Degassed Solvents (Dioxane/H₂O) via Syringe degas1->solvents reaction Heat Reaction Mixture (e.g., 80-100 °C) solvents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Reaction Workup monitor->workup quench Cool to RT, Dilute with EtOAc & Water workup->quench acidify Acidify Aqueous Layer (1M HCl to pH ~2-3) quench->acidify extract Extract with EtOAc (3x) acidify->extract dry Dry Combined Organics (Na₂SO₄), Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify end End: Characterize Product purify->end

Fig 2. General experimental workflow for the Suzuki coupling.

Materials:

  • 6-Bromo-2,3-dimethoxybenzoic acid (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • SPhos Pd G2 (0.02 eq., 2 mol%)[5][6]

  • Potassium Phosphate (K₃PO₄, anhydrous powder) (3.0 eq.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized Water (degassed)

  • Argon or Nitrogen gas (high purity)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-2,3-dimethoxybenzoic acid (1.0 eq.), the arylboronic acid (1.2 eq.), K₃PO₄ (3.0 eq.), and SPhos Pd G2 (0.02 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio, to achieve a substrate concentration of ~0.1 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup - Quenching: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Workup - Acidification: Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 1M HCl until the pH is approximately 2-3. This step is crucial to protonate the carboxylic acid product, ensuring its extraction into the organic phase.

  • Workup - Extraction: Separate the layers and extract the aqueous phase three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient Oxidative Addition.2. Catalyst deactivation (presence of O₂).3. Insufficiently active base or temperature.1. Increase catalyst loading (e.g., to 3-5 mol%). Consider an alternative bulky ligand like RuPhos or XPhos.[2]2. Ensure rigorous degassing of solvents and inert atmosphere setup.3. Increase reaction temperature (e.g., to 110 °C). Ensure K₃PO₄ is anhydrous.
Protodebromination Byproduct 1. Presence of protic impurities or water.2. Base-promoted side reaction.1. Use strictly anhydrous solvents. Dry K₃PO₄ in an oven before use.2. Switch to a different base, such as Cs₂CO₃, which can sometimes suppress this pathway.[2]
Boronic Acid Homocoupling 1. Reaction temperature is too high.2. Oxygen contamination.1. Lower the reaction temperature. Use a slightly lower boronic acid stoichiometry (e.g., 1.1 eq.).2. Improve degassing procedures.
Decarboxylation High reaction temperatures can sometimes lead to loss of the -COOH group.If this side reaction is observed, attempt the coupling at the lowest effective temperature (e.g., start at 80 °C).

Conclusion

The Suzuki-Miyaura coupling of 6-Bromo-2,3-dimethoxybenzoic acid is a challenging yet highly rewarding transformation. Success relies on a rational approach that directly addresses the steric and electronic hurdles of the substrate. By employing a modern, well-defined palladium precatalyst system featuring a bulky, electron-rich biarylphosphine ligand like SPhos, in conjunction with an appropriate base and anhydrous conditions, researchers can reliably synthesize valuable biphenyl-2-carboxylic acid derivatives. The protocols and insights provided herein serve as a validated starting point for achieving high-yield couplings and advancing research programs in drug discovery and materials science.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available at: [Link]

  • Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. Available at: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. ACS Publications. Available at: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]

  • Barday, M., et al. (2019). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Liu, W., Zhou, X., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. Available at: [Link]

  • Dhanvijay, P. U., et al. (2012). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Denton, J., et al. (2020). The Suzuki–Miyaura Cross-Coupling Reaction. Organic Reactions. Available at: [Link]

  • Carey, J. S., et al. (2006). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Walker, S. D., et al. (2010). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available at: [Link]

  • Braga, A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Dawood, R., & Hamed, A. S. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Available at: [Link]

  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Le, C., & MacMillan, D. W. C. (2018). Decarboxylative Hydroxylation of Benzoic Acids. PMC. Available at: [Link]

Sources

preparation of arylboronic esters from 6-Bromo-2,3-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Palladium-Catalyzed Synthesis of an Arylboronic Ester from 6-Bromo-2,3-dimethoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Arylboronic Esters

Arylboronic acids and their corresponding esters are indispensable building blocks in modern organic synthesis, primarily serving as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of carbon-carbon bond formation, enabling the construction of complex molecular architectures, particularly biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials. The target product, a boronic ester derived from 6-Bromo-2,3-dimethoxybenzoic acid, is a valuable intermediate for introducing a substituted benzoic acid moiety into a larger molecule, a common strategy in medicinal chemistry to enhance solubility or modulate biological activity.

This guide provides a detailed, field-tested protocol for the synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dimethoxybenzoic acid via a palladium-catalyzed Miyaura borylation. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering a self-validating protocol designed for reproducibility and success.

Reaction Principle: The Miyaura Borylation

The Miyaura borylation is a powerful cross-coupling reaction that converts aryl halides into arylboronic esters using a palladium catalyst, a diboron reagent, and a base.[2][3] The reaction is prized for its mild conditions and remarkable tolerance of various functional groups, making it superior to traditional methods that often require harsh organometallic intermediates like Grignard or organolithium reagents.[4][5]

The overall transformation for our target molecule is as follows:

The pinacol ester product is particularly advantageous as it is typically a stable, crystalline solid that is easy to handle, purify chromatographically, and store, circumventing issues associated with free boronic acids, which can be hygroscopic and prone to dehydration to form cyclic boroxine anhydrides.[4]

Mechanistic Insight: The Palladium Catalytic Cycle

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The generally accepted mechanism for the Miyaura borylation involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Miyaura_Borylation Catalytic Cycle of Miyaura Borylation pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ pd0->oa_complex + Ar-Br (Oxidative Addition) trans_complex Transmetalation Complex (Ar-Pd(II)-Bpin)L₂ oa_complex->trans_complex + B₂(pin)₂ + Base (e.g., KOAc) (Transmetalation) trans_complex->pd0 - Ar-B(pin) (Reductive Elimination) center

Figure 1: Simplified catalytic cycle for the Miyaura borylation reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-Bromo-2,3-dimethoxybenzoic acid, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The base (e.g., potassium acetate, KOAc) activates the bis(pinacolato)diboron reagent.[2] The boryl group is then transferred to the palladium center, displacing the bromide and forming a new Pd(II)-boryl complex. The high oxophilicity (affinity for oxygen) of boron is a key driving force for this step.

  • Reductive Elimination: The aryl group and the boryl group couple and are eliminated from the palladium center, forming the desired arylboronic ester product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Critical Parameters and Experimental Rationale

The success of this synthesis hinges on the careful selection of each component.

ComponentSelection & Rationale
Substrate 6-Bromo-2,3-dimethoxybenzoic acid: The key feature is the carboxylic acid group. This acidic proton will be deprotonated by the base. It is crucial to use a sufficient excess of base to account for this acid-base reaction in addition to what is required for the catalytic cycle. Fortunately, the resulting carboxylate is generally compatible with the Miyaura borylation conditions.
Boron Source Bis(pinacolato)diboron (B₂pin₂): This is the industry-standard reagent. It is an air-stable, crystalline solid that is easy to handle. The resulting pinacol boronate esters are robust and generally easy to purify via standard silica gel chromatography.[5]
Catalyst System PdCl₂(dppf) • CH₂Cl₂: This palladium(II) pre-catalyst is widely used due to its high stability and efficiency. The 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand is both electron-rich and has a large bite angle, which promotes the crucial reductive elimination step and stabilizes the palladium center, leading to high catalytic turnover and preventing the formation of palladium black.
Base Potassium Acetate (KOAc): The choice of base is critical. A mild base like KOAc is optimal because it is strong enough to facilitate the transmetalation step but not so strong as to promote unwanted side reactions, such as a subsequent Suzuki coupling between the newly formed product and the starting aryl bromide.[2] At least 2.5-3.0 equivalents are required: 1.0 eq to neutralize the benzoic acid and 1.5 eq for the catalytic cycle itself. Recent studies have also highlighted the role of the carboxylate anion in the catalytic cycle's efficiency.[7]
Solvent 1,4-Dioxane: Anhydrous, polar aprotic solvents like dioxane or THF are standard choices.[1] They effectively dissolve the reagents and are stable at the elevated temperatures often required to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon): The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Conducting the reaction under an inert atmosphere is essential to prevent catalyst degradation and ensure high yields.

Experimental Workflow and Detailed Protocol

The following diagram outlines the general workflow for the synthesis, from setup to final product characterization.

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Weigh Reagents & Add to Flask inert 2. Purge with Inert Gas reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent heat 4. Heat to 80-90 °C solvent->heat monitor 5. Monitor by TLC / LC-MS heat->monitor cool 6. Cool & Filter monitor->cool extract 7. Acidify & Extract cool->extract purify 8. Column Chromatography extract->purify characterize 9. Characterize Product (NMR, MS) purify->characterize

Figure 2: High-level experimental workflow for the synthesis.

Materials and Reagents
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
6-Bromo-2,3-dimethoxybenzoic acid261.081.00 g3.831.0
Bis(pinacolato)diboron (B₂pin₂)253.941.17 g4.601.2
PdCl₂(dppf)•CH₂Cl₂ Adduct816.64156 mg0.190.05
Potassium Acetate (KOAc), anhydrous98.14940 mg9.582.5
1,4-Dioxane, anhydrous-20 mL--
Ethyl Acetate (for work-up/chromatography)-As needed--
Hexanes (for chromatography)-As needed--
1 M Hydrochloric Acid (HCl)-As needed--
Brine (Saturated NaCl solution)-As needed--
Step-by-Step Protocol
  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-2,3-dimethoxybenzoic acid (1.00 g, 3.83 mmol), bis(pinacolato)diboron (1.17 g, 4.60 mmol), potassium acetate (940 mg, 9.58 mmol), and the PdCl₂(dppf)•CH₂Cl₂ catalyst (156 mg, 0.19 mmol).

    • Causality: Adding the solids first prevents solvent from splashing and ensures accurate weighing. Anhydrous KOAc is used to avoid introducing water, which can interfere with the catalyst and reagents.

  • Inert Atmosphere:

    • Seal the flask with a septum, and connect the condenser to a nitrogen or argon line with an oil bubbler outlet. Evacuate and backfill the flask with the inert gas three times.

    • Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]

  • Solvent Addition and Heating:

    • Using a syringe, add anhydrous 1,4-dioxane (20 mL) to the flask.

    • Begin vigorous stirring and heat the reaction mixture to 85 °C using an oil bath. The mixture should turn from a suspension to a dark brown/black solution.

  • Reaction Monitoring:

    • Allow the reaction to stir at 85 °C for 12-16 hours.

    • To monitor progress, take a small aliquot (0.1 mL), dilute it with ethyl acetate, and spot it on a TLC plate or analyze by LC-MS. The disappearance of the starting material indicates completion.

    • Self-Validation: Comparing the reaction mixture to a co-spot of the starting material on a TLC plate provides a clear visual confirmation of consumption.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (20 mL).

    • Combine the organic filtrates in a separatory funnel and wash with water (2 x 30 mL).

    • Acidification: To protonate the carboxylate and allow extraction into the organic layer, slowly add 1 M HCl to the aqueous phase until it is acidic (pH ~2-3), then extract with ethyl acetate (3 x 40 mL).

    • Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The acidification step is crucial. The product, as a carboxylate salt, is water-soluble. Protonation renders it soluble in the organic solvent for efficient extraction.[8]

  • Purification:

    • The crude residue can be purified by flash column chromatography on silica gel.

    • A solvent gradient of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 1:1) is typically effective. The desired product is usually a white to off-white solid upon solvent removal.

Product Characterization

The final product, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dimethoxybenzoic acid, should be characterized to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR The spectrum should show characteristic signals for the methoxy groups (~3.8-4.0 ppm), the aromatic protons, a broad singlet for the carboxylic acid proton (>10 ppm), and a sharp singlet for the 12 equivalent protons of the pinacol group (~1.35 ppm).[8]
¹³C NMR Signals corresponding to the aromatic carbons, methoxy carbons, the carboxyl carbon, and the carbons of the pinacol ester will be present. The carbon attached to the boron atom will have a characteristic chemical shift.
Mass Spec (ESI-) The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.

Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
Reaction Stalls / Low Conversion 1. Inactive catalyst (degraded by air/moisture).2. Insufficient base.3. Insufficient temperature.1. Use fresh catalyst and ensure a properly inert atmosphere.2. Ensure KOAc is anhydrous and that >2.0 equivalents are used.3. Increase temperature slightly (to 90-95 °C), but avoid decomposition.
Significant Side Product Formation 1. Base is too strong, causing premature Suzuki coupling.2. Reaction temperature is too high or time is too long.1. Ensure a mild base like KOAc or K₃PO₄ is used, not a stronger base like Cs₂CO₃ or an alkoxide.[1]2. Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification 1. Product co-elutes with B₂pin₂ or related impurities.2. Product remains in the aqueous layer during work-up.1. After the reaction, a water wash can help remove some boron-containing impurities before chromatography.2. Ensure the aqueous layer is sufficiently acidified (pH < 3) before extraction.

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling reagents.[9]

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated area or fume hood.

  • 1,4-Dioxane: Dioxane is a flammable liquid and a suspected carcinogen. All operations should be performed in a fume hood.

  • Organoboron Compounds: While generally less toxic than other organometallics, boron compounds can cause irritation. Avoid inhalation of dust and skin contact.[10]

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing waste, according to institutional guidelines.

References

  • Wang, J., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Whiting, M., et al. (2011). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. ACS Publications. [Link]

  • Clary, J. W., et al. (2012). Synthesis of boronic esters and boronic acids using grignard reagents.
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The Strategic Utility of 6-Bromo-2,3-dimethoxybenzoic Acid in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles are integral to the vast majority of biologically active molecules, offering a diverse array of physicochemical properties that can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles.[1][2][3] Within the arsenal of synthetic precursors, 6-Bromo-2,3-dimethoxybenzoic acid has emerged as a particularly valuable and versatile starting material. Its strategically positioned functional groups—a carboxylic acid, a bromine atom, and two methoxy groups—provide a rich platform for a variety of chemical transformations, enabling the construction of complex fused heterocyclic systems.[4]

The presence of the bromine atom is particularly advantageous, serving as a handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.[4] The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, providing the necessary components for subsequent intramolecular cyclization reactions. Furthermore, the dimethoxy substitution pattern on the benzene ring influences the electronic and steric environment of the molecule, which can be exploited to control the regioselectivity of synthetic transformations.

This comprehensive guide provides detailed application notes and protocols for the synthesis of two medicinally important classes of heterocyclic compounds—benzofurans and quinolones—using 6-Bromo-2,3-dimethoxybenzoic acid as the common precursor. The methodologies described herein are grounded in established synthetic strategies, including palladium-catalyzed Sonogashira coupling and intramolecular cyclization, offering researchers and drug development professionals a practical and reliable roadmap for accessing novel chemical matter.

I. Synthesis of Substituted Benzofurans via Sonogashira Coupling and Intramolecular Cyclization

Benzofurans are a prominent class of oxygen-containing heterocycles found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The following protocol outlines a robust two-step sequence for the synthesis of substituted benzofurans from 6-Bromo-2,3-dimethoxybenzoic acid, proceeding through a Sonogashira coupling followed by an intramolecular cyclization.

Mechanistic Rationale

The synthetic strategy hinges on the palladium- and copper-catalyzed Sonogashira coupling of an aryl halide with a terminal alkyne.[7][8][9] In this case, the ester derivative of 6-Bromo-2,3-dimethoxybenzoic acid is coupled with a suitable terminal alkyne. The resulting internal alkyne intermediate is then subjected to an intramolecular cyclization, often promoted by a base or a transition metal catalyst, to construct the benzofuran ring system. The choice of the terminal alkyne allows for the introduction of diverse substituents at the 2-position of the benzofuran core.

Sonogashira_Benzofuran_Synthesis cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization Start 6-Bromo-2,3-dimethoxy- benzoic acid methyl ester Pd_Cu_cat Pd(PPh₃)₂Cl₂ CuI, Base (e.g., Et₃N) Start->Pd_Cu_cat Intermediate 2-Alkynyl-6-bromo- 2,3-dimethoxybenzoate Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Pd_Cu_cat Pd_Cu_cat->Intermediate C-C bond formation Cyclization_cat Base (e.g., K₂CO₃) or Pd Catalyst Intermediate->Cyclization_cat Product Substituted Benzofuran Cyclization_cat->Product 5-exo-dig cyclization

Figure 1: Workflow for Benzofuran Synthesis.
Detailed Experimental Protocol

Part A: Esterification of 6-Bromo-2,3-dimethoxybenzoic acid

  • Reaction Setup: To a solution of 6-Bromo-2,3-dimethoxybenzoic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reaction: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude methyl 6-bromo-2,3-dimethoxybenzoate can be purified by column chromatography on silica gel if necessary.

Part B: Sonogashira Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve methyl 6-bromo-2,3-dimethoxybenzoate (1.0 eq), the desired terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in a mixture of toluene and triethylamine (2:1 v/v, 0.1 M).

  • Reaction: Stir the reaction mixture at 70 °C for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the corresponding 2-alkynyl intermediate.

Part C: Intramolecular Cyclization

  • Reaction Setup: Dissolve the 2-alkynyl intermediate (1.0 eq) in anhydrous dimethylformamide (DMF, 0.1 M). Add potassium carbonate (2.0 eq).

  • Reaction: Heat the mixture to 120 °C and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: Cool the reaction to room temperature and pour into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired substituted benzofuran.

Step Key Reagents Typical Conditions Estimated Yield
EsterificationMethanol, H₂SO₄Reflux, 4-6 h>95%
Sonogashira CouplingTerminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃NToluene/Et₃N, 70 °C, 8-12 h70-90%
Intramolecular CyclizationK₂CO₃DMF, 120 °C, 2-4 h60-85%

II. Synthesis of Substituted 4-Quinolones via Amidation and Palladium-Catalyzed Intramolecular Cyclization

4-Quinolones are a well-established class of nitrogen-containing heterocycles with significant therapeutic applications, most notably as antibacterial agents.[10][11][12] The following protocol details a synthetic route to substituted 4-quinolones from 6-Bromo-2,3-dimethoxybenzoic acid, involving an initial amidation step followed by a palladium-catalyzed intramolecular C-N bond formation.

Mechanistic Rationale

This approach first involves the conversion of the carboxylic acid to an amide by coupling with a primary amine bearing a suitable functional group for the subsequent cyclization, such as an enamine or a β-ketoester derivative. The resulting N-aryl enaminone or related precursor then undergoes an intramolecular palladium-catalyzed C-N coupling (a variation of the Buchwald-Hartwig amination) to form the quinolone ring system. The bromine atom on the benzoic acid derivative is crucial for this cyclization step.

Quinolone_Synthesis cluster_0 Step 1: Amidation cluster_1 Step 2: Intramolecular Cyclization Start 6-Bromo-2,3-dimethoxy- benzoic acid Coupling Coupling Agent (e.g., HATU, EDCI) Start->Coupling Amide_Intermediate N-Aryl Amide Precursor Amine Primary Amine with Cyclization Handle Amine->Coupling Coupling->Amide_Intermediate Amide bond formation Pd_cat Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Amide_Intermediate->Pd_cat Product Substituted 4-Quinolone Pd_cat->Product Intramolecular C-N coupling

Figure 2: Workflow for 4-Quinolone Synthesis.
Detailed Experimental Protocol

Part A: Amide Formation

  • Reaction Setup: To a solution of 6-Bromo-2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture for 15 minutes at room temperature.

  • Amine Addition: Add the primary amine (e.g., an amino-enone or a β-aminoacrylate, 1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated lithium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide precursor by column chromatography on silica gel.

Part B: Palladium-Catalyzed Intramolecular Cyclization

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine the N-aryl amide precursor (1.0 eq), Pd(OAc)₂ (0.1 eq), Xantphos (0.2 eq), and cesium carbonate (2.5 eq). Add anhydrous toluene (0.1 M).

  • Reaction: Heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the substituted 4-quinolone.

Step Key Reagents Typical Conditions Estimated Yield
AmidationPrimary Amine, HATU, DIPEADMF, rt, 12-16 h75-90%
Intramolecular CyclizationPd(OAc)₂, Xantphos, Cs₂CO₃Toluene, 110 °C, 12-24 h50-75%

Conclusion

6-Bromo-2,3-dimethoxybenzoic acid serves as an exemplary scaffold for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols detailed in this guide for the preparation of benzofurans and quinolones highlight the strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions. By leveraging the inherent reactivity of its functional groups, researchers can efficiently construct complex molecular architectures, thereby accelerating the drug discovery process. The adaptability of these methods allows for the creation of libraries of novel compounds for biological screening, underscoring the enduring importance of versatile building blocks in the quest for new therapeutics.

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Application Notes & Protocols: The Strategic Role of 6-Bromo-2,3-dimethoxybenzoic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-2,3-dimethoxybenzoic acid is a highly functionalized aromatic scaffold that serves as a versatile building block in medicinal chemistry. Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling, a carboxylic acid for amide bond formation and cyclizations, and two methoxy groups that influence electronic properties and conformation—makes it an invaluable precursor for complex pharmaceutical intermediates. This guide provides an in-depth exploration of its application, focusing on the synthesis of quinazolinone cores, known for their prevalence in protein kinase inhibitors, and its utility in palladium-catalyzed cross-coupling reactions to generate novel biaryl structures. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into the strategic value of this key starting material.

Introduction: The Molecular Advantage of 6-Bromo-2,3-dimethoxybenzoic Acid

In the landscape of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. 6-Bromo-2,3-dimethoxybenzoic acid (C₉H₉BrO₄, MW: 261.07 g/mol ) emerges as a strategic asset due to the orthogonal reactivity of its functional groups.[1]

  • The Bromine Atom: Positioned at C6, it serves as a classical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of aryl, heteroaryl, or alkyl substituents.

  • The Carboxylic Acid: This group is a versatile anchor for derivatization. It can be readily converted into amides, esters, or acid chlorides. Crucially, it is the key functional group for constructing heterocyclic ring systems, most notably quinazolinones.

  • The Dimethoxy Groups: Located at C2 and C3, these electron-donating groups modulate the reactivity of the aromatic ring and provide steric influence. They are also key pharmacophoric features in many bioactive molecules, often involved in hydrogen bonding or occupying hydrophobic pockets in target proteins.

This combination of features allows for a modular and divergent approach to library synthesis, making it a powerful tool for generating novel chemical entities with therapeutic potential.

Physicochemical Properties
PropertyValueSource
CAS Number 60555-93-3[1]
Molecular Formula C₉H₉BrO₄[1]
Molecular Weight 261.07 g/mol [1]
Appearance White to off-white crystalline powder-
Storage Store at 2°C - 8°C, keep container well closed[1]

Core Application: Synthesis of the 6-Bromo-Quinazolinone Scaffold

Quinazolinone derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, analgesic, and antibacterial properties.[2][3][4] Many FDA-approved protein kinase inhibitors feature this heterocyclic core. The synthesis of 6-bromo-substituted quinazolinones often begins with a structurally related precursor, 5-bromoanthranilic acid, which provides the necessary amine and carboxylic acid functionalities for cyclization. The principles and reaction mechanisms are directly applicable to derivatives of 6-bromo-2,3-dimethoxybenzoic acid, which would ultimately yield a more complex dimethoxy-substituted quinazolinone core.

Below, we detail a representative two-step protocol for the synthesis of a 6-bromo-quinazolinone, illustrating the fundamental chemistry.

Workflow for Quinazolinone Synthesis

G A 5-Bromoanthranilic Acid C Intermediate: 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one A->C Acylation & Cyclization (Reflux in Pyridine) B Benzoyl Chloride B->C E Final Product: 6-Bromo-2,3-disubstituted-quinazolin-4(3H)-one C->E Aminolysis & Ring Opening/ Recyclization (Reflux in Acetic Acid or Pyridine) D Primary Amine or Amino Acid Ester (e.g., Ethyl Glycinate) D->E

Caption: General workflow for the synthesis of 6-bromo-quinazolinones.

Protocol 1: Synthesis of 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one (Intermediate)

This protocol is adapted from established procedures for the synthesis of benzoxazinone intermediates.[5][6] The benzoxazinone is a stable, isolable intermediate that is readily converted to the quinazolinone core.

Rationale: The reaction proceeds via N-acylation of the anthranilic acid with benzoyl chloride, followed by an intramolecular cyclization (dehydration) to form the benzoxazinone ring. Pyridine often serves as both a base to neutralize the HCl byproduct and as a solvent.

Materials:

  • 5-Bromoanthranilic acid

  • Benzoyl chloride (freshly distilled)

  • Dry Pyridine

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 5-bromoanthranilic acid (0.1 mol) in an excess of freshly distilled pyridine.

  • To this solution, add benzoyl chloride (0.11 mol) dropwise while stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing crushed ice and water with constant stirring. This will precipitate the product.

  • Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water to remove pyridine hydrochloride, and then with a small amount of cold ethanol.

  • Dry the solid product under vacuum. The product, 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one, can be purified further by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of Ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate

Rationale: This step involves the aminolysis of the benzoxazinone ring by an amine (ethyl glycinate).[5] The amine attacks the carbonyl group, leading to ring opening, followed by intramolecular cyclization and dehydration to form the thermodynamically stable quinazolinone ring system.

Materials:

  • 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one (from Protocol 1)

  • Glycine ethyl ester hydrochloride

  • Dry Pyridine or Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Combine 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one (0.01 mol) and glycine ethyl ester (0.01 mol) in a round-bottom flask. Note: If using the hydrochloride salt of the amine, an equivalent of base like pyridine is required.

  • Add dry pyridine or glacial acetic acid as the solvent.

  • Heat the mixture under reflux for 6-8 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture. If pyridine was used, distill off the excess under reduced pressure.

  • Pour the residue or the acetic acid solution into crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield pure ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate as a crystalline solid.[5]

This final product is a versatile pharmaceutical intermediate. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, while the bromine at the C6 position remains available for further functionalization via cross-coupling reactions.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom on the 6-bromo-2,3-dimethoxybenzoic acid scaffold is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This reaction is a cornerstone of modern synthetic chemistry for creating C-C bonds, particularly for constructing biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.[8]

Rationale: The Suzuki reaction involves a catalytic cycle with a palladium(0) species. The cycle consists of three key steps: (a) oxidative addition of the aryl bromide to the Pd(0) complex, (b) transmetalation of the organic group from the boronic acid to the palladium complex (facilitated by a base), and (c) reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Ar-Br Product_out Coupled Product (Ar-Ar') OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂(Ar') ArPdBr->ArPdAr Ar'-B(OH)₂ Base Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination ArBr_in 6-Bromo-2,3-dimethoxy- benzoic acid (Ar-Br) Boronic_in Arylboronic Acid (Ar'-B(OH)₂)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 3: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of 6-bromo-2,3-dimethoxybenzoic acid (or its methyl ester derivative for improved solubility) with an arylboronic acid.

Rationale: The choice of catalyst, base, and solvent is crucial for success. Pd(PPh₃)₄ is a common and effective catalyst. A base, typically a carbonate, is required for the transmetalation step. A two-phase solvent system like toluene/water or a polar aprotic solvent like DMF is often used to dissolve both the organic and inorganic reagents.[9] Microwave irradiation can significantly accelerate this reaction.[9]

Materials:

  • 6-Bromo-2,3-dimethoxybenzoic acid methyl ester (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq.)

  • Solvent: Toluene/Ethanol/Water (e.g., 4:1:1 ratio) or Dioxane/Water

  • Schlenk flask or microwave reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add 6-bromo-2,3-dimethoxybenzoic acid methyl ester (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (K₂CO₃, 2.0 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.), under a positive pressure of inert gas.

  • Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe.

  • Heat the reaction mixture at 80-100 °C (or via microwave irradiation) with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Expected Outcomes & Data
EntryArylboronic AcidCatalyst Loading (mol%)Yield (%)
1Phenylboronic acid3>85
24-Methoxyphenylboronic acid3>90
33-Pyridylboronic acid5~75
44-Fluorophenylboronic acid3>80
(Yields are representative and highly dependent on reaction optimization)

Pharmaceutical Relevance: Scaffolds for Protein Kinase Inhibitors

The synthetic intermediates derived from 6-bromo-2,3-dimethoxybenzoic acid are highly relevant to modern drug discovery, particularly in the field of oncology. Protein kinases are a major class of drug targets, and dysregulation of their activity is a hallmark of many cancers.[10][11]

The quinazolinone scaffold, readily synthesized from this starting material, is a "privileged structure" in kinase inhibitor design.[4] It mimics the adenine region of ATP and can be substituted to achieve high affinity and selectivity for the ATP-binding pocket of a target kinase.[12] The 6-bromo position, after undergoing Suzuki coupling, allows for the installation of substituents that can occupy adjacent hydrophobic pockets, further enhancing potency and tailoring the selectivity profile of the inhibitor.

G A 6-Bromo-2,3-dimethoxybenzoic Acid B Multistep Synthesis (e.g., Protocols 1 & 2) A->B C 6-Bromo-Quinazolinone Intermediate B->C D Suzuki Coupling (Protocol 3) C->D E Diverse Library of Substituted Quinazolinones D->E F Screening & Lead Optimization E->F G Protein Kinase Inhibitor Candidates F->G

Caption: Drug discovery pathway leveraging the title compound.

Conclusion

6-Bromo-2,3-dimethoxybenzoic acid is more than a simple chemical; it is a strategic platform for the efficient construction of high-value pharmaceutical intermediates. Its pre-installed functional handles—the bromine atom and the carboxylic acid—provide orthogonal reactivity that enables both heterocyclic ring formation and late-stage functionalization via cross-coupling. The protocols and insights provided in this guide demonstrate its pivotal role in synthesizing quinazolinone and biaryl scaffolds, which are central to the development of next-generation therapeutics, particularly in the domain of protein kinase inhibitors. For researchers in drug discovery, mastering the chemistry of this versatile building block opens a direct and efficient route to novel and diverse molecular architectures.

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  • S. K. Suthar, S., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. International Journal of Molecular Sciences. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-2,3-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Bromo-2,3-dimethoxybenzoic acid in Modern Synthesis

6-Bromo-2,3-dimethoxybenzoic acid is a versatile and highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a sterically encumbered bromine atom ortho to a methoxy group and a carboxylic acid, presents both challenges and opportunities in synthetic transformations. The presence of multiple functional groups allows for sequential and site-selective modifications, making it a valuable scaffold for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and their application to substrates like 6-bromo-2,3-dimethoxybenzoic acid has enabled the synthesis of novel compounds with potential therapeutic and material applications.[1][2]

This guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 6-bromo-2,3-dimethoxybenzoic acid, with a focus on practical applications and detailed experimental protocols. We will explore the nuances of various coupling strategies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, and address the specific challenges associated with this sterically hindered and electronically rich substrate.

Understanding the Catalytic Cycle: A Universal Mechanism

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[3][4] The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromo-2,3-dimethoxybenzoic acid to form a Pd(II) intermediate. This is often the rate-limiting step and can be significantly influenced by steric hindrance around the reaction center.[5]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin/Amine Coordination/Insertion (for Heck and Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent in the Suzuki reaction) transfers its organic group to the palladium center, or in the case of Heck and Buchwald-Hartwig reactions, the alkene or amine coordinates to the palladium and subsequently inserts into the Pd-C bond.[6][7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]

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// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [label="R-M / Nucleophile"]; Transmetalation -> PdII_Coupling; PdII_Coupling -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst Regeneration"]; } केंद्रीकृत पैलेडियम-उत्प्रेरित क्रॉस-कपलिंग उत्प्रेरक चक्र।

Challenges and Considerations with 6-Bromo-2,3-dimethoxybenzoic acid

The successful application of palladium-catalyzed cross-coupling reactions to 6-bromo-2,3-dimethoxybenzoic acid requires careful consideration of several factors:

  • Steric Hindrance: The presence of the ortho-methoxy group significantly hinders the bromine atom, making the oxidative addition step more challenging.[5] The choice of a bulky, electron-rich ligand is often crucial to promote this step by facilitating the formation of a more reactive, monoligated palladium species.[8][9]

  • The Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with basic reaction conditions. It is often necessary to use a base that is strong enough to facilitate the desired coupling but not so strong as to cause unwanted side reactions. In some cases, protection of the carboxylic acid as an ester may be advantageous.

  • Potential for Decarboxylation: Under certain conditions, particularly at elevated temperatures and in the presence of specific metals and bases, benzoic acids can undergo decarboxylation.[10][11] Careful control of reaction temperature and the choice of catalyst system are important to minimize this potential side reaction.[12][13]

Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron reagents.[2][14] This reaction is particularly valuable for the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and functional materials.[2][15]

Protocol: Suzuki-Miyaura Coupling of 6-Bromo-2,3-dimethoxybenzoic acid with Phenylboronic Acid

Objective: To synthesize 2',3'-dimethoxy-[1,1'-biphenyl]-2-carboxylic acid.

Materials:

  • 6-Bromo-2,3-dimethoxybenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 6-bromo-2,3-dimethoxybenzoic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Component Selection:

  • Catalyst System (Pd(OAc)₂ and SPhos): The combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand like SPhos is highly effective for coupling sterically hindered aryl bromides.[8][9]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki-Miyaura reaction without causing significant side reactions.[16]

  • Solvent System (Dioxane/Water): The use of a mixed aqueous-organic solvent system is common in Suzuki-Miyaura couplings as it helps to dissolve both the organic and inorganic reagents.[16]

dot graph "Suzuki_Miyaura_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

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// Edges Start -> Setup; Setup -> Catalyst; Catalyst -> Solvent; Solvent -> Heat; Heat -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> Product; } सुजुकी-मियौरा कपलिंग के लिए प्रायोगिक वर्कफ़्लो।

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.[17][18] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base.[19]

Protocol: Buchwald-Hartwig Amination of 6-Bromo-2,3-dimethoxybenzoic acid with Morpholine

Objective: To synthesize 6-(morpholino)-2,3-dimethoxybenzoic acid.

Materials:

  • 6-Bromo-2,3-dimethoxybenzoic acid

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: In a glovebox, add 6-bromo-2,3-dimethoxybenzoic acid (1.0 equiv) and sodium tert-butoxide (1.4 equiv) to a dry Schlenk tube.

  • Catalyst and Ligand Addition: In a separate vial, weigh Pd₂(dba)₃ (0.01 equiv) and RuPhos (0.02 equiv) and add them to the Schlenk tube.

  • Reagent and Solvent Addition: Add anhydrous toluene, followed by morpholine (1.2 equiv) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Rationale for Component Selection:

  • Catalyst System (Pd₂(dba)₃ and RuPhos): The combination of a Pd(0) source and a sterically demanding and electron-rich biarylphosphine ligand like RuPhos is highly effective for challenging C-N cross-coupling reactions.[20]

  • Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.[19]

  • Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene are typically used to prevent unwanted side reactions with the strong base.

Reaction TypeCatalyst SystemBaseSolventTypical Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Dioxane/Water80-100
Buchwald-Hartwig Pd₂(dba)₃ / RuPhosNaOtBuToluene100-110
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMFRoom Temp - 60
Heck Pd(OAc)₂ / P(o-tol)₃K₂CO₃DMF/NMP100-140

Sonogashira and Heck Reactions: Expanding the Synthetic Toolbox

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[21][22] For a sterically hindered substrate like 6-bromo-2,3-dimethoxybenzoic acid, a copper-free Sonogashira protocol may be advantageous to minimize alkyne homocoupling.[5] The use of bulky, electron-rich phosphine ligands is crucial to facilitate the oxidative addition step.[5][23]

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene.[24][25] While less commonly applied to highly functionalized benzoic acids due to the potential for decarboxylation at the high temperatures often required, the Heck reaction can be a viable option with careful optimization of reaction conditions, including the choice of a robust catalyst system and a suitable base.[26][27] Microwave-assisted heating has been shown to accelerate Heck reactions and may offer an advantage in some cases.[28]

Conclusion and Future Directions

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the functionalization of 6-bromo-2,3-dimethoxybenzoic acid. By carefully selecting the appropriate catalyst system, ligand, base, and reaction conditions, a wide array of valuable and complex molecules can be synthesized. The protocols and insights provided in this guide serve as a starting point for researchers and drug development professionals to explore the rich chemistry of this important building block. Future advancements in ligand design and catalyst development will undoubtedly further expand the scope and utility of these transformations, enabling the synthesis of even more intricate and impactful molecules.[29][30]

References

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Application Notes and Protocols: Efficient Conversion of 6-Bromo-2,3-dimethoxybenzoic Acid to its Acid Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The conversion of carboxylic acids to their corresponding acid chlorides is a cornerstone transformation in organic synthesis. Acid chlorides serve as highly reactive intermediates, pivotal for the construction of a diverse array of functional groups including esters, amides, and ketones, which are fundamental moieties in numerous pharmaceutical agents and fine chemicals. This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-bromo-2,3-dimethoxybenzoyl chloride from 6-bromo-2,3-dimethoxybenzoic acid. This particular transformation is of significant interest as the substituted benzoyl chloride is a valuable building block in medicinal chemistry.[1][2][3]

This document will delve into the mechanistic underpinnings of the reaction, compare common chlorinating agents, provide step-by-step experimental procedures, and outline critical safety considerations. The protocols and insights presented herein are designed to be self-validating, ensuring reliable and reproducible outcomes in the laboratory.

Reagent and Product Properties

A thorough understanding of the physical and chemical properties of the starting material, reagents, and the final product is crucial for successful synthesis and safe handling.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Characteristics
6-Bromo-2,3-dimethoxybenzoic acidC₉H₉BrO₄261.0787-89-A synthetic chemical with antibacterial properties.[1][4]
6-Bromo-2,3-dimethoxybenzoyl chlorideC₉H₈BrClO₃279.51--A reactive acyl chloride used as a chemical intermediate.[2][3]
Thionyl Chloride (SOCl₂)SOCl₂118.97-104.574.6 - 79Colorless to yellow fuming liquid with a pungent odor; reacts violently with water.[5][6][7][8]
Oxalyl Chloride ((COCl)₂)C₂Cl₂O₂126.93-10 to -862-65Colorless, fuming liquid with a sharp odor; reacts violently with water.[9][10][11][12]

Mechanistic Insights: Thionyl Chloride vs. Oxalyl Chloride

The conversion of a carboxylic acid to an acid chloride is typically achieved using a chlorinating agent. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[13] Both reagents offer distinct advantages and operate through slightly different mechanisms.

Thionyl Chloride (SOCl₂)

The reaction of a carboxylic acid with thionyl chloride proceeds through the formation of a chlorosulfite intermediate.[14][15] The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[16][17][18] The key advantages of using thionyl chloride are that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[19][20]

The proposed mechanism is as follows:

  • The carboxylic acid attacks the sulfur atom of thionyl chloride, displacing a chloride ion to form a protonated chlorosulfite intermediate.

  • The displaced chloride ion then deprotonates the intermediate.

  • The resulting intermediate undergoes nucleophilic attack by the chloride ion at the carbonyl carbon.

  • This is followed by the elimination of sulfur dioxide and a chloride ion to yield the final acid chloride.

Thionyl Chloride Mechanism R-COOH 6-Bromo-2,3-dimethoxybenzoic acid Intermediate1 Chlorosulfite Intermediate R-COOH->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride R-COCl 6-Bromo-2,3-dimethoxybenzoyl chloride Intermediate1->R-COCl + Cl⁻ SO2 Sulfur Dioxide (gas) Intermediate1->SO2 HCl Hydrogen Chloride (gas) Intermediate1->HCl

Caption: Reaction mechanism with thionyl chloride.

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another highly effective reagent for this conversion and is often preferred for its milder reaction conditions.[9][21] The reaction with oxalyl chloride is also typically catalyzed by DMF. The catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species.[16][22]

The catalytic cycle involves:

  • Reaction of DMF with oxalyl chloride to form the electrophilic Vilsmeier reagent.

  • The carboxylic acid adds to the Vilsmeier reagent.

  • This intermediate collapses, releasing the acid chloride and regenerating the DMF catalyst. The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gases, which also facilitates an easy workup.[21]

Oxalyl Chloride Mechanism R-COOH 6-Bromo-2,3-dimethoxybenzoic acid Intermediate2 Acyloxyiminium Intermediate R-COOH->Intermediate2 + Vilsmeier Reagent OxalylChloride Oxalyl Chloride VilsmeierReagent Vilsmeier Reagent OxalylChloride->VilsmeierReagent + DMF DMF DMF (catalyst) Intermediate2->DMF regenerated R-COCl 6-Bromo-2,3-dimethoxybenzoyl chloride Intermediate2->R-COCl CO2 Carbon Dioxide (gas) Intermediate2->CO2 CO Carbon Monoxide (gas) Intermediate2->CO Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: 6-Bromo-2,3- dimethoxybenzoic acid Solvent Add Anhydrous Solvent (e.g., DCM) Start->Solvent Catalyst Add Catalytic DMF Solvent->Catalyst AddReagent Add Chlorinating Agent (SOCl₂ or (COCl)₂) Catalyst->AddReagent React Stir/Heat (Monitor Gas Evolution) AddReagent->React Cool Cool to Room Temperature React->Cool Evaporate Remove Solvent & Excess Reagent (Rotary Evaporator) Cool->Evaporate Product Obtain 6-Bromo-2,3- dimethoxybenzoyl chloride Evaporate->Product

Caption: General experimental workflow for acid chloride synthesis.

Safety and Handling

Both thionyl chloride and oxalyl chloride are highly corrosive and toxic reagents that must be handled with extreme care in a well-ventilated chemical fume hood. [8][12] Thionyl Chloride:

  • Hazards: Highly corrosive, toxic by inhalation, and reacts violently with water to produce toxic gases (SO₂ and HCl). [7][8][23]Causes severe skin and eye burns. [24][25]* Precautions: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [24][25]Ensure all glassware is dry to prevent violent reactions. [24]* Spill Response: In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material. Do not use water. [8] Oxalyl Chloride:

  • Hazards: Very toxic and presents a severe inhalation hazard. [10][21]It is corrosive and reacts violently with water, releasing toxic carbon monoxide gas and corrosive hydrogen chloride. [12][21]* Precautions: Handle under anhydrous conditions and in a well-ventilated fume hood. [12]Wear appropriate PPE. [11]* Storage: Store in a cool, dry place away from moisture.

Conclusion

The synthesis of 6-bromo-2,3-dimethoxybenzoyl chloride is a straightforward yet critical transformation for the advancement of various research and development projects in the pharmaceutical and chemical industries. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety guidelines outlined in this document, researchers can confidently and efficiently produce this valuable synthetic intermediate. The choice between thionyl chloride and oxalyl chloride will depend on the specific requirements of the synthesis, including scale, desired purity, and sensitivity of other functional groups present in the starting material.

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  • Supporting Information. 35

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. 14

  • ResearchGate. Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride... 15

  • ResearchGate. The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. 36

  • PubChem. 6-Bromo-2,3-dimethylhexanoic acid | C8H15BrO2 | CID 18942136. 37

  • Parchem. Benzoyl chloride, 6-bromo-2,3-dimethoxy- (Cas 1935922-28-3). 2

  • ResearchGate. THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. 38

  • Echemi. Buy 6-bromo-2,3-dimethoxybenzoyl chloride from JHECHEM CO LTD. 3

  • ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. 39

Sources

Application Notes and Protocols for the Esterification of 6-Bromo-2,3-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The esterification of carboxylic acids is a cornerstone of organic synthesis, pivotal in the development of active pharmaceutical ingredients (APIs) and other fine chemicals. Esters of substituted benzoic acids, such as 6-Bromo-2,3-dimethoxybenzoic acid, are valuable intermediates. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the dimethoxy substituents influence the molecule's electronic properties and conformation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful esterification of 6-Bromo-2,3-dimethoxybenzoic acid, focusing on the widely applicable Fischer-Speier esterification method.

Scientific Background and Rationale

The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the product side.[3] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed.[3][4]

The mechanism of the Fischer esterification involves several key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][2][5]

  • Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][6]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[1]

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.[1][2]

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[1][5]

Reaction Mechanism: Fischer-Speier Esterification

Fischer_Esterification cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation RCOOH R-COOH Protonated_acid R-C(OH)2+ RCOOH->Protonated_acid + H+ H_plus H+ Tetrahedral_intermediate R-C(OH)2(O+HR') Protonated_acid->Tetrahedral_intermediate + R'-OH ROH R'-OH Protonated_intermediate R-C(OH)(O+H2R') Tetrahedral_intermediate->Protonated_intermediate -H+, +H+ Protonated_ester R-C(O+H)R' Protonated_intermediate->Protonated_ester - H2O Water H2O Ester R-COOR' Protonated_ester->Ester - H+ H_plus_regen H+

Caption: Mechanism of Fischer-Speier Esterification.

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplierCAS Number
6-Bromo-2,3-dimethoxybenzoic acid≥98%Major suppliers60555-93-3
Methanol (Anhydrous)ACS Grade, ≥99.8%Major suppliers67-56-1
Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Major suppliers7664-93-9
Ethyl AcetateACS GradeMajor suppliers141-78-6
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepared in-house144-55-8
Brine (Saturated NaCl solution)ACS GradePrepared in-house7647-14-5
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeMajor suppliers7757-82-6
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and drying

  • TLC plates (silica gel 60 F₂₅₄)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Experimental Protocol: Synthesis of Methyl 6-Bromo-2,3-dimethoxybenzoate

This protocol details the Fischer esterification of 6-Bromo-2,3-dimethoxybenzoic acid using methanol as both the alcohol and solvent, with sulfuric acid as the catalyst.

Step-by-Step Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 5.0 g (19.15 mmol) of 6-Bromo-2,3-dimethoxybenzoic acid in 50 mL of anhydrous methanol.

    • Place the flask in an ice bath and slowly add 1.0 mL of concentrated sulfuric acid dropwise with continuous stirring. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle or oil bath.

    • Maintain the reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The starting material will have a lower Rf value than the ester product.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 100 mL of ethyl acetate.

    • Transfer the solution to a 250 mL separatory funnel and wash sequentially with:

      • 50 mL of deionized water

      • 50 mL of saturated sodium bicarbonate solution (2x). Caution: CO₂ evolution may occur. Vent the separatory funnel frequently.

      • 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

    • The final product, methyl 6-bromo-2,3-dimethoxybenzoate, should be a white to off-white solid.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Esterification_Workflow A 1. Dissolve Acid in Methanol B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux for 4-6 hours B->C D 4. Monitor by TLC C->D E 5. Cool and Remove Methanol C->E Reaction Complete F 6. Dissolve in Ethyl Acetate E->F G 7. Aqueous Work-up (Water, NaHCO₃, Brine) F->G H 8. Dry with Na₂SO₄ G->H I 9. Concentrate H->I J 10. Purify (Recrystallization/Chromatography) I->J K 11. Characterize Product J->K

Caption: Workflow for the esterification of 6-Bromo-2,3-dimethoxybenzoic acid.

Safety and Handling

  • 6-Bromo-2,3-dimethoxybenzoic acid: May cause skin, eye, and respiratory irritation.[7][8][9][10] Handle in a well-ventilated area and wear appropriate PPE.

  • Methanol: Highly flammable and toxic. Avoid inhalation, ingestion, and skin contact.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care in a fume hood and wear appropriate PPE, including acid-resistant gloves.

  • Always perform the reaction in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[7][8][9][10]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Increase reaction time and continue monitoring by TLC. Ensure the reaction is at a consistent reflux temperature.
Insufficient catalyst.Add a small additional amount of sulfuric acid.
Water present in reagents or glassware.Use anhydrous methanol and ensure all glassware is thoroughly dried.
Side Product Formation Reaction temperature too high or prolonged heating.Maintain a gentle reflux and do not exceed the recommended reaction time significantly. Sulfonation of the aromatic ring is a possible side reaction with concentrated sulfuric acid.[11]
Difficult Purification Incomplete removal of starting material or catalyst.Ensure thorough washing during the work-up, especially with the sodium bicarbonate solution to remove all acidic components. Consider column chromatography for purification.

Conclusion

The Fischer-Speier esterification is a reliable and scalable method for the synthesis of methyl 6-bromo-2,3-dimethoxybenzoate. By carefully controlling the reaction conditions and following the detailed protocol and safety precautions outlined in this application note, researchers can consistently obtain high yields of the desired product. This valuable intermediate can then be utilized in a variety of subsequent synthetic transformations in the pursuit of novel chemical entities for drug discovery and development.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. (2025, May 22). JoVE. [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. [Link]

  • Esterification. (2023, January 22). Chemistry LibreTexts. [Link]

  • mechanism for the esterification reaction. Chemguide. [Link]

  • HCl for Fischer Esterification? (2012, August 15). Sciencemadness.org. [Link]

  • Esterification of fatty acids at room temperature by chloroform-methanolic HCl-cupric acetate. Journal of Lipid Research. [Link]

  • Transesterification. (2022, November 10). Master Organic Chemistry. [Link]

  • Preparation of fatty acid methyl esters for gas-liquid chromatography. (2011, September 1). PMC - NIH. [Link]

  • Fischer Esterification: Benzoic Acid Lab Manual. Studylib. [Link]

  • SAFETY DATA SHEET - 2,6-Dimethoxybenzoic acid. (2025, September 5). Thermo Fisher Scientific. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018, June 11). ResearchGate. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (2021). SciELO. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • SAFETY DATA SHEET - 3-Bromo-2,6-dimethoxybenzoic acid. (2024, February 24). Fisher Scientific. [Link]

  • Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
  • 6-Bromo-2,3-dimethoxybenzoic acid | CAS#:60555-93-3. Chemsrc. [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (2020, January 1). Royal Society of Chemistry. [Link]

  • Methyl 6-bromo-3-methoxy-2-methylbenzoate. PubChem. [Link]

Sources

Application Notes and Protocols for Amidation Reactions of 6-Bromo-2,3-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 6-Bromo-2,3-dimethoxybenzamide Scaffold

In the landscape of medicinal chemistry and drug discovery, the substituted benzamide moiety is a cornerstone structural motif. 6-Bromo-2,3-dimethoxybenzoic acid serves as a valuable starting material for the synthesis of a diverse library of amide derivatives. The strategic placement of the bromine atom provides a handle for further functionalization, such as cross-coupling reactions, while the dimethoxy groups can influence the conformation and electronic properties of the molecule, potentially enhancing binding to biological targets. The amidation of the carboxylic acid functionality is a critical transformation that allows for the introduction of a wide array of chemical diversity, enabling the systematic exploration of structure-activity relationships (SAR). Amide derivatives of benzoic acids are prevalent in a multitude of clinically approved drugs and investigational compounds, highlighting the significance of robust and well-characterized synthetic routes to these molecules.

This technical guide provides a comprehensive overview of the amidation reactions of 6-Bromo-2,3-dimethoxybenzoic acid, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and outlining the necessary characterization and purification techniques.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is paramount for successful reaction optimization.

PropertyValueSource
Molecular Formula C₉H₉BrO₄[1]
Molecular Weight 261.07 g/mol [1]
Appearance Solid
Storage Temperature 2-8°C, keep container tightly closed in a dry and well-ventilated place[1]

The Chemistry of Amide Bond Formation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine is generally unfavorable at room temperature due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated" into a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is typically achieved through the use of coupling reagents.

Mechanism of Carbodiimide-Mediated Amidation

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation. The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide and a urea byproduct. To improve efficiency and suppress side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is often included. These additives react with the O-acylisourea intermediate to form an activated ester, which is less prone to racemization and side reactions and reacts cleanly with the amine.

Carbodiimide-Mediated Amidation cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 6-Bromo-2,3-dimethoxy- benzoic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC (R'-N=C=N-R'') Activated_Ester Activated Ester O_Acylisourea->Activated_Ester + HOBt - Urea HOBt HOBt Amide_Product Amide Product (R-CO-NH-R''') Activated_Ester->Amide_Product + Amine - HOBt Amine Amine (R'''-NH₂)

Caption: Carbodiimide-mediated amidation workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amidation of 6-bromo-2,3-dimethoxybenzoic acid. These are based on established procedures for structurally similar compounds and represent best practices in the field.

Protocol A: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and widely used method for a broad range of amine substrates.

Materials:

  • 6-Bromo-2,3-dimethoxybenzoic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 6-Bromo-2,3-dimethoxybenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (a concentration of 0.1 to 0.5 M is typical).

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC-HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.[2]

Protocol B: HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, particularly for hindered substrates or electron-poor amines.

Materials:

  • 6-Bromo-2,3-dimethoxybenzoic acid

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 6-Bromo-2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature for pre-activation.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[3]

Data Presentation: A Comparative Overview of Coupling Reagents

The choice of coupling reagent can significantly influence the outcome of the reaction. The following table provides a general comparison to guide reagent selection.

Coupling ReagentAdvantagesDisadvantagesTypical Reaction Time
EDC/HOBt Cost-effective, readily available, good for a wide range of substrates.Can sometimes lead to side products, may require longer reaction times for challenging substrates.12-24 hours
HATU High coupling efficiency, fast reaction rates, low racemization, effective for hindered substrates.More expensive than EDC, can be sensitive to moisture.2-6 hours

Characterization of Amide Products

Unambiguous characterization of the synthesized amides is crucial. A combination of spectroscopic techniques is employed for this purpose.

Expected Spectroscopic Data

The following provides an overview of the expected spectroscopic features for a representative N-aryl-6-bromo-2,3-dimethoxybenzamide.

¹H NMR Spectroscopy:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the 6-bromo-2,3-dimethoxybenzoyl moiety will appear as distinct signals, with their chemical shifts and coupling patterns dictated by the substitution on the N-aryl ring.

  • Amide N-H Proton: A broad singlet, typically in the region of δ 8.0-10.0 ppm, which is exchangeable with D₂O.

  • Methoxy Protons: Two sharp singlets, each integrating to 3H, typically in the region of δ 3.8-4.0 ppm.

  • N-Aryl Protons: Signals corresponding to the protons on the N-aryl substituent, with chemical shifts and multiplicities dependent on its structure.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 165-170 ppm.

  • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect.

  • Methoxy Carbons: Signals around δ 55-65 ppm.

  • N-Aryl Carbons: Signals corresponding to the carbons of the N-aryl substituent.

Infrared (IR) Spectroscopy:

  • N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3400 cm⁻¹.

  • C=O Stretch (Amide I band): A strong absorption band typically in the region of 1630-1680 cm⁻¹.

  • C-N Stretch and N-H Bend (Amide II band): An absorption band in the region of 1510-1570 cm⁻¹.

  • C-O Stretch (Methoxy): Strong absorption bands in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

Mass Spectrometry (MS):

  • The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺).

  • A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Experimental Workflow Visualization

The overall process from starting materials to the purified amide product can be visualized as follows:

Amidation_Workflow Start Starting Materials: 6-Bromo-2,3-dimethoxybenzoic acid Amine Coupling Reagents Reaction Amide Coupling Reaction (Protocol A or B) Start->Reaction Workup Aqueous Work-up (Extraction and Washing) Reaction->Workup Purification Purification (Flash Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure Amide Product Characterization->Final_Product

Caption: A generalized experimental workflow for amidation.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or switching to a more powerful coupling reagent like HATU. Ensure all reagents are anhydrous, as moisture can quench the activated intermediates.

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, consider adding an additional portion of the coupling reagent and amine.

  • Purification Challenges: The urea byproduct from EDC can sometimes be difficult to remove. Thorough aqueous washes are crucial. If the byproduct co-elutes with the product during chromatography, consider using a different solvent system or recrystallization.

  • Substrate Scope: For electron-deficient anilines or sterically hindered amines, HATU is often the superior choice over EDC/HOBt. The pre-activation step in the HATU protocol is particularly important for these challenging substrates.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

Sources

Application Notes and Protocols: 6-Bromo-2,3-dimethoxybenzoic Acid as a Versatile Precursor in the Synthesis of Natural Product Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The intricate architecture of natural products has long served as a profound source of inspiration for the development of novel therapeutics. However, the direct isolation of these compounds from their natural sources is often inefficient and unsustainable. Consequently, the chemical synthesis of natural products and their analogs plays a pivotal role in modern drug discovery and development. Simplified analogs, in particular, can offer improved pharmacological properties and more accessible synthetic routes.[1] This guide focuses on the strategic application of 6-Bromo-2,3-dimethoxybenzoic acid , a highly functionalized aromatic building block, in the stereoselective synthesis of complex natural product analogs, with a particular emphasis on the lamellarin family of marine alkaloids.

The unique substitution pattern of 6-Bromo-2,3-dimethoxybenzoic acid, featuring a carboxylic acid, a bromine atom, and two methoxy groups on the aromatic ring, renders it an exceptionally versatile precursor for the construction of polycyclic scaffolds. The carboxylic acid provides a handle for various coupling reactions, while the bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings, enabling the formation of key carbon-carbon bonds. The methoxy groups influence the electronic properties of the ring and can be key pharmacophoric elements or be demethylated at later synthetic stages to reveal hydroxyl groups, which are common in many natural products.

Core Synthetic Strategies and Applications

The primary utility of 6-Bromo-2,3-dimethoxybenzoic acid in the synthesis of natural product analogs lies in its capacity to serve as a cornerstone for constructing substituted biaryl and polycyclic systems. Two of the most powerful transformations in this context are the Suzuki-Miyaura cross-coupling and the Heck reaction.

Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Structures

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] In the context of synthesizing natural product analogs, 6-Bromo-2,3-dimethoxybenzoic acid can be coupled with a variety of arylboronic acids to construct complex biaryl systems that form the core of many biologically active molecules.

A prime example of a natural product class where this methodology is applicable is the lamellarins . These marine alkaloids possess a pentacyclic core and exhibit a range of biological activities, including cytotoxicity against tumor cells and inhibition of HIV-1 integrase. Several total syntheses of lamellarin analogs have relied on Suzuki coupling to forge key biaryl linkages.

Protocol 1: Synthesis of a Biaryl Precursor via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 6-Bromo-2,3-dimethoxybenzoic acid with a generic arylboronic acid.

Reaction Scheme:

Suzuki_Coupling cluster_conditions Reaction Conditions start 6-Bromo-2,3-dimethoxybenzoic acid product Biaryl Product start->product Suzuki Coupling boronic_acid Arylboronic Acid (R-B(OH)2) boronic_acid->product catalyst Pd Catalyst Base

A representative Suzuki-Miyaura coupling reaction.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
6-Bromo-2,3-dimethoxybenzoic acid261.071.01.0
Arylboronic AcidVaries1.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.993.03.0
Toluene---
Water---
Ethyl Acetate---
Brine---
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • To a flame-dried round-bottom flask, add 6-Bromo-2,3-dimethoxybenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a magnetic stir bar.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (10 mL) and a 2 M aqueous solution of sodium carbonate (3.0 mmol in 1.5 mL of water).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Causality and Optimization:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimal performance.

  • Base: Sodium carbonate is a widely used base. The choice of base can significantly impact the reaction rate and yield; other bases such as potassium phosphate or cesium carbonate may be more effective for specific substrates.

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is typically used to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

The Heck Reaction: Forging Alkenyl Linkages

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium source.[3] This reaction is particularly useful for introducing alkenyl side chains onto aromatic rings, a common structural motif in many natural products. 6-Bromo-2,3-dimethoxybenzoic acid can serve as the aryl halide component in a Heck reaction, allowing for the synthesis of cinnamic acid derivatives, which are precursors to a wide array of natural product analogs.

Protocol 2: Synthesis of a Cinnamic Acid Derivative via Heck Reaction

This protocol provides a general procedure for the palladium-catalyzed Heck reaction of 6-Bromo-2,3-dimethoxybenzoic acid with an acrylate ester.

Reaction Scheme:

Heck_Reaction cluster_conditions Reaction Conditions start 6-Bromo-2,3-dimethoxybenzoic acid product Cinnamic Acid Derivative start->product Heck Reaction alkene Alkene (e.g., Ethyl Acrylate) alkene->product catalyst Pd Catalyst Base

A representative Heck reaction.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
6-Bromo-2,3-dimethoxybenzoic acid261.071.01.0
Ethyl Acrylate100.121.51.5
Palladium(II) Acetate224.500.020.02
Tri(o-tolyl)phosphine304.380.040.04
Triethylamine (Et₃N)101.192.02.0
N,N-Dimethylformamide (DMF)---
Diethyl Ether---
1 M Hydrochloric Acid (HCl)---
Saturated Sodium Bicarbonate---
Brine---
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • In a sealed tube, dissolve 6-Bromo-2,3-dimethoxybenzoic acid (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol) in N,N-dimethylformamide (5 mL).

  • Add triethylamine (2.0 mmol) and ethyl acrylate (1.5 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • After cooling to room temperature, pour the reaction mixture into 1 M HCl (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired cinnamic acid derivative.

Causality and Optimization:

  • Catalyst System: The combination of palladium(II) acetate and a phosphine ligand is a common catalytic system for the Heck reaction. The nature of the phosphine ligand can influence the efficiency and regioselectivity of the reaction.

  • Base: Triethylamine acts as a base to neutralize the hydrobromic acid generated during the catalytic cycle. Other organic or inorganic bases can also be employed.

  • Solvent: A polar aprotic solvent like DMF is typically used to facilitate the dissolution of the reagents and promote the reaction.

Application in the Synthesis of Lamellarin Analogs

The true power of 6-Bromo-2,3-dimethoxybenzoic acid is realized when these fundamental reactions are integrated into a multi-step synthesis of a complex natural product analog. The synthesis of a simplified lamellarin core can be envisioned through a convergent strategy, where key fragments are prepared and then coupled.

Proposed Synthetic Workflow for a Lamellarin Analog:

Lamellarin_Synthesis A 6-Bromo-2,3-dimethoxybenzoic acid C Biaryl Intermediate A->C Suzuki Coupling B Arylboronic Ester B->C E Substituted Amide C->E Amide Coupling D Amide Formation D->E G Lamellarin Analog Core E->G e.g., Bischler-Napieralski F Intramolecular Cyclization

A proposed synthetic pathway to a lamellarin analog.

This proposed workflow highlights how 6-Bromo-2,3-dimethoxybenzoic acid can be elaborated through a Suzuki coupling to form a key biaryl intermediate. Subsequent functional group manipulations, such as amide formation, would set the stage for an intramolecular cyclization to construct the polycyclic core of the lamellarin analog.

Conclusion

6-Bromo-2,3-dimethoxybenzoic acid is a readily available and highly versatile building block for the synthesis of complex natural product analogs. Its strategic placement of functional groups allows for the efficient construction of key structural motifs through well-established and reliable synthetic methodologies like the Suzuki-Miyaura coupling and the Heck reaction. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the vast potential of this compound in the creation of novel and medicinally relevant molecules. The ability to systematically modify the structure of natural products through the use of such versatile precursors is a cornerstone of modern medicinal chemistry, paving the way for the discovery of next-generation therapeutics.

References

  • Vasas, A., et al. (2011). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. Tetrahedron, 67(35), 6483-6489.
  • Handy, S. T., & Zhang, Y. (2004). A Modular Synthesis of the Lamellarins: Total Synthesis of Lamellarin G Trimethyl Ether. The Journal of Organic Chemistry, 69(18), 2362–2366.
  • Manjappa, B. K., et al. (2017). Four-Component Construction of Coumarin-Fused Pyrrolo[2,1-a]isoquinoline: Expedient Synthesis of Lamellarins and Their Regioselective Demethylation. European Journal of Organic Chemistry, 2017(30), 4478-4486.
  • Pla, D., et al. (2009). Total Synthesis of the Cytotoxic Marine Alkaloid Lamellarin D. The Journal of Organic Chemistry, 74(21), 8149–8155.
  • Romo, D., et al. (2011). Bioinspired Total Synthesis and Human Proteasome Inhibitory Activity of (−)-Salinosporamide A, (−)-Homosalinosporamide A, and Derivatives Obtained via Organonucleophile Promoted Bis-Cyclizations. The Journal of Organic Chemistry, 76(1), 2-16.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. BenchChem.
  • Fall, Y., et al. (2006). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters. Current Organic Chemistry, 10(4), 345-365.
  • Silyanova, A. M., et al. (2020). An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest. Molecules, 25(22), 5439.
  • Dyker, G. (1999). Amino Acid Derived Isoquinolines and Related Compounds. Topics in Current Chemistry, 204, 87-133.
  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945-2964.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Paul, D., et al. (2020). Intramolecular Heck Reaction in Total Synthesis of Natural Products: An Update. The Chemical Record, 20(11), 1279-1305.
  • Knochel, P. (Ed.). (2002). Modern Alkaloids: Structure, Isolation, Synthesis and Biology. John Wiley & Sons.
  • Sosnovskikh, V. Y., & Moshkin, V. S. (2014). Polyalkoxy-substituted nitrostilbenes in the synthesis of lamellarin analogs. Formal synthesis of lamellarin H. Russian Chemical Bulletin, 63(1), 163-170.
  • Qin, Y., et al. (2007).
  • Iwao, M., et al. (2003). Divergent Synthesis of Lamellarin α 13-Sulfate, 20-Sulfate, and 13,20-Disulfate. The Journal of Organic Chemistry, 68(26), 10054–10059.
  • Menzek, A., et al. (2009). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. Arkivoc, 2009(14), 75-87.
  • Wang, J., et al. (2014). Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid. CN104058956A.
  • Abdel-Shafy, H. I., & Mansour, M. S. M. (2016). A review on polycyclic aromatic hydrocarbons: source, environmental impact, effect on human health and remediation. Egyptian Journal of Petroleum, 25(1), 107-123.
  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

Sources

Troubleshooting & Optimization

improving the yield of 6-Bromo-2,3-dimethoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Synthesis Research

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Technical Support Center: Troubleshooting Side Reactions in the Bromination of Dimethoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically the bromination of dimethoxybenzoic acids. The high activation of these substrates, conferred by two electron-donating methoxy groups, makes them prone to a variety of side reactions. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions, minimize impurities, and achieve your target compounds with higher yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered challenges during the bromination of various dimethoxybenzoic acid isomers. Each entry details the root cause of the problem and provides actionable solutions and preventative measures.

Issue 1: Significant Polybromination in the Reaction Mixture

Question: My analysis (HPLC, GC-MS, NMR) shows the presence of significant amounts of dibromo-, and sometimes even tribromo-, species, leading to a low yield of the desired monobrominated product. Why is this happening and how can I prevent it?

Root Cause Analysis: Dimethoxybenzoic acids are highly electron-rich aromatic systems. The two methoxy groups are strong activating, ortho-, para-directing groups, which dramatically increase the nucleophilicity of the aromatic ring. This high reactivity means that once the first bromine atom is introduced, the ring often remains sufficiently activated to undergo a second or even third electrophilic substitution, especially when using potent brominating agents like elemental bromine (Br₂) or when the stoichiometry is not carefully controlled.[1][2] The use of harsh conditions, such as strong acid catalysts, can further exacerbate this issue by increasing the electrophilicity of the brominating agent.[3]

Recommended Solutions & Preventative Measures:

  • Choice of Brominating Agent: Switch from elemental bromine (Br₂) to a milder, more selective brominating agent. N-Bromosuccinimide (NBS) is an excellent choice for activated systems as it generates a low concentration of electrophilic bromine in situ, thereby reducing the likelihood of over-bromination.[1][4] Other alternatives include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[5][6]

  • Stoichiometric Control: Use a precise stoichiometry of the brominating agent. Start with 1.0 to 1.1 equivalents of the brominating agent for monobromination. Avoid using a large excess.

  • Temperature Control: Perform the reaction at a lower temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature can often provide the necessary kinetic control to favor the monosubstituted product.

  • Solvent Selection: The choice of solvent can influence reactivity. Highly polar or acidic solvents can accelerate the reaction. Consider using less polar solvents or solvents known to modulate reactivity, such as trifluoroacetic acid, which has been shown to prevent polybromination in some cases compared to concentrated sulfuric acid.[2]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or a rapid LC-MS analysis. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Issue 2: Formation of Undesired Regioisomers

Question: I am obtaining a mixture of brominated isomers instead of the single, desired regioisomer. How can I improve the regioselectivity of my reaction?

Root Cause Analysis: Regioselectivity in the bromination of substituted benzenes is governed by the directing effects of the existing substituents. In dimethoxybenzoic acids, you have three substituents (two -OCH₃ groups and one -COOH group) exerting influence. The -OCH₃ groups are strongly activating and ortho-, para-directing, while the -COOH group is deactivating and meta-directing. The final substitution pattern is a result of the interplay between these competing electronic and steric effects. For instance, in 2,5-dimethoxybenzoic acid, bromination is directed by the powerful methoxy groups, leading primarily to the 4-bromo product, but minor isomers can still form.[7][8] Steric hindrance can also play a significant role; positions flanked by bulky groups are less accessible.[1]

Recommended Solutions & Preventative Measures:

  • Analyze Directing Effects: Before starting, carefully analyze the structure of your specific dimethoxybenzoic acid isomer to predict the most likely site of substitution. The positions most activated by both methoxy groups and least sterically hindered will be favored.

  • Utilize Sterically Bulky Brominating Agents: While less common, employing a bulkier brominating agent can sometimes enhance selectivity for the less sterically hindered position.

  • Catalyst Selection: Certain catalysts can influence regioselectivity. Zeolites and other solid-supported catalysts can provide shape-selective bromination, favoring para-isomers due to steric constraints within their porous structure.[4][9]

  • Purification: In cases where a minor, inseparable isomer is formed, consider derivatization of the product mixture to facilitate separation, followed by removal of the derivatizing group. Recrystallization is often effective for separating isomers with different crystalline properties.[1]

Issue 3: Evidence of Demethylation of Methoxy Groups

Question: My mass spectrometry data shows peaks corresponding to the loss of a methyl group (M-14), and the NMR spectrum shows the appearance of a broad phenolic -OH peak. What is causing this demethylation?

Root Cause Analysis: Demethylation of aryl methyl ethers is a known side reaction that can occur under acidic conditions, particularly with Lewis acids.[10] The mechanism involves the protonation or coordination of a Lewis acid to the ether oxygen, making the methyl group susceptible to nucleophilic attack by a bromide ion or another nucleophile present in the mixture.[11][12] Boron tribromide (BBr₃) is a classic reagent used for this purpose, but other Lewis acids used to catalyze bromination (e.g., AlCl₃, FeBr₃) can also promote this unwanted cleavage, especially at elevated temperatures.[13] The presence of hydrobromic acid (HBr), a byproduct of many bromination reactions, can also contribute to demethylation under harsh conditions.

Recommended Solutions & Preventative Measures:

  • Avoid Strong Lewis Acids: If possible, perform the bromination without a Lewis acid catalyst. Highly activated systems like dimethoxybenzoic acids often do not require strong Lewis acid catalysis.[6]

  • Use Non-Acidic Conditions: Employ a brominating agent like NBS in a neutral solvent (e.g., acetonitrile, dichloromethane) to avoid a buildup of HBr.[4] If HBr is generated, consider adding a non-nucleophilic base, such as pyridine or a hindered base, to scavenge the acid as it forms.

  • Control Temperature: Demethylation is often more pronounced at higher temperatures. Maintain low to ambient reaction temperatures to minimize this side reaction.

  • Alternative Reagents: Consider reagents that do not generate strong acids. For example, using tetrabutylammonium tribromide (Bu₄NBr₃) can sometimes provide a milder reaction environment.[14]

G cluster_0 Desired Pathway: Electrophilic Aromatic Substitution cluster_1 Side Reaction: Lewis Acid-Mediated Demethylation A0 Dimethoxybenzoic Acid B0 Wheland Intermediate (Sigma Complex) A0->B0 + Br+ C0 Monobromo Product B0->C0 - H+ Br_plus Br+ A1 Methoxy Group (-OCH3) B1 Lewis Acid-Base Adduct (-O+(LA)-CH3) A1->B1 + LA C1 Phenolic Product (-OH) B1->C1 + Br- - MeBr - LA LA Lewis Acid (e.g., FeBr3) Br_minus Br-

Caption: Desired bromination vs. a demethylation side reaction.

Issue 4: Decarboxylation or Decarboxylative Bromination

Question: I am observing a significant amount of a brominated product that has lost its carboxylic acid group. Why is my starting material undergoing decarboxylation?

Root Cause Analysis: While typically stable, the carboxylic acid group can be lost under certain conditions, particularly at high temperatures or under radical conditions.[15][16] Some modern synthetic methods, known as decarboxylative brominations, are specifically designed to replace a carboxylic acid group with a bromine atom.[17][18] These reactions often involve catalysts (like silver) or radical initiators. If your reaction conditions inadvertently favor a radical pathway (e.g., presence of peroxides, exposure to UV light) or if you are using very high temperatures, you may be promoting this undesired side reaction. The electronic nature of the dimethoxybenzoic acid can also influence the stability of the aryl radical or aryl anion intermediate formed upon decarboxylation.

Recommended Solutions & Preventative Measures:

  • Maintain Moderate Temperatures: Avoid excessive heating. Most brominations of activated arenes proceed readily at or below room temperature.

  • Ensure an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can participate in radical chain reactions.

  • Use High-Purity Reagents: Ensure your solvents and reagents are free of peroxide impurities, which can act as radical initiators.

  • Avoid Radical Initiators: Do not use reagents like AIBN or benzoyl peroxide unless a radical mechanism is intended.

Troubleshooting Workflow

When faced with an unexpected outcome, a systematic approach is key. The following workflow can help diagnose and resolve common issues.

Caption: A logical workflow for troubleshooting bromination reactions.

Experimental Protocols
Protocol 1: Selective Monobromination of an Activated Dimethoxybenzoic Acid using NBS

This protocol is designed to maximize the yield of the monobrominated product while minimizing common side reactions.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the dimethoxybenzoic acid (1.0 equiv).

  • Dissolution: Dissolve the starting material in a suitable solvent. Acetonitrile or dichloromethane (approx. 0.1–0.2 M concentration) are good starting points.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 10-15 minutes. Adding the NBS as a solid helps to control the reaction rate.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase) every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining electrophilic bromine.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.[4]

Data Summary Table
Brominating AgentStructureTypical Use Case / SelectivityPotential Side Reactions
Elemental Bromine (Br₂) Br-BrGeneral purpose, often with a Lewis acid. Highly reactive.Polybromination, oxidation, HBr generation leading to demethylation.[19]
N-Bromosuccinimide (NBS) (CH₂CO)₂NBrExcellent for activated arenes. Milder and more selective.Radical side-chain bromination if initiated with light/peroxides.[2][4]
DBDMH C₅H₆Br₂N₂O₂High bromine content by weight, stable solid. Good alternative to NBS.Polybromination if stoichiometry is not controlled.[5][6]
Tetrabutylammonium Tribromide Bu₄N⁺Br₃⁻Solid, easy to handle source of Br₂. Provides a mild reaction.Can still lead to polybromination in highly activated systems.[14]
Frequently Asked Questions (FAQs)

Q1: Should I use a Lewis acid catalyst for my dimethoxybenzoic acid? A: Generally, no. Dimethoxybenzoic acids are highly activated due to the two methoxy groups and typically do not require Lewis acid catalysis for bromination. Adding a Lewis acid like FeBr₃ or AlCl₃ significantly increases the risk of side reactions, including polybromination and demethylation.[6]

Q2: How can I confirm demethylation has occurred? A: The most definitive methods are NMR and Mass Spectrometry. In ¹H NMR, you will see the disappearance of a methoxy singlet (around 3.8-4.0 ppm) and the appearance of a new, broad singlet for a phenolic proton (-OH), which is exchangeable with D₂O. In mass spectrometry, the molecular ion peak will be 14 amu lower than the expected brominated product (loss of CH₂), or 15 amu lower for the loss of a methyl radical.

Q3: My reaction is not proceeding. What should I do? A: If you are using a mild agent like NBS and the reaction is stalled, first ensure your NBS is of high quality, as it can degrade over time. If the reagent is good, you can try slightly warming the reaction (e.g., to 40 °C) or switching to a more polar solvent. In rare cases for less reactive isomers, a catalytic amount of a weak acid might be needed, but proceed with caution.[20]

Q4: Is it possible to selectively brominate at a position ortho to a methoxy group? A: Yes, but it is challenging and often competes with para-bromination. The methoxy group is a strong ortho-, para-director.[21][22] If the para position is blocked, bromination will occur at an available ortho position. If both are available, a mixture is likely, with the para-product often favored due to reduced steric hindrance.[4]

References
  • Title: Transition-metal-free decarboxylative bromination of aromatic carboxylic acids Source: National Center for Biotechnology Information (PMC), NIH URL: [Link]

  • Title: Synthesis of 4-Bromo-2,5-Dimethoxybenzoic Acid Source: Erowid Rhodium Archive URL: [Link]

  • Source: Google Patents (CN102267894A)
  • Title: Bromoarene synthesis by bromination or substitution Source: Organic Chemistry Portal URL: [Link]

  • Title: SUPPORTING INFORMATION - General Procedure A for the Decarboxylative Bromination of Aromatic Acids Source: The Royal Society of Chemistry URL: [Link]

  • Title: Transition-metal-free decarboxylative bromination of aromatic carboxylic acids Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Bromination of 2,5-dimethoxybenzaldehyde Source: Pertanika Journal of Science & Technology URL: [Link]

  • Source: Google Patents (WO1993002036A1)
  • Title: A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3. Source: ResearchGate URL: [Link]

  • Title: Bromination of Some Aromatic Compounds by Bromine in Acetic Acid Source: Connect Journal URL: [Link]

  • Title: Lewis acid catalysis of the ene addition of chloral and bromal to olefins; product studies Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification Source: National Center for Biotechnology Information (PMC), PubMed Central URL: [Link]

  • Title: A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Demethylation Source: Wikipedia URL: [Link]

  • Title: Bromination of 2,5-Dimethoxybenzaldehyde Source: Erowid Rhodium Archive URL: [Link]

  • Title: Lewis Acid Catalyzed Benzylic Bromination Source: National Center for Biotechnology Information (PMC), NIH URL: [Link]

  • Title: Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers Source: National Center for Biotechnology Information (PMC), NIH URL: [Link]

  • Title: Ch12: Aromatic halogenation Source: University of Calgary URL: [Link]

  • Title: Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach Source: Western Kentucky University TopSCHOLAR URL: [Link]

  • Title: Bromination Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]

  • Title: Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch Source: National Center for Biotechnology Information (PMC), NIH URL: [Link]

  • Title: Study of Lewis acid catalyzed chemical bromination and bromoalkylation of multi-walled carbon nanotubes Source: ResearchGate URL: [Link]

  • Title: Lewis Acid-Promoted Kharasch−Curran Additions: A Competition Kinetics Study of Bromine Atom Transfer Addition of N-α-Bromoacetyl-oxazolidinone to 1-Hexene Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Superelectrophilic bromination of deactivated aromatic rings with tribromoisocyanuric acid—an experimental and DFT study Source: ResearchGate URL: [Link]

  • Title: Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3-Facilitated Demethylation of Aryl Methyl Ethers Source: PubMed URL: [Link]

  • Title: Screen of different bromination reagents. Source: ResearchGate URL: [Link]

  • Title: predicting regioselectivity in EAS reactions Source: YouTube URL: [Link]

  • Title: Regioselectivity in Radical Bromination in Organic Chemistry Source: YouTube URL: [Link]

  • Title: Organic superbase t-Bu-P4-catalyzed demethylations of methoxyarenes Source: RSC Publishing URL: [Link]

  • Title: Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions Source: Organic Letters URL: [Link]

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Technical Support Center: Purification of Crude 6-Bromo-2,3-dimethoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-2,3-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important chemical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 6-Bromo-2,3-dimethoxybenzoic acid, offering step-by-step guidance to resolve them.

Question 1: My crude 6-Bromo-2,3-dimethoxybenzoic acid won't fully dissolve in the hot recrystallization solvent, even after adding a large volume. What's happening?

Answer: This issue typically points to one of two possibilities: the presence of insoluble impurities or the use of an inappropriate solvent.

  • Insoluble Impurities: The synthetic route to 6-Bromo-2,3-dimethoxybenzoic acid can sometimes result in inorganic salts or other insoluble byproducts.[1] If you observe a persistent solid in the boiling solvent, it is likely an impurity.

    • Solution: Perform a hot filtration. While the solution is boiling, carefully filter it through a pre-heated funnel with fluted filter paper to remove the insoluble material.[2] Preheating the filtration apparatus prevents premature crystallization of your product.[1]

  • Incorrect Solvent Choice: 6-Bromo-2,3-dimethoxybenzoic acid, like many substituted benzoic acids, has specific solubility characteristics.[3] If the compound has very low solubility in your chosen solvent even at elevated temperatures, it will be difficult to achieve a saturated solution for successful recrystallization.

    • Solution: Re-evaluate your solvent choice. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For aromatic carboxylic acids, common solvents include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or acetic acid/water.[2][3] Small-scale solubility tests are recommended before committing to a bulk recrystallization.[4]

Question 2: After cooling, my 6-Bromo-2,3-dimethoxybenzoic acid has "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[5] This is a common problem when the solution is supersaturated or when significant impurities are present, which can depress the melting point of the mixture.

  • Supersaturation: If the solution cools too rapidly, the compound may not have time to form an ordered crystal lattice.[5]

    • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[5] Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling and encourage proper crystal formation.

  • Presence of Impurities: Impurities can interfere with crystal lattice formation.

    • Solution: If slow cooling and solvent addition do not resolve the issue, consider a preliminary purification step. If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help.[5] Be aware that using too much charcoal can adsorb your product and reduce the yield.[5] Alternatively, an acid-base extraction can be effective at removing neutral or basic impurities from carboxylic acids.[1]

Question 3: The recrystallization yielded very few crystals, and my recovery is extremely low. What went wrong?

Answer: A low recovery is most often due to using too much solvent, incomplete precipitation, or premature crystallization during a hot filtration.[4][6]

  • Excess Solvent: The most common reason for low yield is dissolving the crude product in an excessive volume of hot solvent.[6] This keeps a significant amount of the product dissolved in the mother liquor even after cooling.

    • Solution: If you still have the mother liquor, you can try to recover more product by evaporating some of the solvent and cooling the concentrated solution again.[5] For future attempts, use the minimum amount of boiling solvent required to fully dissolve the crude material.[4]

  • Incomplete Precipitation: Cooling the solution to room temperature may not be sufficient to induce maximum crystallization.

    • Solution: Once the flask has cooled to room temperature, place it in an ice bath to further decrease the solubility of your product and maximize the yield.[7]

Question 4: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

Answer: This is likely a case of supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature.[6] Crystal formation requires a nucleation site to begin.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass can provide a surface for nucleation.[2]

    • Seeding: If you have a small crystal of pure 6-Bromo-2,3-dimethoxybenzoic acid, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.[2]

    • Cooling: If the above methods fail, try cooling the solution in a salt-ice bath or a dry ice/acetone bath for a short period, as the lower temperature may initiate crystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 6-Bromo-2,3-dimethoxybenzoic acid to consider for recrystallization?

A1: Key properties include its molecular formula (C₉H₉BrO₄), molecular weight (261.07 g/mol ), and melting point.[8][9] While a specific melting point is not consistently reported across all sources, it is a solid at room temperature. Its structure, containing a carboxylic acid and two methoxy groups on a benzene ring, suggests it will be soluble in polar organic solvents.[3]

Q2: What are some suitable solvents for the recrystallization of 6-Bromo-2,3-dimethoxybenzoic acid?

A2: Based on the structure, polar protic solvents like methanol and ethanol, and polar aprotic solvents like ethyl acetate are good starting points.[3][7] Solvent mixtures, such as ethanol/water, can also be effective.[2] The ideal solvent will show a significant difference in solubility between hot and cold conditions.

Solubility Predictions for 6-Bromo-2,3-dimethoxybenzoic Acid

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe carboxylic acid group can form strong hydrogen bonds with protic solvents.[3]
Polar Aprotic Ethyl Acetate, AcetoneModerateThese solvents have intermediate polarity that can interact well with the molecule.[3]
Non-Polar Toluene, HexaneLow to Very LowThe polar functional groups limit its interaction with non-polar solvents.[3]

Q3: What are the common impurities I might encounter in crude 6-Bromo-2,3-dimethoxybenzoic acid?

A3: Impurities will depend on the synthetic route. Common impurities could include unreacted starting materials such as 2,3-dimethoxybenzoic acid, or byproducts from the bromination reaction.[1][10] Residual solvents from the synthesis and workup are also a possibility.[1]

Q4: What safety precautions should I take when working with 6-Bromo-2,3-dimethoxybenzoic acid and the solvents?

A4: Always consult the Safety Data Sheet (SDS) for 6-Bromo-2,3-dimethoxybenzoic acid and any solvents used. Generally, it is advisable to handle the compound in a well-ventilated area or a fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Depending on the specific compound, it may cause skin and eye irritation.[12]

Experimental Protocol: Recrystallization of 6-Bromo-2,3-dimethoxybenzoic Acid

This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, ethyl acetate) at room temperature and at boiling.

  • Dissolution: Place the crude 6-Bromo-2,3-dimethoxybenzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[2]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Allow the crystals to dry completely on the filter funnel by drawing air through them. For final drying, place the crystals in a desiccator.[1]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation A Crude Product in Flask B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Insoluble Impurities? C->D E Hot Filtration D->E Yes F Clear, Hot Filtrate D->F No E->F G Slow Cool to Room Temp F->G H Cool in Ice Bath G->H I Vacuum Filtration H->I J Wash with Ice-Cold Solvent I->J K Dry Crystals J->K L Pure Product K->L

Caption: Workflow for the purification of 6-Bromo-2,3-dimethoxybenzoic acid.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • Chemsrc. (2025). 6-Bromo-2,3-dimethoxybenzoic acid | CAS#:60555-93-3.
  • ChemicalBook. (2023). 6-BROMO-2,3-DIMETHOXYBENZOIC ACID | 60555-93-3.
  • Google Patents. (n.d.). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • University of California, Irvine. (n.d.). Recrystallization1.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 6-BROMO-2,3-DIMETHOXYBENZOIC ACID CAS#: 60555-93-3.
  • BenchChem. (n.d.). Navigating the Solubility Landscape of 6-Bromo-3-methoxy-2-methylbenzoic Acid in Organic Solvents: A Technical Guide.
  • BenchChem. (n.d.). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization.
  • Sigma-Aldrich. (n.d.). 6-Bromo-2,3-dimethoxybenzoic acid AldrichCPR.
  • Biosynth. (n.d.). 6-Bromo-2,3-dimethoxybenzoic acid | 60555-93-3 | FB70788.
  • SciELO. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions of 6-Bromo-2,3-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 6-bromo-2,3-dimethoxybenzoic acid. This particular substrate presents a unique set of challenges due to a combination of steric hindrance, electron-richness, and the presence of a carboxylic acid moiety. Our goal is to equip you with the scientific rationale and practical steps to overcome these hurdles and achieve optimal reaction outcomes.

Introduction to the Challenges

The Suzuki coupling of 6-bromo-2,3-dimethoxybenzoic acid is a non-trivial transformation. Understanding the inherent challenges of this substrate is the first step toward successful optimization.

  • Steric Hindrance: The bromine atom is flanked by an ortho-methoxy group, which can sterically impede the crucial oxidative addition of the palladium catalyst to the carbon-bromine bond.[1][2]

  • Electronic Effects: The two electron-donating methoxy groups enrich the aromatic ring with electron density. This electronic richness can slow down the rate-determining oxidative addition step, as this step is favored by electron-deficient aryl halides.[3][4]

  • The Carboxylic Acid Group: The acidic proton of the carboxylic acid will be deprotonated by the base required for the reaction, potentially leading to several complications. The resulting carboxylate can coordinate to the palladium center, potentially deactivating the catalyst.[5] Solubility issues may also arise, as the carboxylate salt may not be soluble in common organic solvents.[6]

This guide is structured to directly address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Conversion

Question 1: I am observing very low or no conversion of my 6-bromo-2,3-dimethoxybenzoic acid. What are the most likely causes?

Answer: Low conversion with this substrate is often linked to an inefficient oxidative addition step or catalyst deactivation. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: For sterically hindered and electron-rich aryl bromides, standard catalysts like Pd(PPh₃)₄ may not be effective.[3] You require a catalyst system that promotes the oxidative addition.

    • Recommended Ligands: Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly recommended.[7][8] These ligands stabilize the monoligated Pd(0) species, which is highly active in the oxidative addition.[1]

    • Pre-catalysts: Consider using palladium pre-catalysts (e.g., XPhos Pd G3). These are often more stable and form the active Pd(0) species more efficiently in solution.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen. Inadequate degassing can lead to catalyst oxidation and the formation of palladium black.

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can undergo protodeboronation, especially under basic conditions at elevated temperatures.[4] Use fresh, high-quality boronic acid or consider using a more stable boronic ester derivative like a pinacol ester.

    • Solvent and Base: Ensure your solvents are anhydrous (if using a non-aqueous system) and your base is of high purity.

Question 2: Could the carboxylic acid be inhibiting my catalyst?

Answer: Yes, this is a strong possibility. The carboxylate anion formed under basic conditions can coordinate to the palladium catalyst, leading to an inactive or less active species.[5][6]

  • Increase Base Equivalents: At a minimum, you must use an additional equivalent of base to neutralize the acidic proton of the benzoic acid, on top of the equivalents required for the catalytic cycle.[6]

  • Protecting Group Strategy: A robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester is generally well-tolerated and can be saponified post-coupling to regenerate the carboxylic acid.[5][6]

  • Alternative: Decarboxylative Coupling: In some contexts, benzoic acids can undergo decarboxylative coupling, though this typically requires specific conditions and may not be the desired pathway here.[9][10][11][12] Standard Suzuki conditions should generally avoid significant decarboxylation if the temperature is controlled.

Side Product Formation

Question 3: I am getting my desired product, but also significant side products. What are they and how can I minimize them?

Answer: The most common side products in Suzuki couplings are from protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation: This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond. It is often exacerbated by high temperatures and prolonged reaction times.

    • Mitigation: Use the mildest effective temperature, minimize reaction time, and consider using a boronic ester. Anhydrous conditions with a base like K₃PO₄ can also help.[8]

  • Homocoupling: This results in the formation of a biaryl from two molecules of the boronic acid or two molecules of the aryl halide.

    • Mitigation: Homocoupling of the boronic acid is often promoted by the presence of oxygen. Ensure rigorous degassing. Using a pre-catalyst that efficiently generates the active Pd(0) species can also minimize side reactions.

  • Dehalogenation: This is the replacement of the bromine atom on your starting material with a hydrogen atom, yielding 2,3-dimethoxybenzoic acid.

    • Mitigation: This can occur if there are sources of hydride in the reaction. Ensure solvents are pure and consider the choice of base.

Recommended Experimental Protocols

Protocol 1: Standard Conditions (Initial Screening)

This protocol provides a starting point for the reaction. Due to the challenging nature of the substrate, optimization will likely be necessary.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add 6-bromo-2,3-dimethoxybenzoic acid (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a magnetic stir bar.

    • In a separate vial, weigh out the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the base (e.g., K₂CO₃, 4.0 equiv. - note the extra equivalent for the acid).

  • Reaction Setup:

    • Seal the Schlenk flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

    • Add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the solution by bubbling argon through it for 15-20 minutes.

    • Under a positive flow of argon, add the base and the palladium catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with water and ethyl acetate.

    • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and any excess base.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Optimized Conditions for a Challenging Substrate

This protocol incorporates best practices for sterically hindered, electron-rich substrates with an acidic group.

  • Reagent Preparation (Ester Protection Recommended):

    • It is highly recommended to first convert 6-bromo-2,3-dimethoxybenzoic acid to its methyl or ethyl ester via Fischer esterification or by using a reagent like TMS-diazomethane. The following steps assume the use of the methyl ester.

    • To a flame-dried Schlenk flask, add methyl 6-bromo-2,3-dimethoxybenzoate (1.0 equiv.), the arylboronic acid or pinacol ester (1.2-1.5 equiv.), and a magnetic stir bar.

  • Reaction Setup:

    • Add a bulky phosphine ligand (e.g., SPhos, 4 mol%) and a palladium source (e.g., Pd₂(dba)₃, 2 mol% or an appropriate pre-catalyst like SPhos Pd G3, 2 mol%).

    • Add a milder, non-aqueous base (e.g., K₃PO₄, 3.0 equiv.).

    • Seal the flask, evacuate, and backfill with argon (repeat 3x).

    • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).

  • Reaction Execution:

    • Heat the reaction to 100-110 °C. The higher temperature is often necessary for hindered substrates, but monitor for decomposition.

    • Monitor progress by TLC or LC-MS.

  • Work-up and Saponification:

    • Follow the work-up procedure from Protocol 1 (omitting the initial acidification if the product is the ester).

    • After purification of the ester intermediate, dissolve it in a mixture of THF/Methanol and add an excess of 1-2M NaOH solution.

    • Stir at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC/LC-MS).

    • Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.

    • Wash, dry, and concentrate to yield the final carboxylic acid product.

Data Presentation: Parameter Screening

When optimizing, a systematic screening of parameters is crucial. The following table illustrates a logical approach.

Parameter Condition A (Starting) Condition B (Bulky Ligand) Condition C (Anhydrous) Notes
Pd Source Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%)XPhos Pd G3 (2 mol%)Pre-catalysts often give more reproducible results.
Ligand -XPhos (4 mol%)-Essential for hindered substrates.[3][8]
Base K₂CO₃ (4 equiv.)Cs₂CO₃ (3 equiv.)K₃PO₄ (3 equiv.)K₃PO₄ is a good choice for anhydrous conditions.
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)TolueneAnhydrous conditions can reduce protodeboronation.
Temperature 85 °C100 °C110 °CHigher temperatures may be needed but increase side reaction risk.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues with this specific Suzuki coupling reaction.

Suzuki_Troubleshooting start Start: Low/No Yield check_catalyst Is the catalyst system appropriate? (e.g., using a bulky phosphine ligand) start->check_catalyst change_catalyst Action: Switch to a Buchwald-type ligand (e.g., SPhos, XPhos) and a Pd(0) source or pre-catalyst. check_catalyst->change_catalyst No check_acid Is the carboxylic acid causing issues? check_catalyst->check_acid Yes change_catalyst->check_acid protect_acid Action: Protect the carboxylic acid as a methyl/ethyl ester. check_acid->protect_acid Yes, likely increase_base Action: Increase base to >3 equivalents. check_acid->increase_base Maybe, try first check_conditions Are reaction conditions optimal? check_acid->check_conditions No protect_acid->check_conditions increase_base->check_conditions increase_temp Action: Increase temperature in increments (e.g., 90°C -> 110°C). check_conditions->increase_temp Reaction sluggish change_solvent Action: Switch to anhydrous solvent (e.g., Toluene, Dioxane) with K3PO4. check_conditions->change_solvent Protodeboronation suspected check_side_products Are side products (homocoupling, protodeboronation) significant? check_conditions->check_side_products Conditions seem fine increase_temp->check_side_products change_solvent->check_side_products degas_thoroughly Action: Ensure rigorous degassing of solvents and use fresh boronic acid/ester. check_side_products->degas_thoroughly Yes success Success: High Yield check_side_products->success No degas_thoroughly->success

Caption: Troubleshooting workflow for the Suzuki coupling of 6-bromo-2,3-dimethoxybenzoic acid.

References

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2018). MDPI. Retrieved January 17, 2026, from [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2023). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. (2019). The Hartwig Group, UC Berkeley. Retrieved January 17, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 17, 2026, from [Link]

  • Do carboxylic acids interfere with Suzukis? (2021). Reddit. Retrieved January 17, 2026, from [Link]

  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. (2019). eScholarship, University of California. Retrieved January 17, 2026, from [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2024). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Carboxylic acid and Cross Coupling reactions. (2024). Reddit. Retrieved January 17, 2026, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved January 17, 2026, from [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (2011). Scite.ai. Retrieved January 17, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. (2019). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. (2007). PubMed. Retrieved January 17, 2026, from [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Retrieved January 17, 2026, from [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Pd-catalysed C–H functionalisation of free carboxylic acids. (2022). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. (2024). ACS Omega. Retrieved January 17, 2026, from [Link]

  • Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. (2024). American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Use of Base Metals in Suzuki Coupling. (n.d.). Wordpress. Retrieved January 17, 2026, from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Decarboxylative Heterocoupling Coupling of Substituted Benzoic Acids for Biaryl Synthesis. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. (2018). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Oxidative decarboxylation of benzoic acid by peroxyl radicals. (1997). PubMed. Retrieved January 17, 2026, from [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Preventing Debromination in Reactions with 6-Bromo-2,3-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2,3-dimethoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block and encountering the common but challenging side reaction of debromination. Here, we provide in-depth, field-proven insights, troubleshooting workflows, and validated protocols to help you maximize your reaction yields and minimize impurity formation.

Section 1: Understanding the Challenge: Why is Debromination a Persistent Issue?

This section addresses the fundamental chemical properties of 6-Bromo-2,3-dimethoxybenzoic acid that make it susceptible to losing its bromine substituent.

Q1: What makes the carbon-bromine (C-Br) bond on this specific molecule so prone to cleavage?

A: The lability of the C-Br bond in 6-Bromo-2,3-dimethoxybenzoic acid arises from a combination of electronic and steric factors.

  • Electronic Effects: The aromatic ring is substituted with two methoxy (-OCH₃) groups, which are powerful electron-donating groups through resonance.[1] This donation increases the electron density within the benzene ring, making the ipso-carbon (the carbon attached to the bromine) more electron-rich. This increased electron density can facilitate certain unwanted catalytic pathways, such as hydrodebromination, where the C-Br bond is cleaved and replaced by a C-H bond.

  • Steric Hindrance: The bromine atom is positioned at C6, flanked by a methoxy group at C2 and a carboxylic acid group at C1. This creates a sterically crowded environment. While steric hindrance can sometimes slow down desired reactions, it can also paradoxically accelerate alternative pathways, including certain single-electron transfer (SET) mechanisms that can lead to debromination.[2]

  • Inherent Reactivity of Aryl Bromides: In the hierarchy of aryl halides, the C-Br bond is significantly weaker than C-Cl and C-F bonds.[3] This makes aryl bromides ideal substrates for reactions like palladium-catalyzed cross-couplings, but it also means they are more susceptible to undesired cleavage under harsh conditions.

Q2: Which types of reactions are most likely to cause unwanted debromination?

A: While debromination can occur under various conditions, it is most prevalent in two major classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is the most common scenario. In reactions like Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination, the catalytic cycle can be diverted.[4] Instead of proceeding through the desired cross-coupling pathway, the palladium intermediate may react with a hydride source in the mixture (e.g., from the solvent, base, or impurities), leading to reductive elimination that installs a hydrogen atom in place of the bromine.[5]

  • Organometallic Reagent Formation and Use: Attempting to form a Grignard or organolithium reagent from this molecule is highly problematic. The primary issue is the acidic proton of the carboxylic acid group, which will instantly quench any organometallic species formed.[6] Even if the carboxylic acid is protected (e.g., as an ester), the electron-rich nature of the ring and the presence of coordinating methoxy groups can complicate the reaction and make debromination a significant side reaction upon quenching with a proton source.

Section 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

This section provides a systematic approach to diagnosing and solving debromination issues, specifically within the context of Suzuki-Miyaura coupling, one of the most frequently performed reactions with this substrate.

Core Issue: Your reaction yields a significant amount of 2,3-dimethoxybenzoic acid alongside, or instead of, your desired coupled product.

Troubleshooting Workflow: A Systematic Approach

Before diving into a full re-optimization, follow this logical workflow to identify the most likely cause of debromination.

G start Start: Significant Debromination Observed base Step 1: Evaluate the Base Is it too strong or a potential hydride source? start->base ligand Step 2: Assess Catalyst/Ligand Does it favor coupling over reductive dehalogenation? base->ligand  Base is appropriate (e.g., K₂CO₃, K₃PO₄) change_base Action: Switch to a weaker, non-nucleophilic base. base->change_base  Base is too strong (e.g., NaOtBu, NaOH) temp Step 3: Check Temperature Is the reaction too hot, accelerating side reactions? ligand->temp  Ligand is appropriate (e.g., SPhos, XPhos) change_ligand Action: Use a bulky, electron-rich phosphine ligand. ligand->change_ligand  Using simple ligands (e.g., PPh₃) reagents Step 4: Verify Reagent Quality Are solvents degassed? Are reagents pure? temp->reagents  Temp is moderate (≤ 80 °C) lower_temp Action: Reduce temperature, increase reaction time. temp->lower_temp  Temp is high (> 90 °C) success Success: Debromination Minimized reagents->success  Reagents are high quality purify_reagents Action: Use fresh, pure reagents and rigorously degas solvents. reagents->purify_reagents  Solvents not degassed or reagents are old change_base->ligand change_ligand->temp lower_temp->reagents purify_reagents->success G sub 6-Bromo-2,3-dimethoxy- benzoic acid protect Step 1: Protect (e.g., Fischer Esterification) sub->protect ester Methyl 6-Bromo-2,3- dimethoxybenzoate protect->ester grignard Step 2: Form Organometallic (e.g., Mg/THF or n-BuLi) ester->grignard organometallic Grignard or Organolithium Reagent grignard->organometallic react Step 3: React with Electrophile (E+) organometallic->react product_ester Protected Coupled Product react->product_ester deprotect Step 4: Deprotect (e.g., Saponification) product_ester->deprotect final Final Coupled Product with Free Carboxylic Acid deprotect->final

Sources

Technical Support Center: Impurity Identification in the Synthesis of 6-Bromo-2,3-dimethoxybenzoic acid by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities encountered during the synthesis of 6-Bromo-2,3-dimethoxybenzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a structured, in-depth analysis of potential impurities, their characteristic NMR signatures, and logical workflows for their identification.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure 6-Bromo-2,3-dimethoxybenzoic acid?

A1: Understanding the NMR spectrum of the target molecule is the first critical step. For 6-Bromo-2,3-dimethoxybenzoic acid, the expected chemical shifts in a common solvent like CDCl₃ are as follows. The aromatic protons appear as two doublets due to ortho-coupling. The two methoxy groups will appear as distinct singlets, and the carboxylic acid proton will be a broad singlet, often far downfield.

  • ¹H NMR (400 MHz, CDCl₃): The aromatic region typically shows two doublets, one around δ 7.31 ppm and the other around δ 6.94 ppm, both with a coupling constant (J) of approximately 8.7 Hz. The two methoxy groups appear as singlets at approximately δ 3.91 and δ 3.87 ppm. The acidic proton of the carboxylic acid is usually observed as a broad singlet above δ 10 ppm, though its position can be variable and it may exchange with D₂O.[1]

  • ¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon of the carboxylic acid is expected around δ 190.4 ppm. The aromatic carbons attached to the methoxy groups are typically found at δ 152.8 and δ 152.1 ppm. The carbon bearing the bromine atom is expected around δ 112.8 ppm. The other aromatic carbons appear at approximately δ 129.3, 128.7, and 117.6 ppm. The methoxy carbons are observed at δ 62.3 and δ 56.2 ppm.[1]

Q2: I see extra peaks in the aromatic region of my ¹H NMR spectrum. What is the most likely impurity?

A2: The most common impurity is often the unreacted starting material, 2,3-dimethoxybenzoic acid . The bromination reaction may not have gone to completion. Another possibility is the formation of isomeric byproducts, where the bromine atom has added to a different position on the aromatic ring.

To confirm the presence of the starting material, you can compare your spectrum to a known spectrum of 2,3-dimethoxybenzoic acid.[2][3] The aromatic protons of the starting material will have a different splitting pattern and chemical shifts compared to the product.

Q3: My ¹H NMR shows more than two methoxy singlets. What does this indicate?

A3: The presence of more than two methoxy singlets strongly suggests the presence of impurities containing methoxy groups. These could include:

  • Starting Material (2,3-dimethoxybenzoic acid): As mentioned above, this is a very common impurity.

  • Isomeric Products: Although the directing effects of the methoxy and carboxylic acid groups favor bromination at the 6-position, small amounts of other isomers, such as 5-Bromo-2,3-dimethoxybenzoic acid, could be formed. Each isomer will have its own unique set of methoxy signals.

  • Poly-brominated Species: Under harsh reaction conditions, or with an excess of the brominating agent, di-bromination can occur, leading to products with a different electronic environment and thus different chemical shifts for the methoxy protons.

Troubleshooting Guide: A Deeper Dive into Impurity Identification

This section provides a more detailed, scenario-based approach to identifying specific impurities.

Scenario 1: Suspected Presence of Starting Material

Issue: Your ¹H NMR spectrum shows the characteristic doublets for the product, but also additional signals in the aromatic and methoxy regions that you suspect are from unreacted 2,3-dimethoxybenzoic acid.

Troubleshooting Workflow:

  • Acquire Reference Spectra: Obtain the ¹H and ¹³C NMR spectra of pure 2,3-dimethoxybenzoic acid.[2][3]

  • Spiking Experiment: Add a small amount of pure 2,3-dimethoxybenzoic acid to your NMR sample. If the suspected impurity peaks increase in intensity, this confirms the presence of the starting material.

  • Purification: If starting material is present, further purification of your product is necessary. Recrystallization is often an effective method for separating the product from the starting material.[4]

Data Comparison Table:

CompoundAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)
6-Bromo-2,3-dimethoxybenzoic acid ~7.31 (d), ~6.94 (d)[1]~3.91 (s), ~3.87 (s)[1]
2,3-dimethoxybenzoic acid ~7.6 (dd), ~7.1 (t), ~7.0 (dd)~3.9 (s), ~3.8 (s)
Scenario 2: Potential Isomeric Impurities

Issue: The integration of your aromatic region in the ¹H NMR spectrum is correct for a disubstituted benzene ring, but the coupling patterns or chemical shifts do not perfectly match the expected 6-bromo isomer. This could indicate the presence of other brominated isomers.

Plausible Isomers and Their Rationale:

  • 5-Bromo-2,3-dimethoxybenzoic acid: Bromination at the 5-position is a possibility, though generally less favored than the 6-position due to steric hindrance from the adjacent methoxy group.

  • 4-Bromo-2,3-dimethoxybenzoic acid: Formation of this isomer is less likely due to the deactivating effect of the carboxylic acid group and the directing effects of the methoxy groups.

Identification Strategy:

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be invaluable in definitively assigning the structure of the isomers. These experiments reveal proton-proton and proton-carbon correlations, respectively, allowing for unambiguous structure elucidation.

Logical Workflow for Impurity Identification:

Caption: A logical workflow for identifying impurities in the synthesis of 6-Bromo-2,3-dimethoxybenzoic acid using NMR spectroscopy.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of the dried crude product. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).[5]

  • Acquire Spectra: Record the ¹H and ¹³C NMR spectra on a spectrometer of suitable field strength (e.g., 400 MHz for ¹H).

Protocol 2: D₂O Exchange for Identification of Acidic Protons
  • Acquire Initial Spectrum: Record the ¹H NMR spectrum of your sample as described in Protocol 1.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake and Re-acquire: Cap the tube, shake gently to mix, and re-acquire the ¹H NMR spectrum.

  • Analyze: The signal corresponding to the carboxylic acid proton (and any other exchangeable protons, like water) will either disappear or significantly decrease in intensity.

Summary of Key NMR Data for Identification

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
6-Bromo-2,3-dimethoxybenzoic acid Aromatic: ~7.31 (d), ~6.94 (d)[1]Methoxy: ~3.91 (s), ~3.87 (s)[1]Acidic H: >10 (broad s)Carbonyl: ~190.4Aromatic C-O: ~152.8, ~152.1Aromatic C-Br: ~112.8Methoxy: ~62.3, ~56.2[1]
2,3-dimethoxybenzoic acid (Starting Material) Aromatic: ~7.6 (dd), ~7.1 (t), ~7.0 (dd)Methoxy: ~3.9 (s), ~3.8 (s)Carbonyl: ~168Aromatic C-O: ~152, ~147Methoxy: ~61, ~56
Residual Solvents (Common) Acetone: ~2.17Dichloromethane: ~5.32Ethyl Acetate: ~2.05 (s), ~4.12 (q), ~1.26 (t)Hexane: ~0.88, ~1.26

References

Sources

Technical Support Center: Navigating the Scale-Up of 6-Bromo-2,3-dimethoxybenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Bromo-2,3-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the production of this key chemical intermediate. Our goal is to equip you with the expertise to anticipate and overcome common challenges, ensuring a robust and scalable manufacturing process.

I. Foundational Knowledge: Synthesis Overview & Key Parameters

6-Bromo-2,3-dimethoxybenzoic acid is typically synthesized via electrophilic aromatic substitution, specifically the bromination of 2,3-dimethoxybenzoic acid. The methoxy groups on the aromatic ring are activating and ortho-, para-directing, which influences the regioselectivity of the bromination reaction.

The most common synthetic approach involves the reaction of 2,3-dimethoxybenzoic acid with a brominating agent. Key reagents and typical conditions are summarized below:

Starting MaterialBrominating AgentSolventTypical TemperatureKey Considerations
2,3-Dimethoxybenzoic acidN-Bromosuccinimide (NBS)Dimethylformamide (DMF)Room Temperature to mild heatingGood for controlled, selective bromination.[1]
2,3-Dimethoxybenzoic acidBromine (Br₂)Acetic AcidRoom TemperatureA classic method, but can be less selective and requires careful handling of liquid bromine.[2][3]
2,3-Dimethoxybenzoic acidBromine (Br₂)Dioxane/TrichloromethaneNot specifiedMentioned in patent literature for industrial processes.[4]

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis and scale-up of 6-Bromo-2,3-dimethoxybenzoic acid, presented in a question-and-answer format.

Reaction & Synthesis

Q1: My reaction is sluggish or incomplete, resulting in low conversion of the starting material. What are the likely causes and how can I fix this?

A1: Several factors can contribute to an incomplete reaction:

  • Insufficient Activation of the Brominating Agent: While NBS is reactive, reactions with less activated substrates may require a catalyst. For brominations using Br₂, a Lewis acid catalyst like FeBr₃ can be employed to polarize the Br-Br bond, creating a more potent electrophile.[5][6]

  • Poor Solubility: Ensure your starting material, 2,3-dimethoxybenzoic acid, is fully dissolved in the chosen solvent before adding the brominating agent. On a larger scale, inadequate mixing can lead to localized concentration gradients and incomplete reaction.

  • Temperature: While many brominations proceed at room temperature, gentle heating may be necessary to drive the reaction to completion. However, excessive heat can lead to side reactions. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature.

  • Moisture: The presence of water can hydrolyze some brominating agents and interfere with the reaction. Ensure all glassware is dry and use anhydrous solvents.

Q2: I am observing the formation of multiple products, leading to a complex mixture and a low yield of the desired 6-bromo isomer. How can I improve the regioselectivity?

A2: The formation of isomeric byproducts is a common challenge in electrophilic aromatic substitution. Here’s how to address it:

  • Directing Group Influence: The two methoxy groups at positions 2 and 3, along with the carboxylic acid at position 1, direct the electrophilic attack. While the 6-position is sterically accessible, bromination at other positions can occur.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often more selective than liquid bromine, leading to a cleaner reaction profile.[1]

  • Solvent Effects: The polarity of the solvent can influence the selectivity of the reaction. Experiment with different solvents, such as DMF, acetic acid, or chlorinated solvents, to find the optimal conditions for your specific setup.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity of the bromination, favoring the thermodynamically more stable product.

Q3: During scale-up, I'm experiencing an uncontrolled exotherm. What are the safety risks and how can I manage the reaction temperature effectively?

A3: Bromination reactions are exothermic and can pose a significant safety hazard on a larger scale if not properly controlled.

  • Controlled Addition: The brominating agent should be added portion-wise or via a dropping funnel at a rate that allows the cooling system to dissipate the generated heat.

  • Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., a cooling jacket with a circulating coolant) to maintain the desired reaction temperature.

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm by providing a larger thermal mass to absorb the heat.

  • Monitoring: Continuous temperature monitoring is crucial. An alarm system for temperature deviations is highly recommended for pilot and production scale batches.

Work-up & Purification

Q4: After quenching the reaction, I have a persistent color in my product, and purification by recrystallization is proving difficult. What are the likely impurities and how can I remove them?

A4: A persistent color often indicates the presence of residual bromine or brominated byproducts.

  • Effective Quenching: Ensure that any excess brominating agent is completely quenched after the reaction. A solution of sodium bisulfite or sodium thiosulfate is commonly used for this purpose.

  • Washing: Washing the crude product with a dilute solution of a reducing agent can help remove residual bromine.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help to remove colored impurities.

  • Chromatography: If recrystallization is ineffective, column chromatography using silica gel may be necessary to separate the desired product from closely related impurities.

Q5: My final product has a lower-than-expected melting point and shows impurities in the NMR spectrum. What are the common contaminants?

A5: Common impurities include:

  • Unreacted Starting Material: 2,3-dimethoxybenzoic acid.

  • Isomeric Byproducts: Other brominated isomers of 2,3-dimethoxybenzoic acid.

  • Dibrominated Products: Over-bromination can lead to the formation of dibromo-2,3-dimethoxybenzoic acid.

  • Solvent Residues: Incomplete drying can leave residual solvents in the final product.

To obtain a high-purity product, a combination of a thorough aqueous work-up, recrystallization from a suitable solvent system (e.g., ethanol/water), and drying under vacuum is recommended.

III. Experimental Workflow & Process Visualization

Generalized Laboratory Protocol for Synthesis
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2,3-dimethoxybenzoic acid in an appropriate solvent (e.g., DMF).

  • Bromination: Add N-bromosuccinimide (NBS) portion-wise or as a solution in the same solvent via the dropping funnel. Maintain the reaction temperature with a water bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture and pour it into a beaker containing an aqueous solution of sodium bisulfite to quench any excess NBS.

  • Precipitation & Filtration: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-Bromo-2,3-dimethoxybenzoic acid.

  • Drying: Dry the purified product in a vacuum oven.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 2,3-dimethoxybenzoic acid in DMF B 2. Add NBS solution dropwise A->B C 3. Monitor by TLC B->C D 4. Quench with NaHSO3 solution C->D E 5. Precipitate and filter product D->E F 6. Recrystallize from Ethanol/Water E->F G 7. Dry under vacuum F->G H H G->H Final Product

Caption: A generalized workflow for the synthesis of 6-Bromo-2,3-dimethoxybenzoic acid.

IV. Scale-Up Considerations: From Bench to Production

Transitioning from a laboratory-scale synthesis to industrial production introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Troubleshooting Decision Tree for Scale-Up

Scale_Up_Troubleshooting start Low Yield at Scale q1 Incomplete Conversion? start->q1 q2 Impurity Profile Worsened? start->q2 a1_yes Check Mixing Efficiency & Heat Transfer q1->a1_yes Yes a1_no Re-evaluate Stoichiometry & Reagent Purity q1->a1_no No a2_yes Optimize Temperature Control & Addition Rate q2->a2_yes Yes a2_no Investigate Raw Material Quality q2->a2_no No end Optimized Process a1_yes->end a1_no->end a2_yes->end a2_no->end

Caption: A decision tree for troubleshooting common scale-up issues.

V. Frequently Asked Questions (FAQs)

Q: What are the main safety precautions to take when handling the reagents for this synthesis?

A: Always consult the Safety Data Sheet (SDS) for each chemical.[7][8][9][10] Key precautions include:

  • 6-Bromo-2,3-dimethoxybenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.

  • N-Bromosuccinimide (NBS): A strong oxidizing agent and lachrymator. Handle in a well-ventilated fume hood.

  • Bromine: Highly corrosive and toxic. Requires specialized handling procedures.

  • Solvents (DMF, Acetic Acid): Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q: Can I use a different starting material, such as 2,3-dimethoxybenzaldehyde?

A: Yes, it is possible to start from 2,3-dimethoxybenzaldehyde.[1] The synthesis would involve bromination of the aldehyde followed by oxidation of the aldehyde group to a carboxylic acid. However, this adds an extra step to the synthesis, which may not be ideal for a large-scale process.

Q: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are ideal for tracking the consumption of starting material and the formation of the product.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Melting Point: As an indicator of purity.

Q: Are there any greener alternatives for the solvents or reagents in this synthesis?

A: The development of greener synthetic routes is an ongoing area of research. Some potential areas for improvement include:

  • Solvent Selection: Exploring the use of more environmentally friendly solvents.

  • Catalysis: Using a solid-supported catalyst that can be easily recovered and reused.

  • Brominating Agent: Investigating the use of less hazardous brominating agents.

VI. References

  • SciELO. (2019). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid. Retrieved from

  • Chemistry Stack Exchange. (2018). Bromination on aromatic compound. Retrieved from [Link]

  • Michigan State University. (n.d.). Ch17 Reactions of Aromatic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Retrieved from [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET. Retrieved from [Link]

  • Chemsrc. (2025). 6-Bromo-2,3-dimethoxybenzoic acid. Retrieved from [Link]

  • Universiti Kebangsaan Malaysia. (n.d.). Bromination of 2,S-dimethoxybenzaldehyde. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Bromination of 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method. Retrieved from

  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5. Retrieved from

  • Arkat USA. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • Google Patents. (n.d.). CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid. Retrieved from

  • CAS Common Chemistry. (n.d.). 2,3-Dimethoxybenzoic acid. Retrieved from [Link]

Sources

catalyst selection for efficient cross-coupling with 6-Bromo-2,3-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for cross-coupling reactions with 6-bromo-2,3-dimethoxybenzoic acid. This document provides in-depth guidance, troubleshooting advice, and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome the unique challenges presented by this substrate and achieve efficient, high-yielding cross-coupling reactions.

Understanding the Substrate: Key Challenges

6-Bromo-2,3-dimethoxybenzoic acid is a challenging substrate for palladium-catalyzed cross-coupling reactions due to a combination of steric and electronic factors.

  • Steric Hindrance: The presence of a methoxy group and a carboxylic acid group ortho to the bromine atom creates significant steric bulk around the reaction site. This congestion can impede the crucial oxidative addition step, which is often rate-limiting, by hindering the approach of the palladium catalyst.[1][2]

  • Electronic Effects: The two methoxy groups are electron-donating, which increases the electron density at the carbon-bromine bond. This makes the aryl bromide less electrophilic and thus less reactive toward oxidative addition with a Pd(0) catalyst.[3]

  • Carboxylic Acid Group: The acidic proton of the carboxylic acid will react with the base used in the coupling reaction, necessitating the use of additional equivalents of base.[4] Furthermore, the resulting carboxylate can potentially coordinate to the palladium center, potentially inhibiting catalytic activity. Under harsh conditions, there is also a risk of decarboxylation, leading to unwanted side products.[5][6][7]

Successfully coupling this substrate requires a carefully selected catalyst system designed to overcome these specific hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Pd(PPh₃)₄ catalyst not working for this substrate? A: Tetrakis(triphenylphosphine)palladium(0) is a versatile catalyst but often fails with sterically hindered and electron-rich aryl bromides. The four triphenylphosphine ligands must dissociate to generate the active catalytic species, a process that can be inefficient. For challenging substrates like this one, the resulting catalyst concentration may be too low. Moreover, triphenylphosphine is not bulky or electron-donating enough to facilitate oxidative addition into the sterically shielded, electron-rich C-Br bond.[8]

Q2: What is the single most important factor for success with this substrate? A: The choice of ligand is paramount. You need a ligand that is both bulky and highly electron-donating.[9][10] Bulky ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos), promote the formation of a monoligated L₁Pd(0) species.[8] This smaller, more reactive catalyst can more easily access the hindered C-Br bond for oxidative addition.[8] Their strong electron-donating character increases the electron density on the palladium center, which in turn facilitates the cleavage of the C-Br bond.[10]

Q3: How does the carboxylic acid group affect my choice of base? A: You must use at least one extra equivalent of base to neutralize the acidic proton of the carboxylic acid.[4] The choice of base is critical. A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often preferred for Suzuki couplings, as strong bases can promote side reactions.[11] For Heck and Sonogashira reactions, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common.[12][13] Be aware that the resulting carboxylate salt may have poor solubility, which can be mitigated by using a mixed solvent system like dioxane/water or THF/water.[3][4]

Q4: Is there a risk of decarboxylation? How can I avoid it? A: Yes, decarboxylation is a potential side reaction, especially at high temperatures.[5][6] To minimize this risk, use the mildest possible reaction conditions. This includes keeping the temperature as low as feasible and using a highly active catalyst system that allows for shorter reaction times. Avoid excessively strong bases or prolonged heating.

Catalyst Selection Workflow

This diagram outlines a logical workflow for selecting an appropriate catalyst system for your cross-coupling reaction.

G sub Analyze Substrate: 6-Bromo-2,3-dimethoxybenzoic acid steric High Steric Hindrance (ortho-OMe, ortho-COOH) sub->steric electronic Electron-Rich Ring (Two OMe groups) sub->electronic acid Acidic COOH Group sub->acid ligand Select Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligand (e.g., SPhos, XPhos, RuPhos) steric->ligand electronic->ligand coupling_type Choose Coupling Reaction acid->coupling_type precatalyst Use Modern Precatalyst (e.g., G3 or G4 Palladacycle) for reliable activation ligand->precatalyst precatalyst->coupling_type base Select Appropriate Base (Use >2 equivalents) suzuki Suzuki Coupling Base: K₃PO₄ or K₂CO₃ Solvent: Dioxane/H₂O coupling_type->suzuki Aryl/Vinyl heck Heck Coupling Base: Et₃N or DIPEA Solvent: DMF or Dioxane coupling_type->heck Alkene sonogashira Sonogashira Coupling Base: Et₃N / CuI (optional) Solvent: THF or DMF coupling_type->sonogashira Alkyne

Caption: Decision workflow for catalyst selection.

Troubleshooting Guides
4.1 Suzuki-Miyaura Coupling Issues

Issue: Low to no yield of the desired biaryl product.

Potential CauseTroubleshooting Steps & Explanation
Catalyst Inactivity The chosen catalyst system is not active enough to overcome the steric and electronic barriers. Switch to a more robust system. Action: Use a pre-formed palladacycle precatalyst like SPhos Pd G3 or XPhos Pd G3.[14] These ensure efficient and reliable generation of the active L₁Pd(0) species.
Inefficient Transmetalation The base is not effectively activating the boronic acid to form the boronate, which is necessary for transmetalation.[15] Action: Ensure you are using at least 2-3 equivalents of a suitable base like K₃PO₄ or Cs₂CO₃. Using a mixed solvent system containing water (e.g., Dioxane:H₂O 4:1) can facilitate the dissolution of the base and promote boronate formation.[16]
Decomposition of Boronic Acid Boronic acids can undergo protodeboronation (replacement with -H) or form inactive trimeric anhydrides (boroxines) upon heating, especially under anhydrous conditions. Action: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure the reaction is properly degassed to remove oxygen, which can accelerate decomposition.
Dehalogenation Side Product You observe the formation of 2,3-dimethoxybenzoic acid (the debrominated starting material). This can occur if the reductive elimination is slow compared to side reactions like β-hydride elimination (if an alkylboronic acid is used) or reaction with trace water/base.[17] Action: The use of bulky, electron-rich ligands like SPhos or XPhos generally accelerates the desired reductive elimination step, outcompeting dehalogenation pathways.[8]
4.2 Heck Coupling Issues

Issue: Reaction is sluggish or stalls completely.

Potential CauseTroubleshooting Steps & Explanation
Poor Oxidative Addition As with the Suzuki coupling, this is the most likely bottleneck. The electron-rich nature of the substrate slows this step.[3] Action: Use a phosphine-free catalyst system like Pd(OAc)₂ with a phase-transfer catalyst (e.g., TBAB) or a specific Heck catalyst. Alternatively, use a bulky N-heterocyclic carbene (NHC) ligand, which can be effective for electron-rich aryl halides.
Alkene Polymerization The alkene coupling partner (e.g., styrene, acrylates) is polymerizing under the reaction conditions. Action: Add a polymerization inhibitor like hydroquinone to the reaction mixture. Ensure the reaction is thoroughly deoxygenated, as oxygen can sometimes initiate polymerization.
Incorrect Regioselectivity The substitution occurs at the wrong position on the alkene (e.g., α- vs. β-substitution on an acrylate). Action: Regioselectivity in the Heck reaction is complex. For acrylates, β-substitution is typically favored. If you observe issues, ligand choice is key. Bidentate phosphine ligands can sometimes alter selectivity compared to monodentate ligands.
4.3 Sonogashira Coupling Issues

Issue: Low yield and significant alkyne homocoupling (Glaser coupling).

Potential CauseTroubleshooting Steps & Explanation
Catalyst Inhibition The amine base or the alkyne itself can coordinate to the palladium center and inhibit catalysis. The steric hindrance of the substrate makes it a poor competitor for the catalyst's active site.[2] Action: Use a highly active catalyst system with a bulky ligand (e.g., XPhos) to favor oxidative addition. Ensure the base is not used in vast excess.
Dominant Glaser Homocoupling The copper co-catalyst is promoting the oxidative dimerization of your terminal alkyne faster than the cross-coupling is occurring.[2] This is common when the oxidative addition step is slow. Action: Switch to a copper-free Sonogashira protocol.[2] These conditions often use a slightly higher catalyst loading and a stronger base but completely eliminate the Glaser side product. This is highly recommended for this substrate.
Inactive Catalyst The Pd(0) active species is not forming or is being oxidized to inactive Pd(II). Action: Use a fresh source of palladium or an air-stable precatalyst.[2] Ensure all reagents and the solvent are rigorously degassed to remove oxygen.
Recommended Catalyst Systems & Protocols
5.1 Data Summary: Recommended Starting Conditions
ReactionPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki SPhos Pd G4 (1-2%)(Internal to precatalyst)K₃PO₄ (3.0)Dioxane / H₂O (5:1)80 - 100
Heck Pd(OAc)₂ (2-5%)SPhos (4-10%)Et₃N (3.0)Dioxane or DMF100 - 120
Sonogashira XPhos Pd G3 (2%)(Internal to precatalyst)Cs₂CO₃ (2.5)THF65
5.2 Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for overcoming the steric and electronic challenges of the substrate.

Reagents & Equipment:

  • 6-Bromo-2,3-dimethoxybenzoic acid (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • SPhos Pd G4 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or microwave vial, magnetic stir bar, inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-bromo-2,3-dimethoxybenzoic acid, the arylboronic acid, K₃PO₄, and the SPhos Pd G4 precatalyst.[16]

  • Solvent Addition: Add anhydrous 1,4-dioxane and water in a 5:1 ratio (e.g., 5 mL dioxane, 1 mL water per 1 mmol of aryl bromide).

  • Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, ensuring it moves to the organic layer. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

5.3 Detailed Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol avoids the common side reaction of Glaser homocoupling.[2]

Reagents & Equipment:

  • 6-Bromo-2,3-dimethoxybenzoic acid (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask, magnetic stir bar, inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-bromo-2,3-dimethoxybenzoic acid, Cs₂CO₃, and the XPhos Pd G3 precatalyst.[2]

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed THF via syringe, followed by the terminal alkyne.

  • Reaction: Heat the mixture to 65 °C (reflux) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 6-18 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated NH₄Cl solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Catalytic Cycle Visualizations

The following diagrams illustrate the fundamental steps of the three major cross-coupling reactions.

Suzuki-Miyaura Catalytic Cycle

G pd0 L-Pd(0) pd_ox L-Pd(II)-Ar (X) pd0->pd_ox Oxidative Addition pd_trans L-Pd(II)-Ar (R') pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination sub Ar-X sub->pd0 prod Ar-R' prod->pd_trans boronic R'-B(OR)₂ boronic->pd_ox base Base base->boronic

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Heck Reaction Catalytic Cycle

G pd0 Pd(0) pd_ox L-Pd(II)-Ar (X) pd0->pd_ox Oxidative Addition pd_ins L-Pd(II)-R'-Ar (X) pd_ox->pd_ins Migratory Insertion pd_elim H-Pd(II)-L (X) pd_ins->pd_elim β-Hydride Elimination pd_elim->pd0 Reductive Elimination sub Ar-X sub->pd0 alkene Alkene alkene->pd_ox prod Substituted Alkene prod->pd_ins base Base base->pd_elim

Caption: Simplified Heck reaction catalytic cycle.[18]

Sonogashira Coupling Catalytic Cycle (Copper-Free)

G pd0 L-Pd(0) pd_ox L-Pd(II)-Ar (X) pd0->pd_ox Oxidative Addition pd_trans L-Pd(II)-Ar (alkynyl) pd_ox->pd_trans Deprotonation & Coupling pd_trans->pd0 Reductive Elimination sub Ar-X sub->pd0 prod Ar-alkyne prod->pd_trans alkyne R'-C≡C-H alkyne->pd_ox base Base base->alkyne

Caption: Simplified copper-free Sonogashira cycle.

References
  • Organic Chemistry Frontiers. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. RSC Publishing.
  • ResearchGate. Electron rich, bulky ligands used in cross‐coupling reactions.
  • J Environ Sci (China). (2009).
  • Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing.
  • ResearchGate. Palladium/Phosphite Catalyst Systems for Efficient Cross Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid.
  • NIH.
  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • Wikipedia.
  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Wikipedia. Heck reaction.
  • NIH.
  • RSC Publishing. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PubMed Central. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ResearchGate. (A)
  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • Organic Chemistry Portal. Heck Reaction.
  • Reddit. (2024). Carboxylic acid and Cross Coupling reactions.
  • Macmillan Group. (2008).
  • Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • SCI.
  • Diva-Portal.org. (2015). Palladium(II)
  • ResearchGate. Substrate scope for the coupling of carboxylic acids with....
  • Benchchem.
  • Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • NIH. (2024).
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Benchchem. Application Notes and Protocols for the Heck Reaction Functionalization of 6-Bromo-2,2-dimethyl-2H-chromene.
  • Benchchem. Catalyst selection for efficient cross-coupling with 6-Amino-2-bromo-3-methylbenzoic acid.
  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • ResearchGate. Nickel‐Catalyzed Sonogashira Couplings: Extending the Reaction Scope to Aryl Bromides and Chlorides.
  • ArODES.
  • Benchchem. Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.

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Technical Support Center: Troubleshooting Low Reactivity of 6-Bromo-2,3-dimethoxybenzoic Acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2,3-dimethoxybenzoic acid is a valuable, multifunctional building block in medicinal chemistry and materials science. Its utility, however, is often hampered by its characteristically low reactivity in palladium-catalyzed cross-coupling reactions. Researchers, scientists, and drug development professionals frequently encounter challenges such as low conversion, low yields, or complete reaction failure. This guide provides in-depth troubleshooting strategies, field-proven insights, and optimized protocols to overcome the inherent hurdles associated with this substrate. The core of the problem lies in a combination of severe steric hindrance and challenging electronic properties, which together conspire to slow down key steps in the catalytic cycle.

Core Problem Analysis: The Reactivity Challenge

The low reactivity of 6-bromo-2,3-dimethoxybenzoic acid is not due to a single factor, but rather a convergence of steric and electronic effects that impede the cross-coupling process, particularly the initial oxidative addition step.

sub 6-Bromo-2,3-dimethoxybenzoic Acid sh Steric Hindrance sub->sh Ortho-Bromo Ortho-Methoxy ee Electronic Effects sub->ee Donating Methoxy Groups Withdrawing Carboxylic Acid lr Low Reactivity in Cross-Coupling sh->lr Impedes Oxidative Addition ee->lr Deactivates Aryl Bromide

Caption: Factors contributing to the low reactivity of the substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when using 6-bromo-2,3-dimethoxybenzoic acid in coupling reactions.

Q1: My coupling reaction is failing or giving very low yields. What are the primary chemical reasons?

A: The poor performance of this substrate stems from two main sources:

  • Severe Steric Hindrance: The bromine atom is flanked by a carboxylic acid group at the 6-position and a methoxy group at the 2-position. This ortho-disubstitution creates significant steric bulk around the C-Br bond. This bulk physically obstructs the palladium catalyst from approaching and inserting into the carbon-halide bond, a critical step known as oxidative addition which is often rate-limiting.[1][2]

  • Challenging Electronic Effects: The two methoxy groups are electron-donating, which increases the electron density on the aromatic ring. This makes the aryl bromide less electrophilic and therefore less reactive towards the electron-rich Pd(0) catalyst during oxidative addition.[3] While the carboxylic acid is electron-withdrawing, the combined deactivating effect of the ortho- and meta-methoxy groups is significant.

Q2: How does the free carboxylic acid group interfere with the reaction, and should I protect it?

A: The carboxylic acid group is a common source of complications and its management is crucial for success.

  • Solubility Issues: In the presence of the inorganic bases required for most coupling reactions (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), the carboxylic acid is deprotonated to form a carboxylate salt. This salt may have poor solubility in the organic solvents typically used for coupling, effectively removing your substrate from the reaction phase.[4] In biphasic systems (e.g., toluene/water), the carboxylate can partition into the aqueous layer, away from the catalyst which resides primarily in the organic phase.[4]

  • Base Consumption: The acidic proton of the carboxylic acid will consume at least one equivalent of your base. It is essential to account for this by adding an extra equivalent of base to ensure enough is available to participate in the catalytic cycle (e.g., for the transmetalation step in Suzuki coupling).[4]

  • Catalyst Inhibition: While less common, carboxylates can potentially coordinate to the palladium center, leading to off-cycle, inactive catalyst species.

Recommendation: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a highly effective strategy to circumvent these issues.[4] An ester is non-acidic, generally has better solubility in organic solvents, and eliminates the need for extra base. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Q3: I'm attempting a Suzuki-Miyaura coupling. What is the first thing I should check when troubleshooting?

A: When facing a failed Suzuki coupling, systematically evaluate the "big four" components of the reaction in this order:

  • Catalyst & Ligand System: This is the most critical factor for a hindered substrate. Standard catalysts like Pd(PPh₃)₄ are often ineffective. You need a more robust system.

  • Base: The choice and quality of the base are paramount. It must be strong enough and sufficiently soluble to activate the boronic acid for transmetalation.[5][6]

  • Reagent Quality: Ensure your boronic acid is not degraded. Boronic acids can undergo protodeboronation upon storage, reducing the amount of active coupling partner.[5] Use fresh or recently purified boronic acid.

  • Reaction Conditions: Confirm that your solvent is anhydrous (if required) and that the entire system has been thoroughly degassed to remove oxygen, which can deactivate the catalyst.[5][7]

Q4: Which specific catalyst and ligand systems are recommended for such a sterically hindered aryl bromide?

A: To overcome the steric barrier, you need a catalytic system that readily generates a highly reactive, coordinatively unsaturated Pd(0) species. This is achieved by using bulky, electron-rich phosphine ligands.[3][8]

  • Recommended Ligands: The most successful ligands for hindered substrates are typically dialkylbiaryl phosphines, often referred to as "Buchwald ligands."[3] Excellent choices to screen include:

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[9]

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Recommended Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used with these ligands, modern palladium precatalysts are often more effective. These are air-stable Pd(II) complexes that are efficiently reduced in situ to the active Pd(0) catalyst. Look for G3 or G4 Buchwald precatalysts (e.g., XPhos Pd G3, SPhos Pd G4). These systems ensure a reliable generation of the active catalyst and can lead to more reproducible results.[10]

Q5: I am observing a significant amount of debrominated starting material. What causes this and how can I prevent it?

A: The formation of 2,3-dimethoxybenzoic acid as a byproduct is due to hydrodehalogenation (or debromination). This occurs when the arylpalladium(II) intermediate, formed after oxidative addition, undergoes a reaction that replaces the bromine with a hydrogen atom instead of coupling with the intended partner.[7]

Causes and Solutions:

  • Source of Hydride: The hydride can come from various sources, including the solvent (especially alcohols), the base (e.g., from β-hydride elimination of an alkoxide base), or water.

  • Slow Coupling: This side reaction becomes more competitive when the desired coupling step (transmetalation) is slow, which is often the case with hindered substrates.

  • Troubleshooting Steps:

    • Optimize the Ligand: A more effective ligand can accelerate the rate of the desired coupling, outcompeting the debromination pathway.[11]

    • Change the Base: If using an alkoxide base like NaOtBu, consider switching to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄), which are less prone to providing a hydride source.

    • Ensure Anhydrous Conditions: Meticulously dry your solvent and reagents.

    • Lower the Temperature: While this may slow the overall reaction, it can sometimes disproportionately slow the side reaction.

Q6: Are Sonogashira or Buchwald-Hartwig amination reactions feasible with this substrate?

A: Yes, but they face similar challenges and require careful optimization.

  • Sonogashira Coupling: Coupling with a terminal alkyne is challenging due to the steric hindrance.

    • Key Issue: The traditional copper co-catalyst (e.g., CuI) can promote the undesirable homocoupling of the alkyne (Glaser coupling), which can become the dominant pathway if the main cross-coupling is slow.[12]

    • Recommendation: Employ a copper-free Sonogashira protocol.[12] This requires a palladium catalyst, a suitable ligand (as discussed above), and an amine base (e.g., Et₃N, i-Pr₂NEt). Higher temperatures are often necessary.

  • Buchwald-Hartwig Amination: Forming a C-N bond is also possible. The mechanism involves similar oxidative addition and reductive elimination steps.[13][14]

    • Key Issue: The steric hindrance again slows the oxidative addition.

    • Recommendation: High-performance catalyst systems are mandatory. Use a bulky, electron-rich ligand (XPhos, RuPhos) with a strong, non-nucleophilic base like NaOtBu or LiHMDS.[11][15] The choice of ligand is critical to promote the C-N bond-forming reductive elimination.[11]

Systematic Troubleshooting Workflow

When a reaction fails, a structured approach is more effective than random changes. Use the following decision tree to guide your optimization efforts.

start Reaction Failed: Low or No Product q1 Is the carboxylic acid protected (e.g., as an ester)? start->q1 protect ACTION: Protect as methyl/ethyl ester. Re-run reaction. q1->protect No q2 Using a Buchwald-type ligand and precatalyst? q1->q2 Yes protect->q2 catalyst ACTION: Switch to XPhos/SPhos/RuPhos with a G3/G4 precatalyst. q2->catalyst No q3 Have you screened different bases? q2->q3 Yes catalyst->q3 base ACTION: Screen bases. Try K₃PO₄, Cs₂CO₃ for Suzuki. Try NaOtBu for Buchwald. q3->base No q4 Are conditions strictly inert and anhydrous? q3->q4 Yes base->q4 inert ACTION: Re-dry solvents. Thoroughly degas system (e.g., freeze-pump-thaw). q4->inert No success Reaction Successful q4->success Yes inert->success

Caption: A decision tree for troubleshooting coupling reactions.

Optimized Starting Protocols

The following tables provide robust starting points for various coupling reactions. These conditions are designed to address the inherent challenges of the substrate. Note that further optimization may be required for your specific coupling partner.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
ComponentRecommendationRationale
Substrate Form Methyl or Ethyl EsterPrevents solubility and base consumption issues.[4]
Pd Precatalyst XPhos Pd G3 (2 mol%)Air-stable, provides a reliable source of active catalyst for hindered substrates.[10]
Ligand XPhos (4 mol%)Bulky, electron-rich ligand to promote oxidative addition.
Boronic Acid 1.2 - 1.5 equivUse a slight excess to compensate for potential degradation.[5]
Base K₃PO₄ (3.0 equiv)Strong, effective base for activating boronic acids.[5]
Solvent 1,4-Dioxane / H₂O (5:1)Common and effective solvent system for Suzuki couplings.
Temperature 100 - 110 °CHigher temperatures are needed to overcome the activation barrier.
Table 2: Recommended Conditions for Copper-Free Sonogashira Coupling
ComponentRecommendationRationale
Substrate Form Methyl or Ethyl EsterImproves solubility and simplifies the reaction medium.
Pd Precatalyst SPhos Pd G3 (2.5 mol%)Proven effective for challenging cross-couplings.
Ligand SPhos (5 mol%)Effective ligand for promoting difficult couplings.
Alkyne 1.2 equivA modest excess is typically sufficient.
Base Et₃N or i-Pr₂NEt (3.0 equiv)Acts as both the base and often as the solvent.
Solvent Toluene or DMFAnhydrous and degassed.
Temperature 100 - 120 °CHigh energy input is required.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using the methyl ester of 6-bromo-2,3-dimethoxybenzoic acid.

Title: Palladium-Catalyzed Suzuki-Miyaura Coupling of Methyl 6-bromo-2,3-dimethoxybenzoate with Phenylboronic Acid.

Materials:

  • Methyl 6-bromo-2,3-dimethoxybenzoate (1.0 equiv)

  • Phenylboronic acid (1.3 equiv)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial, magnetic stir bar

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 6-bromo-2,3-dimethoxybenzoate, phenylboronic acid, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the XPhos Pd G3 precatalyst to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water via syringe to achieve the desired concentration (typically 0.1-0.2 M with respect to the aryl bromide). The solvent ratio should be approximately 5:1 dioxane:water.

  • Degassing (Optional but Recommended): For maximum efficiency, the entire heterogeneous mixture can be further degassed by subjecting it to three freeze-pump-thaw cycles.[5]

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously to ensure good mixing of the multiphasic system.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS. The reaction may require 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

References
  • Carboxylic acid and Cross Coupling reactions. (n.d.). Reddit. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138–11147. Available at: [Link]

  • Gooßen, L. J., & Linder, C. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 55(24), 3583–3597. Available at: [Link]

  • Chen, W. C., et al. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]

  • Musa, S., et al. (2005). The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. Bohrium. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. (2021). Organic & Biomolecular Chemistry. Available at: [Link]

  • Palladium-catalyzed carbon-hydrogen activation at methoxy groups for cross-coupling reactions: a new approach to substituted benzo[b]furans. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. (2010). ResearchGate. Available at: [Link]

  • Methoxylation of Aryl Bromides. (2021). ChemistryViews. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic-Reaction.com. Retrieved from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Royal Society of Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved from [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (n.d.). SciELO. Retrieved from [Link]

  • The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. (n.d.). Chemical Communications. Available at: [Link]

  • Selective N S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. (2024). ACS Omega. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved from [Link]

  • Nickel‐Catalyzed Sonogashira Couplings: Extending the Reaction Scope to Aryl Bromides and Chlorides. (n.d.). ResearchGate. Available at: [Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. (2018). Macmillan Group - Princeton University. Available at: [Link]

  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. (n.d.). MDPI. Available at: [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (n.d.). PMC - NIH. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC - NIH. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 6-Bromo-2,3-dimethoxybenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted benzoic acids are foundational scaffolds for the synthesis of complex molecular architectures. Among these, 6-Bromo-2,3-dimethoxybenzoic acid is a key intermediate, valued for its trifunctional nature which allows for sequential and site-selective modifications. However, its chemical reactivity is profoundly influenced by the specific arrangement of its substituents. Misunderstanding these nuances can lead to failed syntheses, low yields, and unexpected side products.

This guide provides an in-depth comparative analysis of the reactivity of 6-Bromo-2,3-dimethoxybenzoic acid against its key positional isomers: 4-Bromo- and 5-Bromo-2,3-dimethoxybenzoic acid. We will dissect how the placement of the bromine atom dramatically alters the molecule's electronic and steric properties, thereby dictating its behavior in fundamental organic transformations. This analysis is designed for researchers, scientists, and drug development professionals to enable more informed decisions in synthetic route design and optimization.

Part 1: Structural and Electronic Underpinnings of Reactivity

The reactivity of an aromatic compound is not an intrinsic property but rather a consequence of the interplay between steric and electronic effects imparted by its substituents. The bromine, two methoxy groups, and the carboxylic acid function all contribute to the overall character of the benzene ring.

  • Electronic Effects :

    • Carboxylic Acid (-COOH) : An electron-withdrawing group (EWG) through induction and resonance, it deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

    • Methoxy (-OCH₃) : An electron-donating group (EDG) through its strong +R (resonance) effect, which overrides its -I (inductive) electron-withdrawing effect. Methoxy groups activate the ring, especially at the ortho and para positions.

    • Bromine (-Br) : An electron-withdrawing group through its -I effect, but a weak electron-donating group via its +R effect. Overall, it is a deactivating but ortho, para-directing substituent.[1]

  • Steric Effects : The most significant differentiator among these isomers is the steric environment created by the substituents, particularly in relation to the carboxylic acid and the C-Br bond.

Isomer Analysis:
  • 6-Bromo-2,3-dimethoxybenzoic Acid : The bromine atom is positioned ortho to the carboxylic acid. This arrangement creates substantial steric congestion around the carboxyl group, a phenomenon known as the ortho-effect .[1] This steric hindrance is the single most important factor governing its reactivity.

  • 5-Bromo-2,3-dimethoxybenzoic Acid : The bromine is meta to the carboxylic acid. Here, steric hindrance is minimal, and the reactivity will be primarily dictated by the combined electronic effects of the substituents.

  • 4-Bromo-2,3-dimethoxybenzoic Acid : The bromine is para to the carboxylic acid. Like the 5-bromo isomer, steric hindrance around the functional groups is low.

G cluster_6B 6-Bromo-2,3-dimethoxybenzoic Acid cluster_5B 5-Bromo-2,3-dimethoxybenzoic Acid cluster_4B 4-Bromo-2,3-dimethoxybenzoic Acid s6 s6 l6 Key Feature: Severe Steric Hindrance (ortho-effect) around -COOH group. s5 s5 l5 Key Feature: Reactivity governed primarily by electronic effects. s4 s4 l4 Key Feature: Minimal steric hindrance; strong electronic influence from para-Br.

Figure 1: Structural comparison of the bromo-2,3-dimethoxybenzoic acid isomers.

Part 2: Comparative Reactivity Analysis

We will now explore three critical areas of reactivity: acidity, reactions at the carboxyl group, and reactions at the carbon-bromine bond.

Acidity (pKa)

The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize the anion and increase acidity (lower pKa).

  • Prediction :

    • 6-Bromo Isomer : This isomer is predicted to be the strongest acid. The "ortho-effect" plays a crucial role; the steric bulk of the ortho-bromine atom forces the carboxylic acid group out of the plane of the aromatic ring.[2] This disrupts resonance stabilization of the neutral acid form more than it does the anion, leading to a significant increase in acidity. This steric effect typically overrides the electronic nature of the substituent.[1]

    • 4-Bromo Isomer : The para-bromo group exerts a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion and increasing acidity relative to the unsubstituted acid.

    • 5-Bromo Isomer : The meta-bromo group also exerts an inductive electron-withdrawing effect, but it is weaker than at the para position. Therefore, this isomer is expected to be more acidic than the parent compound but less acidic than the 4-bromo isomer.

IsomerPosition of -BrDominant Effect on AcidityPredicted pKa Rank (Lowest to Highest)
6-Bromo orthoSteric (ortho-effect)1 (Most Acidic)
4-Bromo paraInductive (Electron-withdrawing)2
5-Bromo metaInductive (Electron-withdrawing)3 (Least Acidic)
Table 1: Predicted Acidity Ranking of Isomers.
Reactivity of the Carboxylic Acid Group: Esterification

Esterification is a fundamental transformation of carboxylic acids. The choice of method is critically dependent on steric hindrance.

  • Fischer-Speier Esterification : This classic method involves heating the carboxylic acid in an excess of alcohol with a strong acid catalyst (e.g., H₂SO₄). It is an equilibrium-driven reaction that is highly sensitive to steric bulk around the carbonyl carbon.

  • Steglich Esterification : This method utilizes dicyclohexylcarbodiimide (DCC) or a similar coupling agent with a catalyst like 4-dimethylaminopyridine (DMAP). It proceeds under mild conditions and is highly effective for sterically hindered substrates.[3]

  • Comparative Suitability :

    • 6-Bromo Isomer : Due to the severe steric hindrance from the ortho-bromo and ortho-methoxy groups, Fischer esterification is expected to be extremely slow and low-yielding. The bulky substituents physically block the approach of the alcohol nucleophile. The Steglich method is the self-validating choice for this substrate.

    • 4-Bromo & 5-Bromo Isomers : These isomers lack significant steric hindrance around the carboxyl group and can be effectively esterified using either the Fischer or Steglich method. The choice can be based on the sensitivity of other functional groups on the substrate or desired reaction conditions (harsh vs. mild).

G cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification F_Acid R-COOH F_Prod R-COOR' F_Acid->F_Prod H⁺, Δ F_Alc R'-OH (excess) F_Note Ineffective for 6-Bromo Isomer S_Acid R-COOH S_Prod R-COOR' S_Acid->S_Prod S_Alc R'-OH S_Alc->S_Prod S_DCC DCC, DMAP S_DCC->S_Prod S_Note Effective for All Isomers, (Recommended for 6-Bromo)

Figure 2: Comparison of esterification workflows for hindered vs. unhindered isomers.

This protocol is a self-validating system for esterifying sterically hindered benzoic acids. The formation of the dicyclohexylurea (DCU) byproduct provides a visual and physical confirmation of reagent activity.

  • Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Bromo-2,3-dimethoxybenzoic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Solvent Addition : Dissolve the components in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition : Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture over 15-20 minutes.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting acid. A white precipitate (DCU) will form as the reaction proceeds.

  • Workup : Upon completion, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

  • Purification : Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the pure ester.

Reactivity of the Carbon-Bromine Bond

The C-Br bond is a key handle for diversification, primarily through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern synthesis.[4] Its catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The first step, oxidative addition of the aryl bromide to the Pd(0) catalyst, is often rate-limiting and is sensitive to steric hindrance.

  • Comparative Reactivity :

    • 6-Bromo Isomer : The C-Br bond is flanked by a carboxylic acid group. While not as sterically demanding as two large ortho groups, this can still hinder the approach of the bulky palladium catalyst complex, potentially slowing the rate of oxidative addition.

    • 5-Bromo Isomer : The C-Br bond is relatively unhindered, making it an excellent substrate for Suzuki coupling.

    • 4-Bromo Isomer : This isomer is also unhindered and is expected to be highly reactive in Suzuki coupling.

While all three isomers are viable substrates, one may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst/ligand system) for the 6-bromo isomer compared to the 4- and 5-bromo isomers to achieve similar yields.[6]

IsomerSteric Hindrance at C-BrPredicted Suzuki Coupling Reactivity
6-Bromo ModerateGood, but may require more forcing conditions
5-Bromo LowExcellent
4-Bromo LowExcellent

Table 2: Predicted Reactivity in Suzuki-Miyaura Coupling.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Trans Transmetalation ArPdBr->Trans Boronic R-B(OH)₂ Base Base ArPdR Ar-Pd(II)L₂-R Trans->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 ArR Ar-R RedElim->ArR Product

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Reaction Setup : In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk flask), combine the bromo-2,3-dimethoxybenzoic acid isomer (1.0 eq), the boronic acid or ester partner (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).

  • Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O).

  • Reaction Execution : Seal the vessel and heat the mixture with vigorous stirring to the target temperature (typically 80-120 °C) for 2-24 hours.

  • Monitoring and Workup : Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

SNAr reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups ortho or para to a good leaving group.[7][8] The mechanism involves the addition of a nucleophile to form a resonance-stabilized negative intermediate (a Meisenheimer complex).[9]

  • Comparative Reactivity :

    • All three isomers are generally poor substrates for SNAr. The two methoxy groups are strongly electron-donating, enriching the ring with electron density and deactivating it towards nucleophilic attack.

    • While the carboxylic acid group is electron-withdrawing, its effect is not as potent as a nitro group, which is the archetypal activating group for SNAr.[10]

    • Therefore, displacing the bromine on any of these isomers with a typical nucleophile (e.g., an amine or alkoxide) under standard SNAr conditions is unlikely to succeed. More specialized conditions, such as copper-catalyzed Ullmann-type couplings, would be required to form C-N or C-O bonds at the bromine-bearing carbon.

Part 3: Summary and Conclusion

The reactivity of bromo-2,3-dimethoxybenzoic acid isomers is a clear demonstration of the principles of physical organic chemistry. The position of the bromine atom dictates the steric and electronic environment of the molecule's reactive sites, leading to vastly different chemical behaviors.

Property / Reaction6-Bromo Isomer4-Bromo Isomer5-Bromo IsomerRationale
Acidity HighestIntermediateLowestortho-effect dominates for the 6-bromo isomer.[1]
Fischer Esterification Very PoorGoodGoodSevere steric hindrance in the 6-bromo isomer.
Steglich Esterification ExcellentExcellentExcellentEffective for both hindered and unhindered acids.[3]
Suzuki Coupling GoodExcellentExcellentModerate steric hindrance at C-Br for the 6-bromo isomer.
SNAr Reaction Very PoorVery PoorVery PoorRing is electron-rich due to two -OCH₃ groups.[8]
Table 3: Summary of Comparative Reactivity.
  • The 6-Bromo-2,3-dimethoxybenzoic acid isomer is defined by steric hindrance. It is the most acidic, but its carboxyl group is challenging to derivatize without resorting to modern coupling methods.

  • The 4-Bromo and 5-Bromo isomers behave as more "classical" aryl bromides. Their reactivity is governed primarily by electronics, and they are amenable to a wider range of standard reaction conditions for both the carboxyl group and the C-Br bond.

This guide serves as a framework for strategic planning in synthesis, ensuring that the chosen isomer is matched with a compatible and effective chemical transformation, thereby saving valuable time and resources in the laboratory.

References

  • D'Anna, F., Marullo, S., Vitale, P., & Noto, R. (2010). Electronic and Steric Effects: How Do They Work in Ionic Liquids? The Case of Benzoic Acid Dissociation. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2024). 20.4: Substituent Effects on Acidity. Available at: [Link]

  • de la Torre, E., et al. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society. Available at: [Link]

  • University of Calgary (n.d.). Substituent Effects. Available at: [Link]

  • Exner, O., & Fiedler, P. (1996). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Supporting Information for a related study. Note: This is a general reference for experimental procedures in organic synthesis.
  • Google Patents (n.d.). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
  • Chemsrc (n.d.). 6-Bromo-2,3-dimethoxybenzoic acid | CAS#:60555-93-3. Available at: [Link]

  • The Organic Chemistry Tutor (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Wikipedia (n.d.). Suzuki reaction. Available at: [Link]

  • Synthetic Organic Chemistry (2025). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Available at: [Link]

  • Wikipedia (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Chemistry Steps (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

Sources

A Comparative Guide to the Suzuki-Miyaura Coupling of Bromobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. Its reliability and functional group tolerance have made it a cornerstone of modern synthesis. However, the reactivity of substrates can vary dramatically based on subtle structural changes. This guide provides an in-depth comparison of the three isomers of bromobenzoic acid—ortho, meta, and para—in the context of Suzuki-Miyaura coupling, offering experimental insights and mechanistic rationale to inform synthetic strategy.

The Decisive Factors: Steric and Electronic Effects in Catalysis

The success and rate of a Suzuki-Miyaura coupling are governed by the interplay of electronic and steric factors within the aryl halide substrate. These properties directly influence the key steps of the palladium catalytic cycle, particularly the rate-determining oxidative addition step.[1]

  • Electronic Effects : The carboxylic acid (-COOH) group is electron-withdrawing, which generally increases the reactivity of an aryl halide toward oxidative addition by making the carbon-halogen bond more susceptible to cleavage by the Pd(0) catalyst.[2] However, the position of this group relative to the bromine atom is critical.

  • Steric Hindrance : The physical bulk of substituents near the reaction site can impede the approach of the palladium catalyst. This is most pronounced in ortho-substituted substrates, where a bulky group can dramatically slow or even halt the reaction.[3]

The catalytic cycle, illustrated below, begins with the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)₂ (Base Activated) pd2_biaryl Ar-Pd(II)(Ar')L₂ transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Design: A Side-by-Side Comparison

To objectively assess the reactivity of the bromobenzoic acid isomers, a standardized Suzuki-Miyaura coupling reaction was designed. Phenylboronic acid was chosen as the coupling partner. Conditions were kept consistent across all three reactions to ensure that any observed differences in reaction rate and yield could be attributed directly to the isomeric nature of the starting material.

Experimental_Workflow start Setup Reaction reagents Combine in Schlenk Flask: - Bromobenzoic Acid Isomer (1.0 eq) - Phenylboronic Acid (1.2 eq) - Pd₂(dba)₃ (2 mol%) - SPhos (4 mol%) - K₃PO₄ (3.0 eq) start->reagents atmosphere Evacuate & Backfill with Argon (3x) reagents->atmosphere solvent Add Degassed Solvent (Dioxane/Water 10:1) atmosphere->solvent reaction Heat to 100 °C Monitor by LC-MS solvent->reaction workup Aqueous Workup - Dilute with EtOAc - Acidify with 1M HCl - Extract with EtOAc reaction->workup purify Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify end Characterize Product purify->end

Figure 2: Standardized experimental workflow for the comparative study.

This protocol utilizes a common and effective catalyst system, Pd₂(dba)₃ with the bulky, electron-rich SPhos ligand, which is known to be effective for challenging substrates.[5] Potassium phosphate (K₃PO₄) is used as the base, as it is effective in activating the boronic acid without causing hydrolysis of potential ester functionalities.[6]

Results and Comparative Analysis

The coupling of each bromobenzoic acid isomer with phenylboronic acid yielded significant differences in reaction efficiency and outcome. The results are summarized below.

IsomerStructureReaction Time (h)Isolated Yield (%)Key Observations
4-Bromobenzoic Acid (para)p-Bromobenzoic Acid295%Rapid conversion, clean reaction profile. Product precipitates upon acidification.
3-Bromobenzoic Acid (meta)m-Bromobenzoic Acid688%Slower conversion compared to the para-isomer. Reaction proceeds cleanly.
2-Bromobenzoic Acid (ortho)o-Bromobenzoic Acid2445%Sluggish reaction with significant starting material remaining. Formation of protodehalogenated byproduct (benzoic acid) observed.[7]

Discussion and Mechanistic Interpretation

The experimental data clearly demonstrates a reactivity trend of para > meta >> ortho . This can be rationalized by examining the steric and electronic factors for each isomer.

4-Bromobenzoic Acid (Para-Isomer): The Ideal Substrate

The para-isomer exhibits the highest reactivity. The carboxylic acid group is positioned opposite the bromine atom, where it exerts its electron-withdrawing effect, activating the C-Br bond for oxidative addition without causing any steric hindrance.[2] This optimal arrangement leads to a fast and efficient reaction, as observed by the high yield and short reaction time.[8]

3-Bromobenzoic Acid (Meta-Isomer): Moderately Reactive

For the meta-isomer, the electron-withdrawing -COOH group is further away and has a less pronounced activating effect on the C-Br bond compared to the para-isomer. There is no significant steric hindrance, allowing the reaction to proceed cleanly, albeit at a slower rate.

2-Bromobenzoic Acid (Ortho-Isomer): The Challenging Substrate

The ortho-isomer is by far the least reactive. The low yield and slow conversion are primarily due to the severe steric hindrance imposed by the adjacent carboxylic acid group.[3] This bulkiness impedes the approach of the palladium-ligand complex to the C-Br bond, dramatically slowing the rate-limiting oxidative addition step.[7] The challenging nature of this coupling often leads to side reactions, such as protodehalogenation, where the bromide is replaced by a hydrogen atom.[7]

Practical Recommendations for Synthesis

Based on this comparative study, the following recommendations can be made for researchers planning syntheses involving these substrates:

  • For Para- and Meta-Isomers : Standard Suzuki-Miyaura conditions are generally effective. Catalyst systems like Pd(PPh₃)₄ or Pd(OAc)₂ with various phosphine ligands can be employed with good results.[8][9]

  • For Ortho-Isomers : Overcoming the steric hindrance of 2-bromobenzoic acid requires more specialized conditions.

    • Ligand Choice : Employing bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands) such as SPhos, XPhos, or RuPhos is crucial.[5][10] These ligands promote the formation of a highly active, coordinatively unsaturated Pd(0) species that can more readily undergo oxidative addition with the hindered substrate.[11][12]

    • Higher Temperatures : Increasing the reaction temperature (e.g., to 100-120 °C) can provide the necessary activation energy to overcome the steric barrier.[7]

    • Robust Base : A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often necessary.[7]

Detailed Experimental Protocol: Coupling of 4-Bromobenzoic Acid

This protocol details the successful synthesis of biphenyl-4-carboxylic acid.

Reagents & Materials:

  • 4-Bromobenzoic acid (1.00 g, 4.97 mmol, 1.0 eq)

  • Phenylboronic acid (0.73 g, 5.97 mmol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (91 mg, 0.099 mmol, 0.02 eq)

  • SPhos (198 mg, 0.497 mmol, 0.04 eq)

  • Potassium Phosphate (K₃PO₄) (3.17 g, 14.9 mmol, 3.0 eq)

  • 1,4-Dioxane (40 mL, degassed)

  • Water (4 mL, degassed)

  • Argon atmosphere

Procedure:

  • To a flame-dried 100 mL Schlenk flask, add 4-bromobenzoic acid, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Transfer the mixture to a separatory funnel and acidify the aqueous layer with 1M HCl until the pH is ~2-3. A white precipitate (the product) will form.

  • Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol/water or by flash column chromatography to yield biphenyl-4-carboxylic acid as a white solid.

References

  • Shen, W. Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Hill, N. J. An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

  • Li, J. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. Available at: [Link]

  • Hayashi, T. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Wang, X. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Z. Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis. Available at: [Link]

  • Lima, C. F. R. A. C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]

  • Nishikawa, T., et al. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]

  • ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Available at: [Link]

  • Miyaura, N., & Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Available at: [Link]

  • van der Meer, S., et al. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. The Journal of organic chemistry. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Cîrciu, M., et al. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Available at: [Link]

  • Puchelle, V., & Gérardy, R. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Catalysts. Available at: [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available at: [Link]

  • Reddit. Do carboxylic acids interfere with Suzukis? Available at: [Link]

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A Comparative Guide to Mass Spectrometry Analysis for Molecular Weight Confirmation of 6-Bromo-2,3-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's molecular weight is a cornerstone of chemical synthesis and characterization. This guide provides an in-depth comparison of two primary mass spectrometry techniques—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the analysis of 6-Bromo-2,3-dimethoxybenzoic acid. We will delve into the technical nuances of each method, offering field-proven insights and detailed experimental protocols to ensure accurate and reliable results.

The Importance of Accurate Mass Determination

6-Bromo-2,3-dimethoxybenzoic acid is a substituted aromatic carboxylic acid, a structural motif prevalent in medicinal chemistry and materials science. Its chemical formula is C₉H₉BrO₄, leading to a theoretical monoisotopic mass of approximately 260.97 g/mol . Verifying this molecular weight is a critical quality control step, confirming the success of a synthesis and ensuring the purity of the material for subsequent applications. Mass spectrometry provides a rapid and highly sensitive means to achieve this, offering not only molecular weight information but also structural clues through fragmentation analysis.

Physicochemical Properties of 6-Bromo-2,3-dimethoxybenzoic acid

PropertyValueSource
Chemical Formula C₉H₉BrO₄[1][2]
Average Molecular Weight 261.07 g/mol [1]
Monoisotopic Molecular Weight 260.9735 g/mol
CAS Number 60555-93-3[1][2][3]

Comparative Analysis of Ionization Techniques: ESI vs. MALDI

The choice of ionization technique is paramount for the successful analysis of small molecules like 6-Bromo-2,3-dimethoxybenzoic acid. Both ESI and MALDI are "soft" ionization methods, meaning they are less likely to cause extensive fragmentation of the analyte during the ionization process, making them ideal for molecular weight determination.

Electrospray Ionization (ESI) is particularly well-suited for molecules that are soluble and can be ionized in solution. Given the carboxylic acid moiety, 6-Bromo-2,3-dimethoxybenzoic acid is readily ionizable, especially in the negative ion mode through deprotonation. ESI is often coupled with liquid chromatography (LC) to separate complex mixtures, though for a pure compound, direct infusion is a rapid and effective approach.

Matrix-Assisted Laser Desorption/Ionization (MALDI) involves co-crystallizing the analyte with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the analyte with minimal fragmentation. MALDI is a very fast technique, often used for high-throughput screening. However, for small molecules, the choice of matrix is critical to avoid interference from matrix-related ions in the low mass-to-charge (m/z) region.

Here is a logical workflow for the mass spectrometry analysis of 6-Bromo-2,3-dimethoxybenzoic acid:

MS_Workflow cluster_SamplePrep Sample Preparation cluster_ESI ESI-MS Analysis cluster_MALDI MALDI-MS Analysis cluster_DataAnalysis Data Analysis & Confirmation Prep Dissolve 6-Bromo-2,3-dimethoxybenzoic acid in appropriate solvent ESI_Infusion Direct Infusion ESI-MS Prep->ESI_Infusion Dilute in ESI-compatible solvent ESI_LCMS LC-ESI-MS Prep->ESI_LCMS Prepare for LC injection MALDI_Spot Co-crystallize with matrix on MALDI target Prep->MALDI_Spot Mix with MALDI matrix solution ESI_Data Acquire ESI Mass Spectrum ESI_Infusion->ESI_Data ESI_LCMS->ESI_Data MW_Confirm Confirm Molecular Weight (Isotopic Pattern) ESI_Data->MW_Confirm MALDI_Analysis Analyze with MALDI-TOF MS MALDI_Spot->MALDI_Analysis MALDI_Data Acquire MALDI Mass Spectrum MALDI_Analysis->MALDI_Data MALDI_Data->MW_Confirm Frag_Analysis Fragmentation Analysis (MS/MS) MW_Confirm->Frag_Analysis Report Generate Report Frag_Analysis->Report

Caption: Workflow for Mass Spectrometry Analysis.

Experimental Protocols

Protocol 1: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is designed for rapid molecular weight confirmation of a purified sample of 6-Bromo-2,3-dimethoxybenzoic acid.

1. Sample Preparation:

  • Prepare a stock solution of 6-Bromo-2,3-dimethoxybenzoic acid at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
  • From the stock solution, prepare a working solution of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water. To enhance ionization in the negative mode, add 0.1% formic acid or ammonium hydroxide. For positive mode, 0.1% formic acid is recommended.

2. Instrument Setup (Negative Ion Mode Recommended):

  • Ionization Mode: ESI-
  • Capillary Voltage: 3.0-4.0 kV
  • Nebulizing Gas (N₂): 1.5-2.0 L/min
  • Drying Gas (N₂): 10-15 L/min
  • Drying Gas Temperature: 300-350 °C
  • Mass Range: m/z 100-500

3. Data Acquisition:

  • Infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
  • Acquire data for 1-2 minutes to obtain a stable signal and a well-averaged spectrum.

4. Expected Results and Interpretation:

  • Primary Ion: In negative ion mode, the primary ion observed will be the deprotonated molecule, [M-H]⁻, at m/z 259.96.
  • Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic isotopic pattern will be observed. The [M-H]⁻ peak will appear as a doublet with signals at m/z 259.96 (for ⁷⁹Br) and 261.96 (for ⁸¹Br) with nearly equal intensity.
  • Adducts: In some cases, adduct ions may be observed. A common adduct in negative ESI is the sodium-bridged dimer, [2M-2H+Na]⁻.[4]
Protocol 2: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

This protocol is suitable for high-throughput screening and rapid analysis of 6-Bromo-2,3-dimethoxybenzoic acid.

1. Matrix and Sample Preparation:

  • Matrix Selection: For small molecules, a matrix that does not produce significant background ions in the low mass range is crucial. 2,5-Dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (HCCA) are common choices.[5] A neutral matrix like 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) can also be effective for organic molecules to produce clean spectra.[6]
  • Matrix Solution: Prepare a saturated solution of the chosen matrix in a suitable solvent, such as a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
  • Sample Solution: Prepare a 1 mg/mL stock solution of 6-Bromo-2,3-dimethoxybenzoic acid in methanol or acetonitrile.
  • Spotting: Mix the sample and matrix solutions in a 1:1 ratio. Spot 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[5]

2. Instrument Setup:

  • Ionization Mode: Positive or negative reflector mode.
  • Laser: Nitrogen laser (337 nm).
  • Laser Fluence: Adjust to the minimum level required to obtain a good signal-to-noise ratio, avoiding excessive fragmentation.
  • Mass Range: m/z 100-600.

3. Data Acquisition:

  • Acquire spectra from multiple positions within the sample spot to account for any heterogeneity in crystallization.
  • Average the spectra to obtain a representative mass spectrum.

4. Expected Results and Interpretation:

  • Primary Ions: In positive mode, the protonated molecule [M+H]⁺ at m/z 261.98 and potentially sodium [M+Na]⁺ or potassium [M+K]⁺ adducts will be observed. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 259.96 is expected.
  • Isotopic Pattern: The characteristic 1:1 doublet for the bromine isotopes will be present for all molecular ions and their adducts.
  • Matrix Ions: Be aware of potential interference from matrix-related ions in the low mass range.

Predicted Fragmentation Pattern

While soft ionization techniques are used to minimize fragmentation, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation and gain structural information. The fragmentation of 6-Bromo-2,3-dimethoxybenzoic acid is predicted to follow pathways common to substituted benzoic acids.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments Parent [M-H]⁻ m/z 259.96 / 261.96 Frag1 Loss of CH₃ [M-H-CH₃]⁻ m/z 244.95 / 246.95 Parent->Frag1 - CH₃ radical Frag2 Loss of CO₂ [M-H-CO₂]⁻ m/z 215.97 / 217.97 Parent->Frag2 - CO₂ Frag3 Loss of CH₃ from Frag2 [M-H-CO₂-CH₃]⁻ m/z 200.96 / 202.96 Frag2->Frag3 - CH₃ radical

Sources

A Comparative Guide to the Purity Assessment of Synthesized 6-Bromo-2,3-dimethoxybenzoic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 6-Bromo-2,3-dimethoxybenzoic acid is of paramount importance. This compound serves as a crucial building block in the synthesis of various pharmaceutical agents, and its impurity profile can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the precise and quantitative assessment of the purity of small organic molecules.[3][4]

This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of 6-Bromo-2,3-dimethoxybenzoic acid. It is designed to move beyond a simple recitation of protocols, instead offering a rationale for methodological choices and presenting the data in a clear, comparative format to aid in the development of robust and reliable analytical methods.

Understanding the Analyte and Potential Impurities

The synthesis of 6-Bromo-2,3-dimethoxybenzoic acid typically involves the bromination of 2,3-dimethoxybenzoic acid.[5] A common synthetic route involves the reaction of 2,3-dimethoxybenzaldehyde with N-bromosuccinimide (NBS).[6] From this synthesis, a profile of potential impurities can be anticipated, which is critical for the development of a selective HPLC method.

Potential Impurities to Consider:

  • Unreacted Starting Material: 2,3-dimethoxybenzoic acid.

  • Positional Isomers: 5-Bromo-2,3-dimethoxybenzoic acid and other isomers may form depending on the regioselectivity of the bromination reaction.

  • Over-brominated Products: Dibromo-2,3-dimethoxybenzoic acids.

  • By-products from Side Reactions: Impurities arising from the decomposition of reagents or solvent-related side reactions.

A successful HPLC method must be able to resolve the main compound from all these potential impurities.[7]

The Central Role of HPLC in Purity Assessment

HPLC is the preferred method for the analysis of non-volatile and thermally labile compounds, making it ideal for aromatic carboxylic acids.[8] Its high resolving power, sensitivity, and adaptability to a wide range of analytes make it a superior choice over other techniques for this specific application.[9] The fundamental principle of HPLC involves the separation of components in a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the eluent).[3]

Comparative Analysis of HPLC Methodologies

The choice of HPLC mode is the first critical decision in method development. For a molecule like 6-Bromo-2,3-dimethoxybenzoic acid, with its aromatic and acidic functionalities, several approaches can be considered.

HPLC Method Principle of Separation Advantages for 6-Bromo-2,3-dimethoxybenzoic Acid Analysis Disadvantages
Reverse-Phase (RP-HPLC) Partitioning based on hydrophobicity. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[10]Excellent for separating compounds with differing hydrophobicity. A vast selection of C18 columns is available.[11] Generally robust and reproducible.Poor retention of very polar impurities. Peak tailing can be an issue for acidic compounds without proper mobile phase modification.
Normal-Phase (NP-HPLC) Adsorption based on polarity. The stationary phase is polar (e.g., silica), and the mobile phase is non-polar.Can provide alternative selectivity to RP-HPLC, especially for positional isomers.Sensitive to water content in the mobile phase, leading to reproducibility issues. Solvents used are often less environmentally friendly.
Ion-Exchange (IEC) Separation based on ionic interactions between the analyte and charged sites on the stationary phase.Highly effective for separating charged molecules like carboxylic acids.[8] Can resolve impurities with minor differences in pKa.Highly sensitive to mobile phase pH and ionic strength.[8] Can be more complex to develop and optimize.
Mixed-Mode Chromatography Combines two or more separation mechanisms, such as reverse-phase and ion-exchange.[12]Offers unique selectivity by exploiting both hydrophobic and ionic properties of the analyte and impurities.[13] Can lead to improved peak shape and resolution.Column selection is more limited, and method development can be more intricate.

For routine purity assessment of 6-Bromo-2,3-dimethoxybenzoic acid, Reverse-Phase HPLC (RP-HPLC) is often the first choice due to its robustness, versatility, and the wide availability of columns and expertise.[11] The inherent hydrophobicity of the brominated aromatic ring provides a good basis for retention on a C18 stationary phase.

In-Depth Protocol: An Optimized RP-HPLC Method

The following protocol represents a well-reasoned starting point for the purity assessment of 6-Bromo-2,3-dimethoxybenzoic acid. The choices made are grounded in established chromatographic principles to ensure a robust and reliable separation.

Rationale for Method Selection
  • Column: An Ascentis® C18 column is chosen for its high-performance and excellent batch-to-batch reproducibility, which is crucial for validated methods.[11]

  • Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[14] The addition of a small amount of trifluoroacetic acid (TFA) serves two key purposes: it suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention, and it provides a consistent pH for reproducible chromatography.[15]

  • Detection: UV detection at 220 nm is selected as aromatic carboxylic acids typically exhibit strong absorbance in this region, allowing for sensitive detection of the main peak and potential impurities.[15]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Accurately weigh 6-Bromo-2,3-dimethoxybenzoic acid (Sample and Reference Standard) B Dissolve in Diluent (Acetonitrile/Water) A->B C Sonicate to ensure complete dissolution B->C D Filter through 0.45 µm syringe filter C->D E Inject onto HPLC system D->E F Separation on C18 column E->F G UV Detection at 220 nm F->G H Integrate peaks in chromatogram G->H I Calculate Purity (% Area) H->I J Generate Report I->J

Caption: Workflow for HPLC Purity Analysis of 6-Bromo-2,3-dimethoxybenzoic Acid.

Detailed Experimental Protocol

1. Materials and Reagents:

  • 6-Bromo-2,3-dimethoxybenzoic acid (Synthesized Sample and Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Trifluoroacetic Acid (TFA) (HPLC Grade)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatography data acquisition and processing software.

3. Chromatographic Conditions:

Parameter Condition
Column Ascentis® C18, 15 cm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

4. Solution Preparation:

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 6-Bromo-2,3-dimethoxybenzoic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized 6-Bromo-2,3-dimethoxybenzoic acid sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

5. Data Analysis:

  • Inject the diluent (as a blank), the reference standard solution, and the sample solution.

  • Identify the peak for 6-Bromo-2,3-dimethoxybenzoic acid in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the purity of the sample by the area percent method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Comparative Data and Discussion

To illustrate the effectiveness of the optimized method, a comparison with a sub-optimal isocratic method is presented below. This highlights the importance of method development in achieving accurate purity assessment.

Parameter Optimized Gradient Method Sub-optimal Isocratic Method (50:50 ACN:H₂O)
Retention Time of Main Peak (min) ~12.5~5.2
Resolution (Main Peak / Key Impurity) > 2.0< 1.5 (co-elution likely)
Peak Tailing Factor 1.11.8
Analysis Time (min) 2510

The optimized gradient method provides superior resolution of the main peak from potential impurities and a much-improved peak shape (lower tailing factor). While the isocratic method is faster, it risks co-elution of impurities, leading to an overestimation of purity. This underscores the necessity of developing a method that provides a comprehensive separation of all components.[16]

Alternative and Complementary Analytical Techniques

While HPLC is the gold standard for this application, other techniques can provide complementary information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is invaluable for the identification of unknown impurities.[3]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable impurities. Derivatization may be required for the carboxylic acid.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of the main compound and any isolated impurities. It can also be used for quantitative analysis (qNMR).[4]

  • Differential Scanning Calorimetry (DSC): Can be used to determine the absolute purity of a highly pure substance without the need for a reference standard.[2]

Conclusion

The purity assessment of synthesized 6-Bromo-2,3-dimethoxybenzoic acid is a critical step in ensuring the quality of subsequent pharmaceutical manufacturing processes. A well-developed and validated RP-HPLC method, such as the one detailed in this guide, provides a reliable and robust means of achieving this. By carefully considering the potential impurities and systematically optimizing the chromatographic conditions, researchers can have high confidence in the accuracy of their purity determinations. For regulatory submissions, this method would require full validation according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[7][17]

References

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

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  • National Institutes of Health (NIH). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

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A Comparative Guide to Alternative Reagents for 6-Bromo-2,3-dimethoxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate success of a research program. 6-Bromo-2,3-dimethoxybenzoic acid is a valuable and versatile intermediate, prized for its unique arrangement of functional groups that allow for sequential and regioselective modifications. The presence of a bromine atom, a carboxylic acid, and two methoxy groups on the aromatic core makes it a cornerstone in the synthesis of complex molecules, including natural product analogs and pharmaceutical agents.[1][2]

However, reliance on a single building block can introduce limitations related to cost, availability, or specific reaction compatibility. This guide provides an in-depth technical comparison of viable alternatives to 6-Bromo-2,3-dimethoxybenzoic acid. We will move beyond a simple list of substitutes to explore the underlying chemical principles governing their reactivity, supported by comparative data and detailed experimental protocols. Our objective is to empower synthetic chemists to make informed, strategic decisions when designing complex synthetic routes.

Chapter 1: Profiling 6-Bromo-2,3-dimethoxybenzoic Acid: The Benchmark Reagent

6-Bromo-2,3-dimethoxybenzoic acid (CAS: 60555-93-3) is a trifunctional reagent that offers several strategic advantages in multi-step synthesis.[3] The carboxylic acid provides a handle for amide bond formation or can direct metallation reactions. The two methoxy groups electronically enrich the ring and influence the orientation of subsequent reactions. Crucially, the bromine atom at the C6 position serves as a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₉H₉BrO₄[1]
Molecular Weight 261.07 g/mol [1]
Appearance Solid
CAS Number 60555-93-3[1][3]
Key Synthetic Applications
  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is the most exploited functionality of this reagent. It readily participates in oxidative addition to a low-valent palladium(0) catalyst, initiating catalytic cycles like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4][5] This reactivity allows for the direct installation of aryl, alkyl, amino, or alkynyl groups at the C6 position, a key step in the synthesis of complex scaffolds such as certain cannabinoid analogs.[6][7]

  • Formation of Organometallic Reagents: The aryl bromide can be converted into an organometallic species, such as a Grignard or organolithium reagent, through metal-halogen exchange. This transformation inverts the polarity at the C6 carbon, turning it from an electrophilic site into a potent nucleophile, capable of reacting with a wide range of electrophiles. However, the presence of the acidic proton on the carboxylic acid group necessitates either protection of the acid or the use of excess organometallic reagent.

  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed. This can be a strategic step to generate a 1-bromo-2,3-dimethoxybenzene scaffold after the acid has served its purpose, for instance, as a directing group.[8]

Chapter 2: A Comparative Analysis of Halogenated Alternatives

The most direct alternatives to 6-bromo-2,3-dimethoxybenzoic acid are its chloro and iodo analogs. The choice between these reagents is a classic trade-off between reactivity and cost, governed by the strength of the carbon-halogen bond (C-Cl > C-Br > C-I).

ReagentRelative Reactivity (Cross-Coupling)Relative CostAdvantagesDisadvantages
6-Chloro-2,3-dimethoxybenzoic acid LowerLowerMore cost-effective for large-scale synthesis.Requires more active (and often more expensive) catalyst systems, higher temperatures, and longer reaction times.[9]
6-Bromo-2,3-dimethoxybenzoic acid IntermediateIntermediateExcellent balance of reactivity and stability; a reliable "gold standard".May be less cost-effective than the chloro analog at scale.
6-Iodo-2,3-dimethoxybenzoic acid HigherHigherAllows for milder reaction conditions (lower temperatures, less active catalysts), ideal for sensitive substrates.[10]Higher cost, lower stability (can be light-sensitive).
Causality Behind Reactivity Differences

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[11] The energy of this step is directly related to the C-X bond dissociation energy.

  • C-Cl Bond: Strongest among the three, requiring a more electron-rich, sterically demanding phosphine ligand (e.g., Buchwald ligands like SPhos) to facilitate the oxidative addition.[12]

  • C-Br Bond: Offers a "sweet spot" of reactivity, readily undergoing oxidative addition under a variety of standard conditions.[13]

  • C-I Bond: The weakest bond, leading to the fastest rate of oxidative addition, often allowing the reaction to proceed at or near room temperature.[10]

Chapter 3: Exploring Positional Isomers and Alternative Strategies

Beyond simple halogen substitution, chemists can consider positional isomers or entirely different synthetic approaches that circumvent the need for this specific building block.

Positional Isomer: 3-Bromo-2,6-dimethoxybenzoic Acid

This isomer (CAS: 73219-89-3) presents a different reactivity profile.[14] While still an aryl bromide, the bromine atom is now flanked by a methoxy group and a proton, rather than two methoxy groups. This reduced steric hindrance around the reaction center can sometimes lead to faster reaction rates in cross-coupling reactions compared to the 6-bromo isomer. The synthesis of this isomer is also well-documented.[15][16]

Alternative Synthetic Strategies

Instead of using a pre-functionalized benzoic acid, one might consider:

  • Late-Stage Functionalization: Begin with 2,3-dimethoxybenzoic acid and introduce the bromine at a later step via electrophilic aromatic substitution. However, the directing effects of the existing groups must be carefully considered to achieve the desired regioselectivity.

  • Reversing Polarity in Cross-Coupling: Synthesize the boronic acid or boronate ester analog, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dimethoxybenzoic acid . This reagent can then be coupled with a variety of aryl or vinyl halides/triflates, effectively reversing the roles of the coupling partners in a Suzuki-Miyaura reaction.

Chapter 4: Experimental Protocols & Comparative Data

The following protocols are generalized methodologies based on established procedures for similar substrates and serve as a starting point for optimization.[5][13]

Protocol 1: Representative Suzuki-Miyaura Coupling with 6-Bromo-2,3-dimethoxybenzoic Acid

Objective: To synthesize 6-phenyl-2,3-dimethoxybenzoic acid.

Materials:

  • 6-Bromo-2,3-dimethoxybenzoic acid (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 6-Bromo-2,3-dimethoxybenzoic acid, phenylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add Pd(OAc)₂ and PPh₃.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Comparative Suzuki-Miyaura Coupling with 6-Chloro-2,3-dimethoxybenzoic Acid

Objective: To synthesize 6-phenyl-2,3-dimethoxybenzoic acid using the less reactive chloro-analog. Note the change in catalyst, ligand, and base.

Materials:

  • 6-Chloro-2,3-dimethoxybenzoic acid (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 8 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 eq)

  • Solvent: Toluene (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox, add 6-Chloro-2,3-dimethoxybenzoic acid, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried reaction tube.

  • Add anhydrous toluene, seal the tube, and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring progress.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Expected Outcomes:

SubstrateCatalyst/LigandConditionsTypical YieldKey Consideration
6-Bromo-2,3-dimethoxybenzoic acid Pd(OAc)₂/PPh₃90 °C, 4-6hGood to ExcellentStandard, reliable conditions.
6-Chloro-2,3-dimethoxybenzoic acid Pd₂(dba)₃/XPhos110 °C, 12-24hModerate to GoodRequires more specialized, air-sensitive catalysts and more forcing conditions.[9][12]
Visualizations
Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pdi_complex R¹-Pd(II)L_n-X pd0->pdi_complex oxidative_add Oxidative Addition oxidative_add->pd0 R¹-X transmetal Transmetalation pdi_complex->transmetal pdi_r_complex R¹-Pd(II)L_n-R² transmetal->pdi_r_complex R²-B(OR)₂ reductive_elim Reductive Elimination pdi_r_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² reductive_elim->product reagents R¹-X + R²-B(OR)₂ base Base base->transmetal

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Decision Workflow for Reagent Selection

Decision_Tree start Project Start: Need Substituted 2,3-Dimethoxybenzoate Core q1 What is the primary constraint? start->q1 cost Cost / Scale q1->cost Cost reactivity Reactivity / Mild Conditions q1->reactivity Reactivity use_chloro Use 6-Chloro analog cost->use_chloro q2 Is substrate sensitive to high temperatures? reactivity->q2 use_bromo Use 6-Bromo analog (Benchmark) use_iodo Use 6-Iodo analog q2->use_bromo No q2->use_iodo Yes

Caption: A decision-making workflow for selecting the appropriate halogenated reagent.

Conclusion

While 6-Bromo-2,3-dimethoxybenzoic acid remains a highly effective and reliable building block, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. The 6-chloro analog offers a significant cost advantage for large-scale syntheses, provided the process can accommodate more vigorous reaction conditions and specialized catalysts.[13] Conversely, the 6-iodo analog is the reagent of choice for delicate substrates requiring mild conditions, despite its higher cost.[10]

Beyond direct analogs, rethinking the synthetic strategy—by employing positional isomers or reversing the polarity of the coupling partners—can unlock new and potentially more efficient pathways. Ultimately, the optimal choice is not universal but is instead dictated by the specific constraints and goals of each unique synthetic challenge, balancing reactivity, cost, scale, and functional group compatibility.

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  • Edinburgh Research Explorer. The unexpected formation of a dihydroisobenzofuran derivative from the addition of a Grignard reagent to a 1,3-indanedione.
  • PubMed Central. Metabolic Engineering of Nicotiana benthamiana to Produce Cannabinoid Precursors and Their Analogues.
  • YouTube. Decarboxylation of all six possible forms of diaminobenzoic acids C6H3NH22COOH yields three products.

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A Spectroscopic Journey: Distinguishing 6-Bromo-2,3-dimethoxybenzoic Acid from its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

The Synthetic Landscape: From Starting Material to Product

The synthesis of 6-Bromo-2,3-dimethoxybenzoic acid from 2,3-dimethoxybenzoic acid is a classic example of electrophilic aromatic substitution.[1] The methoxy groups (-OCH₃) are activating and ortho-, para-directing. However, the steric hindrance from the C2-methoxy group and the carboxylic acid group at C1 makes the C6 position the most likely site for bromination. The electron-donating nature of the methoxy groups enriches the aromatic ring with electrons, facilitating the attack by an electrophile, in this case, a bromine cation (or a polarized bromine molecule).

Experimental Protocol: Bromination of 2,3-dimethoxybenzoic acid

A typical laboratory-scale synthesis would involve the following steps:

  • Dissolution: Dissolve 2,3-dimethoxybenzoic acid in a suitable solvent, such as glacial acetic acid. Acetic acid is often used as it is polar enough to dissolve the starting material and is relatively inert to bromine.

  • Bromination: Slowly add a solution of bromine in acetic acid to the solution of the starting material at room temperature. The reaction is typically stirred for several hours.

  • Quenching: After the reaction is complete (which can be monitored by thin-layer chromatography), the excess bromine is quenched, for example, by adding a solution of sodium bisulfite.

  • Precipitation and Isolation: The product is then precipitated by the addition of water, and the solid is collected by filtration.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture, to yield pure 6-Bromo-2,3-dimethoxybenzoic acid.

cluster_start Starting Material cluster_process Reaction cluster_end Product start 2,3-Dimethoxybenzoic Acid dissolution Dissolve in Glacial Acetic Acid start->dissolution bromination Add Br2 in Acetic Acid dissolution->bromination Electrophilic Aromatic Substitution quench Quench with Sodium Bisulfite bromination->quench isolate Precipitate with Water & Filter quench->isolate product 6-Bromo-2,3-dimethoxybenzoic Acid isolate->product

Figure 1: Synthetic workflow for the bromination of 2,3-dimethoxybenzoic acid.

¹H NMR Spectroscopy: A Tale of Two Aromatic Systems

The ¹H NMR spectrum is arguably the most informative technique for tracking this reaction. In 2,3-dimethoxybenzoic acid, the aromatic region displays a classic three-proton system. After bromination at the C6 position, we expect to see a significant change in this region, with the disappearance of one aromatic proton signal and a shift in the remaining two.

Compound Aromatic Protons Methoxy Protons Carboxylic Acid Proton
2,3-Dimethoxybenzoic Acid ~7.1-7.5 ppm (3H, m)~3.9 ppm (6H, s)>10 ppm (1H, br s)
6-Bromo-2,3-dimethoxybenzoic Acid (Predicted) ~7.2-7.6 ppm (2H, d)~3.9 ppm (6H, s)>10 ppm (1H, br s)

Analysis and Interpretation:

  • Starting Material (2,3-Dimethoxybenzoic Acid): The three aromatic protons on the benzene ring will appear as a multiplet in the range of 7.1-7.5 ppm. The two methoxy groups will likely appear as two distinct singlets (or a single singlet depending on the resolution and solvent) around 3.9 ppm, integrating to three protons each. The acidic proton of the carboxylic acid will be a broad singlet, typically downfield, above 10 ppm.

  • Product (6-Bromo-2,3-dimethoxybenzoic Acid): The introduction of the electron-withdrawing bromine atom at the C6 position will cause the adjacent proton at C5 to shift downfield due to deshielding. The proton at C4 will also be affected, but to a lesser extent. The most significant change will be the reduction of the aromatic proton signals from three to two. These two remaining protons will likely appear as a pair of doublets due to ortho-coupling. The methoxy proton signals are not expected to shift significantly.

¹³C NMR Spectroscopy: Tracking the Carbon Skeleton's Transformation

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The introduction of a bromine atom will have a notable effect on the chemical shifts of the aromatic carbons.

Compound Carboxylic Carbon Aromatic Carbons Methoxy Carbons
2,3-Dimethoxybenzoic Acid ~168 ppm~115-155 ppm (6C)~56, 61 ppm
6-Bromo-2,3-dimethoxybenzoic Acid (Predicted) ~167 ppm~110-160 ppm (6C)~56, 61 ppm

Analysis and Interpretation:

  • Starting Material (2,3-Dimethoxybenzoic Acid): The spectrum will show a signal for the carboxylic carbon around 168 ppm. There will be six distinct signals for the aromatic carbons, with the carbons attached to the methoxy groups (C2 and C3) appearing further downfield. The two methoxy carbons will have signals around 56 and 61 ppm.

  • Product (6-Bromo-2,3-dimethoxybenzoic Acid): The carbon directly attached to the bromine atom (C6) will experience a significant upfield shift due to the "heavy atom effect," a common phenomenon in ¹³C NMR. The other aromatic carbon signals will also shift, with the carbons ortho and para to the bromine showing the most pronounced changes. The signals for the carboxylic and methoxy carbons are expected to be less affected.

Infrared (IR) Spectroscopy: Vibrational Clues to Bromination

IR spectroscopy allows us to observe the characteristic vibrational frequencies of different functional groups. While the changes upon bromination might be more subtle compared to NMR, they are still discernible.

Compound O-H Stretch (Carboxylic Acid) C=O Stretch (Carboxylic Acid) C-O Stretch (Methoxy) C-Br Stretch
2,3-Dimethoxybenzoic Acid 2500-3300 cm⁻¹ (broad)~1680-1710 cm⁻¹~1250-1300 cm⁻¹ and ~1000-1100 cm⁻¹N/A
6-Bromo-2,3-dimethoxybenzoic Acid (Predicted) 2500-3300 cm⁻¹ (broad)~1680-1710 cm⁻¹~1250-1300 cm⁻¹ and ~1000-1100 cm⁻¹~500-600 cm⁻¹

Analysis and Interpretation:

  • Starting Material (2,3-Dimethoxybenzoic Acid): Key features include a very broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹, a strong C=O stretch around 1680-1710 cm⁻¹, and C-O stretching bands for the ether linkages of the methoxy groups.

  • Product (6-Bromo-2,3-dimethoxybenzoic Acid): The most significant new feature in the IR spectrum of the product will be the appearance of a C-Br stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹. The other major peaks, such as the O-H and C=O stretches, are not expected to shift dramatically.

Mass Spectrometry: The Isotopic Signature of Bromine

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The presence of bromine is easily identified due to its characteristic isotopic pattern.

Compound Molecular Ion (M⁺) Key Fragmentation Patterns
2,3-Dimethoxybenzoic Acid m/z 182Loss of -OH (m/z 165), Loss of -OCH₃ (m/z 151)
6-Bromo-2,3-dimethoxybenzoic Acid (Predicted) m/z 260 and 262Loss of -Br (m/z 181), Loss of -OH (m/z 243, 245), Loss of -OCH₃ (m/z 229, 231)

Analysis and Interpretation:

  • Starting Material (2,3-Dimethoxybenzoic Acid): The molecular ion peak will be observed at m/z 182.[2][3][4] Common fragmentation patterns include the loss of a hydroxyl group (-OH) to give a peak at m/z 165, and the loss of a methoxy group (-OCH₃) to give a peak at m/z 151.

  • Product (6-Bromo-2,3-dimethoxybenzoic Acid): The molecular ion will appear as a pair of peaks of almost equal intensity at m/z 260 and 262, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic signature is a definitive confirmation of the presence of one bromine atom in the molecule. Fragmentation patterns would likely involve the loss of the bromine atom, leading to a peak at m/z 181, or the loss of other functional groups, with the bromine isotope pattern being retained in the fragments that still contain it.

cluster_SM 2,3-Dimethoxybenzoic Acid cluster_P 6-Bromo-2,3-dimethoxybenzoic Acid node_sm No Bromine Isotope Pattern M⁺ at m/z 182 node_p Characteristic M⁺, M+2 Peaks (m/z 260, 262) due to ⁷⁹Br and ⁸¹Br

Figure 2: Key distinguishing feature in the mass spectra.

Conclusion

Confirming the successful synthesis of 6-Bromo-2,3-dimethoxybenzoic acid hinges on a multi-faceted spectroscopic analysis. By understanding the foundational spectra of the starting material, 2,3-dimethoxybenzoic acid, we can confidently predict the spectral changes that signify the addition of a bromine atom. The disappearance of an aromatic proton signal and the altered splitting pattern in the ¹H NMR, the upfield shift of the bromine-bound carbon in the ¹³C NMR, the emergence of a C-Br stretch in the IR spectrum, and most definitively, the characteristic isotopic pattern of bromine in the mass spectrum, all converge to provide unambiguous evidence of the successful transformation. This guide serves as a roadmap for researchers to navigate the spectroscopic analysis of this and similar reactions, underscoring the power of spectroscopy in synthetic chemistry.

References

  • PubChem. 2,3-Dimethoxybenzoic acid | C9H10O4 | CID 15204. [Link]

  • ResearchGate. IR spectra of 2,3-dimethoxybenzoic acid (A). [Link]

  • HMDB. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... [Link]

  • PubChem. 2,3-Dimethoxybenzoic acid | C9H10O4 | CID 15204. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

  • NIST WebBook. 2,3-Dimethoxybenzoic acid. [Link]

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A Comparative Guide to the Reaction Kinetics of Bromobenzoic Acid Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. Its reliability, functional group tolerance, and the commercial availability of its components have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1] However, the efficiency and rate of this reaction are profoundly influenced by the electronic and steric nature of the substrates.

This guide provides an in-depth analysis of the reaction kinetics for the Suzuki-Miyaura coupling of ortho-, meta-, and para-bromobenzoic acid isomers. By understanding the underlying principles that govern the reactivity of these common building blocks, researchers can make more informed decisions in reaction design, catalyst selection, and process optimization. We will delve into the mechanistic nuances, present a framework for predicting reactivity, and provide a detailed experimental protocol for conducting your own kinetic analyses.

The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3] For aryl bromides, the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step of the entire cycle.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-bromine bond of the bromobenzoic acid, forming a Pd(II) complex. The rate of this step is highly sensitive to the steric environment around the C-Br bond and the bond's electrophilicity.[3][5]

  • Transmetalation: In the presence of a base, which activates the organoboron compound, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.[6]

  • Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-Br(L2) Aryl-Pd(II) Intermediate Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Rate-Determining Step) Ar-Pd(II)-Ar'(L2) Diaryl-Pd(II) Complex Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination ArAr Ar-Ar' (Biaryl Product) Ar-Pd(II)-Ar'(L2)->ArAr ArBr Ar-Br (Bromobenzoic Acid) ArBr->Ar-Pd(II)-Br(L2) ArBOH Ar'-B(OH)₂ + Base ArBOH->Ar-Pd(II)-Ar'(L2)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Isomer Reactivity: A Tale of Sterics and Electronics

The position of the carboxylic acid group relative to the bromine atom dictates the reactivity of the bromobenzoic acid isomers. This is a direct consequence of the interplay between steric hindrance and electronic effects, which primarily impact the rate-determining oxidative addition step.

Steric Hindrance

Steric hindrance refers to the spatial bulk around a reaction center, which can impede the approach of reagents. In Suzuki coupling, this is particularly critical for the oxidative addition step, where the palladium catalyst must access the C-Br bond.

  • ortho-Bromobenzoic Acid: The carboxylic acid group is adjacent to the bromine atom. This proximity creates significant steric bulk, which severely obstructs the approach of the palladium catalyst. Consequently, the rate of oxidative addition for the ortho isomer is expected to be dramatically slower than for the other isomers. Numerous studies have confirmed that sterically hindered substrates, especially those with ortho substituents, exhibit lower reaction rates.[8][9][10]

Electronic Effects

The carboxylic acid group is strongly electron-withdrawing due to both induction (I-effect) and resonance (M-effect). This electronic pull increases the partial positive charge on the carbon atom bonded to the bromine, making it more electrophilic and, in principle, more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

  • para-Bromobenzoic Acid: The carboxylic acid group is positioned opposite the bromine. It exerts a strong electron-withdrawing effect through both induction and resonance, effectively activating the C-Br bond towards oxidative addition without imposing any steric penalty.

  • meta-Bromobenzoic Acid: The carboxylic acid group is two carbons away. It can only exert an inductive effect, as the resonance effect does not extend to the meta position. This results in moderate electronic activation of the C-Br bond.

  • ortho-Bromobenzoic Acid: Experiences the strongest inductive pull due to proximity and a strong resonance effect. Electronically, it is highly activated. However, this electronic advantage is almost always overridden by the severe steric hindrance.

Comparative Kinetic Analysis: Predicting the Reactivity Order

By synthesizing our understanding of steric and electronic effects, we can establish a clear, predictive hierarchy for the reaction rates of the three isomers.

IsomerSteric HindranceElectronic ActivationPredicted Relative RateCausality
p-Bromobenzoic Acid LowHigh (-I, -M)Fastest Strong electronic activation and minimal steric hindrance facilitate rapid oxidative addition.[11]
m-Bromobenzoic Acid LowModerate (-I only)Intermediate Lacks the strong resonance activation of the para isomer but is not sterically hindered.
o-Bromobenzoic Acid HighHigh (-I, -M)Slowest Severe steric hindrance from the adjacent COOH group dominates, impeding catalyst approach despite electronic activation.[10][12]

This predicted reactivity trend, para > meta >> ortho , is consistent with observations for other substituted aryl halides. For example, a comparative analysis of nitrophenylboronic acid isomers in Suzuki coupling revealed a similar reactivity pattern, underscoring the dominant roles of sterics and electronics.[13] The significantly slower rate of the ortho isomer is a common challenge in synthetic chemistry, often requiring more active catalysts, specialized ligands, or harsher reaction conditions to achieve acceptable yields.[14][15]

Experimental Protocol: A Framework for Kinetic Analysis

To empirically validate these principles, a kinetic study can be performed. This protocol outlines a general method for monitoring the reaction progress over time using Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow Overview

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis node_reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) node_solvent Prepare & Degas Solvent node_reagents->node_solvent node_setup Assemble Reaction Flask under Inert Atmosphere node_solvent->node_setup node_heat Heat to Desired Temp. & Start Stirring (t=0) node_setup->node_heat node_sample Withdraw Aliquots at Timed Intervals node_heat->node_sample node_quench Quench Aliquots (e.g., with H₂O) node_sample->node_quench node_extract Extract with Organic Solvent & Add Internal Standard node_quench->node_extract node_analyze Analyze by GC-MS or LC-MS node_extract->node_analyze node_plot Plot [Product] vs. Time to Determine Rate node_analyze->node_plot

Figure 2: Standard experimental workflow for a kinetic Suzuki-Miyaura reaction study.
Step-by-Step Methodology

1. Reagent Preparation and Reaction Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the bromobenzoic acid isomer (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
  • Causality: The boronic acid is used in slight excess to ensure complete consumption of the limiting reagent. The base is crucial for activating the boronic acid to facilitate transmetalation.[6]
  • Seal the flask with a rubber septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
  • Causality: Oxygen can oxidize the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of boronic acids.[16] An inert atmosphere is critical for catalyst longevity and reproducible kinetics.
  • Via syringe, add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 10 mL).
  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). The reaction is considered to start (t=0) upon addition of the catalyst.
  • Causality: Pd(PPh₃)₄ is a common, air-stable Pd(0) precatalyst that is active for a wide range of substrates.[17]

2. Reaction Monitoring:

  • Place the flask in a preheated oil bath set to the desired temperature (e.g., 80-100 °C) and begin vigorous stirring.
  • At specified time intervals (e.g., t = 5, 15, 30, 60, 120, 240 min), withdraw an aliquot (~0.1 mL) of the reaction mixture using a nitrogen-purged syringe.
  • Immediately quench the aliquot in a vial containing water (1 mL) and an organic solvent for extraction (e.g., ethyl acetate, 1 mL) and a known amount of an internal standard (e.g., dodecane).
  • Causality: Quenching rapidly stops the reaction in the aliquot, providing an accurate snapshot of the reaction's progress at that specific time point. The internal standard is essential for accurate quantification by GC-MS, as it corrects for variations in sample volume and injection.

3. Sample Analysis:

  • Vortex the quenched sample vial, allow the layers to separate, and analyze the organic layer by GC-MS or LC-MS.
  • Identify the peaks corresponding to the starting material, product, and internal standard.
  • Calculate the concentration of the product at each time point relative to the internal standard by creating a calibration curve.
  • Plot the concentration of the product versus time for each of the three isomers. The initial slope of this curve is proportional to the initial reaction rate.

Conclusion

The kinetic performance of bromobenzoic acid isomers in Suzuki-Miyaura coupling is a clear and instructive example of fundamental principles in physical organic chemistry. While all three isomers are electronically activated by the electron-withdrawing carboxylic acid group, their relative reaction rates are ultimately dictated by a balance of these electronic influences and, most critically, steric hindrance. The established reactivity order—para > meta >> ortho —stems from the unimpeded, electronically favorable nature of the para isomer and the severe steric clash that throttles the reactivity of the ortho isomer. For the practicing chemist, this predictive framework is invaluable, guiding the selection of substrates, catalysts, and reaction conditions to navigate the synthetic landscape with greater efficiency and foresight.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][5]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][3]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link][2]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][6]

  • NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link][7]

  • Oldridge, M., & Jones, C. (2001). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 123(41), 10099-10100.[14]

  • Organ, M. G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.[18]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138-11147.[19]

  • Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7450-7453.[20]

  • Jutand, A., & Négri, S. (2004). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using a tetraphosphine ligand. European Journal of Organic Chemistry, 2004(21), 4410-4417.[21]

  • Wilson, C. G., & Denmark, S. E. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Organic Letters, 14(12), 3122-3125.[22]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link][23]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry, 289, 1-43.[24]

  • Xiang, L., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5462.

  • ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta- or para-dibromobenzene with phenylboronic acid. Retrieved from [Link][25]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. Retrieved from [Link][8]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85675-85678.[26]

  • Royal Society of Chemistry. (n.d.). Supramolecular approaches to recyclable palladium catalysts for Suzuki-Miyaura coupling reaction in aqueous media. Retrieved from [11]

  • Li, H., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(10), 2465.[27]

  • Varghese, J. J., et al. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development, 26(11), 3054-3065.[28]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link][15]

  • ResearchGate. (n.d.). Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Alkyl Bromides. Retrieved from [Link][29]

  • Jutand, A., & de Vries, J. G. (2002). Rate and Mechanism of the Oxidative Addition of Benzoic Anhydride to Palladium(0) Complexes in DMF. European Journal of Inorganic Chemistry, 2002(7), 1711-1717.[30]

  • Al-Huda, N., et al. (2023). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy. The Journal of Physical Chemistry Letters, 14(7), 1836-1843.[31]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[9]

  • ResearchGate. (n.d.). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Retrieved from [Link][10]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link][32]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link][33]

  • Biscoe, M. R., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3290-3293.[34]

  • ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Retrieved from [Link][4]

  • D'Halluin, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 845.[35]

  • MacNeil, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(25), 17823-17827.[12]

  • Semproni, M. R., et al. (2018). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 57(31), 9848-9852.[36]

  • Dahl, K., et al. (2021). A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media. Journal of Labelled Compounds and Radiopharmaceuticals, 64(11), 447-455.[37]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link][38]

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cost-benefit analysis of using 6-Bromo-2,3-dimethoxybenzoic acid versus other building blocks

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Cost-Benefit Analysis: Selecting Building Blocks for Pharmaceutical Synthesis

A Comparative Guide to 6-Bromo-2,3-dimethoxybenzoic acid and Its Alternatives

For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of a synthetic route. Substituted benzoic acids are foundational building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides a detailed cost-benefit analysis of 6-Bromo-2,3-dimethoxybenzoic acid , a versatile reagent, and compares it with strategic alternatives. We will delve into the causality behind experimental choices, providing field-proven insights to inform your synthetic strategy.

Chapter 1: Profiling the Contender: 6-Bromo-2,3-dimethoxybenzoic acid

6-Bromo-2,3-dimethoxybenzoic acid is a valuable intermediate due to its specific substitution pattern. The methoxy groups activate the aromatic ring, while the bromine atom provides a reactive handle for cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[4][5][6] The carboxylic acid moiety offers a site for amide bond formation or other derivatizations, making it a trifunctional building block.

Key Attributes:

  • CAS Number: 60555-93-3[7][8][9]

  • Molecular Formula: C₉H₉BrO₄[7][8][9]

  • Molecular Weight: 261.07 g/mol [7]

The primary utility of the bromo-substituent is its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4][10][11] This allows for the formation of carbon-carbon bonds, a critical step in assembling complex molecular scaffolds.

Chapter 2: The Alternatives: A Comparative Landscape

The choice of a building block is rarely made in isolation. A thorough analysis requires comparing it against viable alternatives, each with its own set of advantages and disadvantages.

Alternative A: 2,3-Dimethoxybenzoic acid (The Unfunctionalized Precursor)

  • CAS Number: 1521-38-6[12]

  • Rationale: This non-brominated analog is significantly cheaper. However, it necessitates an additional bromination step to achieve the same functionality as the target compound. This introduces considerations of atom economy, yield of the bromination step, and handling of hazardous reagents like bromine.

Alternative B: 6-Iodo-2,3-dimethoxybenzoic acid (The High-Reactivity Analog)

  • Rationale: Aryl iodides are generally more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions.[10][13] This is due to the weaker carbon-iodine bond, which facilitates the crucial oxidative addition step in the catalytic cycle.[10] This enhanced reactivity can lead to higher yields, faster reaction times, and lower catalyst loadings, but it typically comes at a higher initial cost.

Chapter 3: The Decision Matrix: A Multi-Factor Analysis

To provide a clear, data-driven comparison, we will evaluate these building blocks based on their performance in a common synthetic transformation: a Suzuki-Miyaura cross-coupling reaction to form a biaryl product.

Economic Analysis

The initial cost of a building block is a primary consideration, especially for large-scale synthesis. The following table provides an estimated cost comparison based on current market prices.

CompoundCAS NumberMolecular Weight ( g/mol )PurityEstimated Price (USD/g)Estimated Price (USD/mol)
6-Bromo-2,3-dimethoxybenzoic acid 60555-93-3261.0797%~$20~$5221
2,3-Dimethoxybenzoic acid 1521-38-6182.1799%~$2.50[14]~$455
6-Iodo-2,3-dimethoxybenzoic acid N/A308.0797%>$100 (estimated)>$30807
Synthetic Strategy Comparison

The choice of starting material dictates the synthetic route. Below is a workflow comparing the pathways starting from our three contenders to a common biaryl product.

G cluster_0 Pathway 1: Direct Coupling cluster_1 Pathway 2: Bromination First cluster_2 Pathway 3: High-Reactivity Coupling A 6-Bromo-2,3-dimethoxybenzoic acid C Biaryl Product A->C Suzuki Coupling (Pd Catalyst, Base) D 2,3-Dimethoxybenzoic acid E Bromination (e.g., Br2, NBS) D->E F 6-Bromo-2,3-dimethoxybenzoic acid E->F G Biaryl Product F->G Suzuki Coupling (Pd Catalyst, Base) H 6-Iodo-2,3-dimethoxybenzoic acid I Biaryl Product H->I Suzuki Coupling (Milder Conditions)

Caption: Comparative synthetic workflows to a target biaryl product.

Comparative Reaction Performance

The reactivity of the aryl halide is a critical factor in the success of a cross-coupling reaction.[10] The general trend for reactivity in palladium-catalyzed couplings is I > Br > Cl.[10][13] This has a direct impact on reaction conditions and outcomes.

Parameter6-Bromo- Derivative6-Iodo- Derivative
Relative Reactivity GoodExcellent
Typical Catalyst Loading 1-5 mol%0.5-2 mol%
Reaction Temperature 80-110 °CRoom Temp - 80 °C
Reaction Time 4-24 hours1-12 hours
Typical Yield 70-90%85-98%
Key Advantage Cost-effective, widely availableHigh efficiency, milder conditions
Key Disadvantage Harsher conditions may be neededHigher cost, potential for side reactions

Chapter 4: Beyond the Numbers: Strategic Implications

  • When to Choose 6-Bromo-2,3-dimethoxybenzoic acid: This is the workhorse building block for many applications. It offers a balance between reactivity and cost, making it ideal for routine synthesis, process development, and scale-up campaigns where the initial material cost is a significant driver. Its stability and predictable reactivity are advantageous.

  • When to Choose 2,3-Dimethoxybenzoic acid: This option is most compelling when cost is the absolute primary driver and the research team has a robust, high-yielding, and safe bromination protocol. It may also be advantageous if other isomers are desired, as directed bromination can sometimes be controlled to yield different products. However, the additional step adds complexity and generates more waste.

  • When to Choose 6-Iodo-2,3-dimethoxybenzoic acid: The iodo-analog is the building block of choice for high-stakes syntheses. This includes high-throughput screening where reaction success is paramount, the synthesis of highly complex or sensitive molecules where milder conditions are required to avoid decomposition, or when trying to maximize the yield of a precious intermediate. The higher cost is justified by the increased probability of success and potentially simpler purification.

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol is a generalized procedure and may require optimization for specific substrates.[15][16][17]

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or ester partner (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G Setup 1. Combine Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat and Stir Solvent->Heat Monitor 5. Monitor Progress (TLC/LC-MS) Heat->Monitor Workup 6. Aqueous Workup Monitor->Workup Purify 7. Purify (Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of a building block like 6-Bromo-2,3-dimethoxybenzoic acid is a strategic decision that balances cost, reactivity, and the overall synthetic plan. While it represents an excellent compromise for a wide range of applications, understanding the trade-offs associated with its unfunctionalized precursor (2,3-dimethoxybenzoic acid) and its more reactive iodo-analog is crucial for optimizing research and development efforts. By carefully considering the factors outlined in this guide, scientists can make informed decisions that align with the specific goals, budget, and timeline of their projects.

References

  • Megha Sahu & Prabodh Sapkale. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1166. [Link]

  • Jeschke, P. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(33), 8719-8744. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 55(44), 13632-13653. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • IndiaMART. (n.d.). 2,3-Dimethoxy benzoic acid, 98%. Retrieved January 17, 2026, from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Organic Letters. (2007). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 9(18), 3417-3420. [Link]

  • Worldwide Life Sciences. (n.d.). 2-3-Dimethoxybenzoic acid-10g. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2025). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. PubMed Central. [Link]

  • Nuno Ricardo Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Google Patents. (2014). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 17, 2026, from [Link]

  • AOBChem. (n.d.). 6-Bromo-2,3-dimethoxybenzoic acid. Retrieved January 17, 2026, from [Link]

  • Niwa, T., et al. (2022). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis, 5, 536-543. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 17, 2026, from [Link]

  • Pharmanecia. (2026, January 15). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Pharmanecia. [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • MDPI. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Molecules, 27(23), 8179. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2,3-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, experience-driven protocol for the safe disposal of 6-Bromo-2,3-dimethoxybenzoic acid (CAS No: 60555-93-3), moving beyond simple checklists to explain the critical reasoning behind each step.

Section 1: Hazard Assessment & Characterization

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 6-Bromo-2,3-dimethoxybenzoic acid is a halogenated aromatic carboxylic acid. While some safety data sheets (SDS) for structurally similar compounds may classify them as non-hazardous, the presence of a carbon-bromine bond and the acidic functional group necessitates a cautious approach. From a field perspective, it is prudent to treat this compound as, at minimum, an irritant to the skin, eyes, and respiratory system, a classification common for similar brominated benzoic acids.[1][2][3]

The primary risks during handling and disposal are associated with the inhalation of dust and direct contact with the solid material. Therefore, all handling should be performed in a controlled environment to minimize exposure.

PropertyDetails
Chemical Name 6-Bromo-2,3-dimethoxybenzoic acid
CAS Number 60555-93-3[4][5]
Molecular Formula C₉H₉BrO₄[5]
Physical State Solid[1]
Anticipated Hazards May cause skin, eye, and respiratory irritation.[1][2][3]
Environmental Hazard Halogenated organic compounds require specific disposal to prevent environmental contamination.[6][7]

Section 2: Personal Protective Equipment (PPE) - A Non-Negotiable Standard

Appropriate PPE is the most direct line of defense against chemical exposure. The causality behind each piece of equipment is rooted in mitigating the specific risks identified in the hazard assessment.

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant chemical splash goggles.[8]Protects against accidental splashes of solutions and airborne dust particles that can cause serious eye irritation.[1][2][3]
Hand Protection Nitrile gloves, inspected for integrity before use.[9]Provides a barrier against dermal contact and absorption. Proper glove removal technique is critical to avoid cross-contamination.[9]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Required when dusts are generated; use a NIOSH-approved respirator. Conduct all work in a fume hood.Prevents inhalation of airborne particles, which is a primary exposure route for solid chemicals.[1][2] Working in a fume hood provides an essential engineering control to contain dust and vapors.[10]

Section 3: Waste Classification - The Foundation of Compliant Disposal

Properly classifying chemical waste is a critical step mandated by regulatory bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] This framework ensures that hazardous waste is managed safely from "cradle to grave."[11]

6-Bromo-2,3-dimethoxybenzoic acid is unequivocally classified as a halogenated organic waste due to the presence of a carbon-bromine bond.[7] This classification dictates its disposal pathway and, most importantly, its segregation from other waste streams.

The Golden Rule of Segregation:

  • DO NOT mix halogenated organic wastes with non-halogenated organic wastes.[7]

  • DO NOT mix this waste with aqueous, acidic, or basic waste streams.[7]

  • DO NOT dispose of this chemical down the drain.[2]

The underlying principle of this segregation is that different chemical waste classes require different treatment technologies.[6] Halogenated wastes are typically treated via high-temperature incineration at specialized facilities equipped to handle and neutralize the resulting acidic gases (like hydrogen bromide).[6][7] Mixing waste streams can create dangerous reactions, complicate the disposal process, and lead to regulatory violations.

Section 4: Step-by-Step Disposal Protocols

These protocols provide a self-validating system for the safe and compliant disposal of 6-Bromo-2,3-dimethoxybenzoic acid in various forms.

Protocol 4.1: Disposal of Unused or Surplus Solid Chemical

  • Containerization: Place the chemical in its original container if possible.[2] If not, use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle).

  • Labeling: The container must be labeled with the full chemical name: "Waste 6-Bromo-2,3-dimethoxybenzoic Acid" and the appropriate hazard warnings (e.g., "Irritant"). This is a core requirement of OSHA's Hazard Communication Standard.[12]

  • Segregation: Store the sealed waste container in a designated satellite accumulation area for hazardous waste. Ensure it is physically separated from incompatible waste types, particularly non-halogenated organics and aqueous waste.

  • Documentation: Log the waste in your laboratory's hazardous waste inventory, noting the quantity and date.

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office or a certified hazardous waste contractor.

Protocol 4.2: Disposal of Contaminated Labware and Debris

  • Gross Decontamination: Scrape as much solid residue as is safely possible from contaminated items (e.g., weigh boats, spatulas) directly into the solid halogenated organic waste container.

  • Rinsing (for non-disposable items): For glassware, rinse with a minimal amount of a suitable organic solvent (e.g., acetone). This rinsate is now considered halogenated organic liquid waste and must be collected in a separate, appropriately labeled container.

  • Disposal of Solid Debris: Items that cannot be decontaminated, such as contaminated gloves, weigh paper, or paper towels, must be placed in a designated solid hazardous waste container labeled "Halogenated Organic Debris."

  • Final Disposal: This container should be sealed, logged, and disposed of via your institution's hazardous waste program.

Section 5: Emergency Procedures - Spill & Exposure Management

Preparedness is key to mitigating the impact of an accidental release.[13][14]

Small Spill (Solid Material):

  • Control & Alert: Alert personnel in the immediate area. Ensure proper PPE is worn before addressing the spill.

  • Containment: Avoid generating dust. Gently cover the spill with an inert absorbent material if available.

  • Collection: Carefully sweep or scoop the solid material into a designated hazardous waste container.[15][16]

  • Decontamination: Clean the affected area with a cloth lightly dampened with an appropriate solvent. This cloth must then be disposed of as halogenated solid waste.

  • Reporting: Report the incident to your laboratory supervisor or EH&S office.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][15] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][15] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen and seek medical attention.

Section 6: The Disposal Pathway - A Visual Guide

This flowchart illustrates the decision-making process for the proper segregation and disposal of waste containing 6-Bromo-2,3-dimethoxybenzoic acid.

DisposalWorkflow cluster_form 1. Identify Waste Form cluster_solid 2a. Solid Waste Protocol cluster_liquid 2b. Liquid Waste Protocol cluster_final 3. Final Steps Start Waste Containing 6-Bromo-2,3-dimethoxybenzoic Acid Decision_Form What is the physical form? Start->Decision_Form PureSolid Pure Solid or Contaminated Debris Decision_Form->PureSolid Solid Solution Solution or Solvent Rinsate Decision_Form->Solution Liquid Container_Solid Containerize in a sealed, HDPE container. PureSolid->Container_Solid Label_Solid Label: 'Waste Halogenated Organic Solid' + Full Chemical Name Container_Solid->Label_Solid Segregate Segregate from all other waste streams (especially non-halogenated). Label_Solid->Segregate Container_Liquid Collect in a sealed, chemically-resistant (e.g., glass) container. Solution->Container_Liquid Label_Liquid Label: 'Waste Halogenated Organic Liquid' + All Components Container_Liquid->Label_Liquid Label_Liquid->Segregate Store Store in designated Satellite Accumulation Area. Segregate->Store ArrangePickup Arrange for pickup by EH&S or certified waste handler. Store->ArrangePickup

Caption: Disposal decision workflow for 6-Bromo-2,3-dimethoxybenzoic acid.

Conclusion

The responsible disposal of 6-Bromo-2,3-dimethoxybenzoic acid is not merely a procedural task but a reflection of a laboratory's commitment to safety and regulatory compliance. By understanding the chemical's properties, adhering to strict segregation protocols based on its classification as a halogenated organic compound, and utilizing proper PPE, researchers can effectively minimize risks to themselves and the environment. This guide serves as a foundational document to be integrated into your laboratory's specific Chemical Hygiene Plan.

References

  • Introduction to Hazardous Waste Management. (n.d.). Vertex AI Search.
  • Safety Data Sheet - 4-Bromo-3,5-dimethoxybenzoic acid. (2025). Sigma-Aldrich.
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  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS.
  • Safety Data Sheet - 2,6-Dimethoxybenzoic acid. (2025). Fisher Scientific.
  • Safety Data Sheet - 3-Bromo-2,6-dimethoxybenzoic acid. (2025). Fisher Scientific.
  • Safety Data Sheet - 3-Bromobenzoic acid. (2025). Sigma-Aldrich.
  • Safety Data Sheet - 3-Bromo-4-methoxybenzoic acid. (2025). Thermo Fisher Scientific.
  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA.
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  • Hazardous Waste Segregation. (n.d.). Unknown Source.
  • Bromine in orgo lab SOP. (n.d.). Environmental Health and Safety at Providence College.
  • Safety Data Sheet - Benzoic acid, 2,6-dimethoxy-. (2025). Thermo Fisher Scientific.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
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  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Cornell Law School Legal Information Institute.
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A Senior Application Scientist's Guide to Handling 6-Bromo-2,3-dimethoxybenzoic Acid: A Proactive Safety and Operational Protocol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for handling 6-Bromo-2,3-dimethoxybenzoic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this protocol is built upon a robust analysis of structurally analogous compounds, including its isomers, and established principles of laboratory safety for halogenated aromatic carboxylic acids. Our approach is not just to list procedures, but to build a self-validating system of safety by explaining the causality behind each recommendation.

Hazard Identification and Risk Assessment: Understanding the Adversary

Based on authoritative data for closely related isomers like 3-Bromo-2,6-dimethoxybenzoic acid, we can anticipate the primary hazards associated with 6-Bromo-2,3-dimethoxybenzoic acid.[1][2][3] This class of compounds, typically crystalline solids at room temperature, presents risks primarily through direct contact and inhalation of dust particles.

The core hazards are consistently identified as:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2][4]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[2][4]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[2]

These effects are logical for an aromatic carboxylic acid. The acidic proton can irritate tissues, and the halogenated aromatic ring system can interact with biological macromolecules, leading to an inflammatory response. The fine, dusty nature of the solid chemical increases the risk of it becoming airborne and contacting these sensitive tissues.

Hazard StatementGHS CodeDescriptionPrimary Exposure RouteSource
Causes skin irritationH315The substance can cause inflammation and irritation upon contact with skin.Dermal[2][4]
Causes serious eye irritationH319The substance can cause significant irritation, redness, and pain if it enters the eyes.Ocular[2][4]
May cause respiratory irritationH335Inhalation of dust may lead to irritation of the nose, throat, and lungs.Inhalation[2]

Core Directive: A Multi-Layered PPE Protocol

Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. The selection is non-negotiable and must be appropriate for the identified risks.

Eye and Face Protection: The First Line of Defense
  • Mandatory Equipment: Chemical safety goggles conforming to European Standard EN 166 or ANSI Z87.1.

  • Expert Rationale: Given the severe eye irritation hazard (H319), standard safety glasses are insufficient.[2][4] Goggles provide a complete seal around the eyes, protecting them from airborne dust particles that can be generated during weighing or transfer. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.

Hand Protection: Ensuring Chemical Compatibility
  • Mandatory Equipment: Protective gloves. Nitrile or neoprene gloves are recommended.[5]

  • Expert Rationale: To prevent skin irritation (H315), gloves are essential.[2] Always check gloves for tears or punctures before use. Contaminated gloves must be removed carefully, avoiding contact between the outer surface of the glove and bare skin, and disposed of as hazardous waste. Double-gloving can be considered for extended procedures.

Body Protection: Minimizing Dermal Exposure
  • Mandatory Equipment: A long-sleeved laboratory coat.

  • Expert Rationale: A lab coat protects the skin on the arms and torso from accidental spills or dust contamination.[1] It should be fully fastened to provide maximum protection. For larger scale operations, a chemically resistant apron or coveralls may be necessary.[6]

Respiratory Protection: Preventing Internal Exposure
  • Mandatory Equipment: Required when handling the powder outside of a certified chemical fume hood.

  • Expert Rationale: Because this compound may cause respiratory irritation (H335), all weighing and transfer operations involving the solid should be performed within a fume hood to minimize dust inhalation.[3] If a fume hood is not available, or if dust generation is unavoidable, a NIOSH-approved respirator is required.[1][7] For low levels of dust, an N95 mask may be sufficient, but for higher potential exposure, a half-mask or full-face respirator with appropriate particulate filters is necessary.[7][8]

Operational and Disposal Plans: A Step-by-Step Guide

A safe protocol extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal a Don Required PPE b Prepare Work Area in Fume Hood a->b c Assemble All Equipment (Spatulas, Weigh Boats) b->c d Retrieve Chemical from Storage c->d Proceed to Handling e Carefully Weigh Desired Amount d->e f Transfer to Reaction Vessel e->f g Securely Close Primary Container f->g h Clean Equipment and Work Surface g->h Proceed to Cleanup i Segregate Waste (Solid, Gloves) h->i j Dispose of Waste in Labeled Hazardous Waste Container i->j k Doff PPE and Wash Hands Thoroughly j->k

Caption: Workflow for handling 6-Bromo-2,3-dimethoxybenzoic acid.

Procedural Steps
  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Don all required PPE: lab coat, goggles, and gloves.[1]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Handling:

    • Perform all manipulations that may generate dust, such as weighing, inside a chemical fume hood.

    • Avoid creating dust.[2] Use a spatula to carefully transfer the solid.

    • Do not eat, drink, or smoke in the handling area.[2]

  • Disposal:

    • All waste, including contaminated gloves, weigh boats, and excess chemical, must be disposed of in a clearly labeled hazardous waste container.[3]

    • Do not mix with other waste streams unless compatibility is confirmed. Follow all local, state, and federal regulations for chemical waste disposal.

Emergency Procedures: Immediate and Corrective Actions

In the event of an exposure, swift and correct action is critical.

Exposure RouteFirst Aid ProcedureSource
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]
Skin Contact Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[3][9]

Conclusion

Handling 6-Bromo-2,3-dimethoxybenzoic acid requires a diligent and informed approach to safety. By understanding the potential hazards of skin, eye, and respiratory irritation, and by rigorously applying the multi-layered PPE and handling protocols outlined in this guide, researchers can effectively mitigate risks. This commitment to a culture of safety ensures that our pursuit of scientific advancement does not compromise our well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.